Technical Documentation Center

2-Chloro-4-fluoro-5-nitropyrimidine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-Chloro-4-fluoro-5-nitropyrimidine
  • CAS: 1416373-40-4

Core Science & Biosynthesis

Foundational

Chemical properties of 2-Chloro-4-fluoro-5-nitropyrimidine

An In-depth Technical Guide to the Chemical Properties and Reactivity of 2-Chloro-4-fluoro-5-nitropyrimidine Abstract: 2-Chloro-4-fluoro-5-nitropyrimidine is a halogenated and nitrated pyrimidine derivative of significan...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Chemical Properties and Reactivity of 2-Chloro-4-fluoro-5-nitropyrimidine

Abstract: 2-Chloro-4-fluoro-5-nitropyrimidine is a halogenated and nitrated pyrimidine derivative of significant interest to researchers in medicinal chemistry and agrochemical development. Its trifunctionalized heterocyclic core, featuring an electron-deficient aromatic system, serves as a versatile scaffold for the synthesis of more complex molecular architectures. This guide provides a comprehensive overview of the chemical properties, reactivity, and analytical characterization of this compound. Given the limited direct experimental literature on this specific molecule, this document leverages established principles of organic chemistry and extensive data from structurally analogous compounds to provide expert-backed predictions and practical, field-proven experimental protocols.

Introduction and Physicochemical Properties

2-Chloro-4-fluoro-5-nitropyrimidine is a key building block for creating substituted pyrimidine libraries. Pyrimidine derivatives are integral to numerous FDA-approved drugs, particularly as kinase inhibitors in oncology.[1] The strategic placement of two distinct halogen atoms (Cl and F) and a potent electron-withdrawing nitro group (-NO₂) at the C5 position makes this molecule highly activated for sequential nucleophilic aromatic substitution (SNAr) reactions, allowing for controlled, regioselective diversification.

The properties outlined below are a combination of known data from chemical databases and predicted values based on established computational models and data from analogous compounds.

Table 1: Physicochemical Properties of 2-Chloro-4-fluoro-5-nitropyrimidine

PropertyValueSource/Method
Molecular Formula C₄HClFN₃O₂PubChem [CID: 73553655]
Molecular Weight 177.52 g/mol PubChem [CID: 73553655]
Monoisotopic Mass 176.97414 DaPubChem [CID: 73553655]
Appearance Pale yellow solid (Predicted)Inferred from analogs like 2-chloro-5-nitropyrimidine[2]
Melting Point Not available-
Boiling Point Not available-
XlogP (Predicted) 1.4PubChemLite
CAS Number 1416373-40-4Moshang Chemical

Proposed Synthesis and Purification

While a specific, validated synthesis for 2-Chloro-4-fluoro-5-nitropyrimidine is not widely published, a highly plausible and efficient route can be designed starting from the commercially available 2,4-dichloro-5-nitropyrimidine. The strategy involves a selective nucleophilic substitution of the C4-chloride with fluoride, a reaction known as a halogen exchange (Halex) reaction. The greater reactivity of the C4 position facilitates this selective transformation.

Proposed Synthetic Workflow

The proposed synthesis involves a single, efficient step.

Synthetic Workflow cluster_start Starting Material cluster_reagents Reagents & Conditions cluster_product Final Product start 2,4-Dichloro-5-nitropyrimidine reagents Spray-dried KF, Sulfolane 120-140 °C, 2-4 h start->reagents Halogen Exchange (Halex Reaction) product 2-Chloro-4-fluoro-5-nitropyrimidine reagents->product

Caption: Proposed synthesis of 2-Chloro-4-fluoro-5-nitropyrimidine.

Experimental Protocol: Synthesis

This protocol is adapted from standard Halex procedures on activated heterocyclic systems.

  • Reactor Setup: To a dry 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add spray-dried potassium fluoride (KF, 1.5 eq) and sulfolane (5 mL per 1 g of starting material).

  • Reaction Initiation: Begin stirring the suspension and add 2,4-dichloro-5-nitropyrimidine (1.0 eq).

  • Heating: Heat the reaction mixture to 120-140 °C. The high temperature is necessary to drive the substitution with the relatively weakly nucleophilic fluoride ion.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until consumption of the starting material is complete (typically 2-4 hours).

  • Work-up: Cool the reaction mixture to room temperature. Carefully pour the mixture into ice-water (20 mL per 1 g of starting material) with vigorous stirring.

  • Extraction: Extract the aqueous slurry with ethyl acetate (3 x 20 mL). Combine the organic layers.

  • Washing: Wash the combined organic extracts with water (2 x 20 mL) and then with brine (1 x 20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

Purification Protocol

The crude product can be purified by flash column chromatography.

  • Adsorbent: Silica gel (230-400 mesh).

  • Eluent System: A gradient of ethyl acetate in hexanes (e.g., starting from 5% and gradually increasing to 20% ethyl acetate) is recommended.

  • Fraction Collection: Collect fractions and analyze by TLC.

  • Final Step: Combine the pure fractions and remove the solvent in vacuo to yield 2-Chloro-4-fluoro-5-nitropyrimidine as a pale yellow solid.

Chemical Reactivity: The SNAr Mechanism

The reactivity of 2-Chloro-4-fluoro-5-nitropyrimidine is dominated by nucleophilic aromatic substitution (SNAr). The pyrimidine ring is inherently electron-deficient, and this effect is powerfully amplified by the C5-nitro group. This makes the carbon atoms attached to the halogens highly electrophilic and susceptible to attack by nucleophiles.

Regioselectivity: C4 vs. C2 Position

A critical aspect of this molecule's chemistry is regioselectivity. For SNAr reactions on 2,4-dihalopyrimidines, substitution overwhelmingly occurs at the C4 position.[1][3] This preference is dictated by the superior ability to stabilize the negative charge of the intermediate (Meisenheimer complex) formed during the reaction.

  • Attack at C4 (Favored): When a nucleophile attacks the C4 position, the negative charge of the resulting Meisenheimer complex can be effectively delocalized onto the adjacent C5-nitro group through resonance.[4] This provides significant stabilization, lowering the activation energy for this pathway.

  • Attack at C2 (Disfavored): An attack at the C2 position does not allow for direct resonance delocalization of the negative charge onto the nitro group. The resulting intermediate is less stable, making this pathway kinetically less favorable.[4][5]

Therefore, the first nucleophilic substitution will almost exclusively yield 4-substituted-2-chloro-5-fluoro-5-nitropyrimidine products. The second halogen at C2 can be substituted in a subsequent step, often requiring more forcing conditions (e.g., higher temperatures).

Caption: General SNAr mechanism at the C4 position. (Note: Image generation is not supported, this is a structural representation of the DOT script)

Leaving Group: Chloride vs. Fluoride

In SNAr reactions, the C-F bond is significantly stronger than the C-Cl bond. However, the rate-determining step is typically the initial nucleophilic attack, not the departure of the leaving group. The extreme electronegativity of fluorine makes the carbon atom it is attached to (C4) more electrophilic and thus more susceptible to attack than the C2 carbon. Consequently, the fluoride is the preferred leaving group in the first substitution.

Sample Protocol: SNAr with an Amine

This protocol describes a typical reaction with a primary or secondary amine nucleophile.

  • Setup: In a round-bottom flask, dissolve 2-Chloro-4-fluoro-5-nitropyrimidine (1.0 eq) in a suitable solvent like ethanol, acetonitrile, or THF (10 mL per 1 g).

  • Addition of Reagents: Add the amine nucleophile (1.1 eq) followed by a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5 eq) to scavenge the HF produced.

  • Reaction: Stir the mixture at room temperature. The reaction is often rapid and can be monitored by TLC. Gentle heating (40-60 °C) may be required for less reactive amines.

  • Work-up: Upon completion, remove the solvent under reduced pressure.

  • Purification: Partition the residue between ethyl acetate and water. Wash the organic layer with water and brine, dry over Na₂SO₄, and concentrate. The product can be further purified by column chromatography or recrystallization.

Analytical Characterization (Predicted)

No published experimental spectra are available for this compound. The following characteristics are predicted based on the analysis of its functional groups and data from analogous structures.[6][7][8][9]

Table 2: Predicted Spectroscopic Data

TechniquePredicted Observations
¹H NMR A single singlet or a narrow doublet (due to ⁴JH-F coupling) is expected for the C6-H proton. Its chemical shift will be significantly downfield (> 9.0 ppm) due to the deshielding effects of the two ring nitrogens and the nitro group.
¹³C NMR Four distinct resonances are expected in the aromatic region. The carbons attached to halogens (C2, C4) and the nitro group (C5) will show characteristic chemical shifts and C-F coupling. C4 will appear as a doublet with a large ¹JC-F coupling constant (~250 Hz). C5 and C6 will also show smaller ²JC-F and ³JC-F couplings, respectively.
¹⁹F NMR A single resonance is expected. Its chemical shift will be in the typical range for an aryl fluoride. The signal may appear as a doublet due to coupling with the C6-H proton.[10]
Mass Spec (EI) The mass spectrum will show a molecular ion (M⁺) peak at m/z 177, with a characteristic M+2 peak (~33% intensity of M⁺) due to the ³⁷Cl isotope.[11] Common fragmentation patterns would include the loss of NO₂ (M-46), Cl (M-35), and potentially CO or HCN from ring cleavage.[12][13]
IR Spectroscopy Characteristic peaks are expected for C=N stretching in the pyrimidine ring (~1550-1600 cm⁻¹), asymmetric and symmetric N-O stretching of the nitro group (~1520-1560 cm⁻¹ and ~1340-1380 cm⁻¹, respectively), and C-Halogen stretches.

Safety, Handling, and Storage

As a halogenated nitroaromatic compound, 2-Chloro-4-fluoro-5-nitropyrimidine should be handled with caution. Safety data from analogous compounds like 2-chloro-5-nitropyrimidine and 2,4-dichloro-5-nitropyrimidine indicates potential for skin and eye irritation, and toxicity if ingested or inhaled.[14][15][16]

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).

  • Handling: Handle only in a well-ventilated chemical fume hood. Avoid creating dust. Prevent contact with skin, eyes, and clothing.[15]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Keep away from incompatible materials such as strong oxidizing agents and strong bases.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

References

  • Bashir, M. A., & Voelter, W. (2015). An efficient and simple methodology for the synthesis of 2-amino-4-(N-alkyl/arylamino)-6-chloropyrimidines. Tetrahedron Letters, 56(11), 1364-1368. Available at: [Link]

  • Wavefunction, Inc. (n.d.). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. QM Magic Class. Available at: [Link]

  • Wadsworth, D. J., et al. (2024). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. Synlett. Available at: [Link]

  • Jia, X., et al. (2018). Synthesis and evaluation of new 2-chloro-4-aminopyrimidine and 2,6-dimethyl-4-aminopyrimidine derivatives as tubulin polymerization inhibitors. Bioorganic & Medicinal Chemistry Letters, 28(10), 1795-1800. Available at: [Link]

  • Neufeldt, S. R., et al. (2023). C2-Selective Palladium-Catalyzed C—S Cross-Coupling of 2,4-Dihalopyrimidines. Journal of the American Chemical Society. Available at: [Link]

  • Lee, M., et al. (2015). Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. The Journal of Organic Chemistry, 80(15), 7757-7763. Available at: [Link]

  • Al-Hussain, S. A., et al. (2022). Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives. Arabian Journal of Chemistry, 15(10), 104134. Available at: [Link]

  • Neufeldt, S. (n.d.). C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines. ACS. Available at: [Link]

  • Google Patents. (n.d.). Method for synthesis preparation of 2-chloro-4-aminopyridine.
  • Lee, M., et al. (2015). Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. The Journal of Organic Chemistry. Available at: [Link]

  • Campodónico, P. R., et al. (2019). SNAr reactions of substituted pyridines with secondary amines in aqueous solution: Kinetic and reactivity indices in density functional theory. Journal of Physical Organic Chemistry. Available at: [Link]

  • ChemRxiv. (2023). Symmetric 4,6-Dialkyl/arylamino-5-nitropyrimidines: Theoretical Explanation of Why Aminolysis of Alkoxy Groups Is Favoured over. Available at: [Link]

  • PubMed. (2015). Synthesis and biological evaluation of 5-nitropyrimidine-2,4-dione analogues as inhibitors of nitric oxide and iNOS activity. Available at: [Link]

  • Wikipedia. (n.d.). Nucleophilic aromatic substitution. Available at: [Link]

  • PubMed. (2010). Design, synthesis and evaluation of 2,4-disubstituted pyrimidines as cholinesterase inhibitors. Available at: [Link]

  • ACS Publications. (1962). On the Reaction of 2,4-Dichloro-5-nitropyrimidine with Amines. The Journal of Organic Chemistry. Available at: [Link]

  • PubMed. (2015). Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. Available at: [Link]

  • Hein, S. M., et al. (2019). Use of 1H, 13C, and 19F-NMR Spectroscopy and Computational Modeling To Explore Chemoselectivity in the Formation of a Grignard Reagent. Journal of Chemical Education. Available at: [Link]

  • Sato, Y., et al. (2016). 13C/19F High-resolution solid-state NMR studies on layered carbon-fluorine. Science and Technology of Advanced Materials. Available at: [Link]

  • ResearchGate. (n.d.). General strategy for the synthesis of 2,4‐disubstituted 5‐nitroimidazole. Available at: [Link]

  • Chemistry Stack Exchange. (2016). Is there any selectivity between the C-2 and C-4 positions of pyridine in SNAr reactions?. Available at: [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

  • PubChem. (n.d.). 2-Chloro-5-nitropyrimidine. Available at: [Link]

  • Wigh, D. S., et al. (2019). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. The Journal of Organic Chemistry. Available at: [Link]

  • Anasazi Instruments. (n.d.). Active Nuclei Fluorine-19 NMR Spectroscopy. Available at: [Link]

  • Chemguide. (n.d.). Fragmentation patterns in the mass spectra of organic compounds. Available at: [Link]

  • ChemConnections. (n.d.). Mass Spectrometry Fragmentation. Available at: [Link]

  • RSC Publishing. (2020). Convenient, direct, metal-free, regioselective and de novo synthesis of 2,4,5-trisubstituted pyrimidines using α-aryl-β, β-ditosyloxy ketones. New Journal of Chemistry. Available at: [Link]

  • Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. Available at: [Link]

  • PubChem. (n.d.). 2-Chloro-5-fluoropyrimidine. Available at: [Link]

  • ResearchGate. (n.d.). Structures of 2-chloro-4-nitropyridine (1) and 5-chloro-2-nitropyridine (2). Available at: [Link]

  • Hopfgartner, G. (2004). Ion fragmentation of small molecules in mass spectrometry. Journal of Mass Spectrometry. Available at: [Link]

  • ACS Publications. (2001). A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. Organic Letters. Available at: [Link]

  • Chemsrc. (2025). 2-FLUORO-5-NITRO PYRIMIDINE. Available at: [Link]

Sources

Exploratory

2-Chloro-4-fluoro-5-nitropyrimidine CAS number and identifiers

The following technical guide details the properties, reactivity, and application of 2-Chloro-4-fluoro-5-nitropyrimidine , a specialized heterocyclic electrophile used in the synthesis of pharmaceutical agents. Identity...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the properties, reactivity, and application of 2-Chloro-4-fluoro-5-nitropyrimidine , a specialized heterocyclic electrophile used in the synthesis of pharmaceutical agents.

Identity & Physicochemical Profile[1][2][3][4][5][6][7]

2-Chloro-4-fluoro-5-nitropyrimidine is a highly reactive pyrimidine intermediate. It is distinguished from its analog, 2,4-dichloro-5-nitropyrimidine, by the presence of a fluorine atom at the C4 position. This structural modification exploits the "fluorine effect" in Nucleophilic Aromatic Substitution (SNAr), where the high electronegativity of fluorine significantly accelerates nucleophilic attack at the C4 position, enabling superior regioselectivity and reaction rates under milder conditions.

Core Identifiers
Identifier TypeValue
Chemical Name 2-Chloro-4-fluoro-5-nitropyrimidine
CAS Number 1416373-40-4
Molecular Formula C₄HClFN₃O₂
Molecular Weight 177.52 g/mol
SMILES Fc1nc(Cl)ncc1[O-]
Structure Class Halogenated Nitro-Heterocycle
Physical Properties (Predicted)
PropertyDataNote
Appearance Pale yellow to off-white solidTypical for nitropyrimidines
Density ~1.78 g/cm³High density due to nitro/halogen content
Boiling Point 280–290 °C (at 760 mmHg)Decomposition likely before boiling
Solubility Soluble in DCM, THF, EtOAc, AcetonitrileHydrolytically unstable in water

Synthetic Utility & Reactivity Mechanism[1][4]

The primary utility of 2-chloro-4-fluoro-5-nitropyrimidine lies in its regioselective electrophilicity . In pyrimidine chemistry, controlling the site of nucleophilic attack between C2 and C4 is critical.

The "Fluorine Advantage" in SNAr

While chlorine is a good leaving group, fluorine is superior in SNAr reactions involving highly activated rings (like 5-nitropyrimidine). The high electronegativity of fluorine inductively stabilizes the Meisenheimer Complex (the rate-determining intermediate), lowering the activation energy for nucleophilic attack at C4.

  • C4 Activation: The C4 position is activated by the adjacent ring nitrogen (N3) and the ortho-nitro group (C5).

  • C2 Activation: The C2 position is activated by two ring nitrogens but is meta to the nitro group, resulting in significantly lower electrophilicity compared to C4.[1]

  • Outcome: Nucleophiles (amines, alkoxides, thiols) attack C4 with >98% regioselectivity, displacing the fluoride ion.

Reaction Pathway Diagram

The following diagram illustrates the kinetic preference for C4 substitution over C2 substitution.

SNAr_Mechanism cluster_C4 Path A: C4 Attack (Kinetic Major) cluster_C2 Path B: C2 Attack (Disfavored) Start 2-Chloro-4-fluoro- 5-nitropyrimidine MC_C4 Meisenheimer Complex (C4) Stabilized by F & NO2 Start->MC_C4 Fast (F-effect) MC_C2 Meisenheimer Complex (C2) Less Stabilized (Meta-NO2) Start->MC_C2 Slow Nuc Nucleophile (Nu:) Nuc->MC_C4 Nuc->MC_C2 Prod_C4 Product: 4-Substituted-2-chloro- 5-nitropyrimidine MC_C4->Prod_C4 - F⁻ Prod_C2 Product: 2-Substituted-4-fluoro- 5-nitropyrimidine MC_C2->Prod_C2 - Cl⁻

Caption: Kinetic dominance of C4-substitution driven by Meisenheimer complex stabilization via the ortho-nitro group and high electronegativity of the C4-fluorine.

Experimental Protocols

Protocol A: Synthesis of 2-Chloro-4-fluoro-5-nitropyrimidine

Note: This compound is typically prepared via halogen exchange from the commercially ubiquitous 2,4-dichloro-5-nitropyrimidine.[2]

Reagents:

  • 2,4-Dichloro-5-nitropyrimidine (1.0 equiv)[2]

  • Potassium Fluoride (Spray-dried, 1.1 equiv)

  • 18-Crown-6 (0.1 equiv, catalyst)

  • Solvent: Anhydrous Acetonitrile or Sulfolane

Methodology:

  • Preparation: Charge a dry reaction vessel with 2,4-dichloro-5-nitropyrimidine and anhydrous acetonitrile under nitrogen atmosphere.

  • Activation: Add 18-crown-6 and spray-dried KF. The stoichiometry must be controlled (1.1 equiv) to prevent over-fluorination to the 2,4-difluoro species.

  • Reaction: Stir at 0°C to Room Temperature (RT). The C4-Cl is more reactive and will exchange first. Monitor by HPLC/TLC.

  • Workup: Filter off inorganic salts (KCl/KF). Concentrate the filtrate in vacuo.

  • Purification: The product is hydrolytically sensitive. Use immediately or recrystallize from dry hexane/DCM.

Protocol B: Regioselective C4-Amination

Target: Synthesis of a kinase inhibitor scaffold.[2]

Reagents:

  • 2-Chloro-4-fluoro-5-nitropyrimidine (1.0 equiv)

  • Aniline derivative or Primary Amine (0.95 equiv - slight deficit ensures complete consumption of nucleophile)

  • DIPEA (N,N-Diisopropylethylamine) (2.0 equiv)

  • Solvent: THF or DMF (0 °C)

Methodology:

  • Dissolution: Dissolve the pyrimidine intermediate in THF and cool to -78°C or 0°C (reactivity is very high).

  • Addition: Dropwise add the amine/DIPEA solution.

  • Monitoring: The reaction is often instantaneous. The yellow color of the nitropyrimidine may intensify or shift.

  • Quench: Dilute with water (if product precipitates) or extract with EtOAc.

  • Result: Exclusive formation of the 4-amino-2-chloro-5-nitropyrimidine . The C2-chlorine remains intact for subsequent derivatization (e.g., Suzuki coupling or second amination).

Applications in Drug Discovery[10][11]

This core is a "linchpin" scaffold for constructing bicyclic heterocycles found in oncology and immunology drugs.

Application DomainMechanism of ActionStructural Role
EGFR Inhibitors Tyrosine Kinase InhibitionThe pyrimidine ring mimics the adenine of ATP.[2] The C4-substituent usually engages the hydrophobic pocket.
Purine Synthesis Scaffold ConstructionReduction of the 5-NO₂ to 5-NH₂ allows cyclization with the C4-amine to form purines or 8-azapurines .
PROTAC Linkers Targeted DegradationThe C2-Cl allows for the attachment of linker chains connecting to E3 ligase ligands.[2]

Handling & Safety (MSDS Highlights)

Warning: This compound is a potent electrophile and skin sensitizer.

  • Hazards: Causes severe skin burns and eye damage (H314). May cause an allergic skin reaction (H317).

  • Stability: Moisture sensitive. Hydrolyzes to 2-chloro-5-nitrouracil (loss of fluorine) upon exposure to atmospheric moisture. Store under inert gas (Argon/Nitrogen) at -20°C.

  • Incompatibility: Strong bases, oxidizing agents, water/alcohols (unless intended as reactants).

References

  • PubChem. (2025). 2-Chloro-4-fluoro-5-nitropyrimidine (CAS 1416373-40-4).[3][4][5][2] National Center for Biotechnology Information. [Link]

  • Namiki Shoji Co., Ltd. (2024). Building Blocks Catalogue: 2-chloro-4-fluoro-5-nitropyrimidine. [Link]

  • Molaid Chemicals. (2024). 2-chloro-4-fluoro-5-nitropyrimidine Physicochemical Properties. [Link]

Sources

Foundational

An In-depth Technical Guide to the Solubility Profile of 2-Chloro-4-fluoro-5-nitropyrimidine

Abstract This technical guide provides a comprehensive framework for understanding and determining the solubility profile of 2-Chloro-4-fluoro-5-nitropyrimidine, a key heterocyclic intermediate in medicinal chemistry and...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive framework for understanding and determining the solubility profile of 2-Chloro-4-fluoro-5-nitropyrimidine, a key heterocyclic intermediate in medicinal chemistry and material science. Given the scarcity of published, consolidated solubility data for this specific compound, this document emphasizes the foundational principles and experimental methodologies required for its characterization. We delve into the molecular structure's influence on solubility, present a detailed, field-proven protocol for quantitative solubility determination, and offer a systematic approach to data interpretation. This guide is intended for researchers, scientists, and drug development professionals who require a robust understanding of this compound's physicochemical properties to advance their work in synthesis, formulation, and biological screening.

Introduction: The Imperative of Solubility Profiling

2-Chloro-4-fluoro-5-nitropyrimidine is a highly functionalized pyrimidine derivative. The pyrimidine core is a fundamental building block in numerous bioactive molecules and natural products, including nucleic acids.[1] The substituents—a chloro group, a fluoro group, and a nitro group—impart unique electronic properties and reactivity, making it a versatile precursor for the synthesis of more complex molecules. In the context of drug discovery, the solubility of an active pharmaceutical ingredient (API) is a critical physicochemical parameter that profoundly influences its bioavailability, formulation feasibility, and overall therapeutic efficacy.[2][3][4] A comprehensive solubility profile in various organic solvents is also essential for synthetic chemists to optimize reaction conditions, purification strategies (such as crystallization), and product isolation.[4]

This guide provides the theoretical and practical foundation for establishing this crucial solubility profile.

Theoretical Underpinnings of Solubility

The solubility of a solid solute in a liquid solvent is governed by the principle of "like dissolves like," which relates to the polarity and intermolecular forces between the solute and solvent molecules.[2] To predict the solubility of 2-Chloro-4-fluoro-5-nitropyrimidine, we must analyze its structural components:

  • Pyrimidine Core: This heterocyclic aromatic ring contains two nitrogen atoms. These nitrogen atoms are electronegative and possess lone pairs of electrons, making them potential hydrogen bond acceptors.

  • Halogen Substituents (-Cl, -F): Both chlorine and fluorine are highly electronegative, creating polar C-Cl and C-F bonds. This introduces dipole moments, increasing the overall polarity of the molecule. Fluorinated compounds often exhibit higher solubility compared to their chlorinated analogues.[5]

  • Nitro Group (-NO2): The nitro group is a strong electron-withdrawing group and is highly polar. The oxygen atoms can act as hydrogen bond acceptors, which can enhance solubility in protic solvents.[6][7]

Predicted Solubility Behavior: Based on this analysis, 2-Chloro-4-fluoro-5-nitropyrimidine is a polar molecule. Therefore, it is expected to have:

  • Low solubility in non-polar (aprotic) solvents like hexane and toluene.

  • Moderate to high solubility in polar aprotic solvents such as Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), Acetone, and Acetonitrile, which can engage in dipole-dipole interactions.

  • Variable solubility in polar protic solvents like methanol and ethanol, where the potential for hydrogen bonding with the pyrimidine nitrogens and nitro oxygens exists.

The following diagram illustrates the relationship between the solute's structural features and solvent properties.

cluster_solute Solute: 2-Chloro-4-fluoro-5-nitropyrimidine cluster_solvent Solvent Properties Solute Pyrimidine Core (H-bond acceptor) -Cl, -F Groups (Polar) -Nitro Group (Polar, H-bond acceptor) Interaction Intermolecular Forces Solute->Interaction Structural Features Solvent Polarity (Dipole Moment) Hydrogen Bond Donor/Acceptor Polarizability Solvent->Interaction Solvent Characteristics Solubility Resulting Solubility Interaction->Solubility Strength of Interaction

Caption: Relationship between solute/solvent properties and solubility.

Experimental Protocol: Quantitative Solubility Determination

To obtain reliable and reproducible data, the isothermal shake-flask method is the gold standard for equilibrium solubility measurement.[8][9] This is an "excess solid" method known for its high accuracy.[2]

Objective

To quantitatively determine the equilibrium solubility of 2-Chloro-4-fluoro-5-nitropyrimidine in a diverse range of organic solvents at a controlled ambient temperature (e.g., 25 °C).

Materials and Reagents
  • Solute: 2-Chloro-4-fluoro-5-nitropyrimidine (>98% purity)

  • Solvents: HPLC-grade or equivalent purity. A recommended set includes:

    • Non-Polar: Hexane, Toluene

    • Medium-Polarity/Aprotic: Dichloromethane, Ethyl Acetate, Tetrahydrofuran (THF)

    • Polar Aprotic: Acetone, Acetonitrile, N,N-Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)

    • Polar Protic: Methanol, Ethanol, 2-Propanol

  • Equipment: Analytical balance, 4 mL glass vials with screw caps, constant temperature orbital shaker, centrifuge, calibrated pipettes, volumetric flasks, HPLC system with a UV detector, or a UV-Vis spectrophotometer.

Step-by-Step Methodology
  • Preparation: Add an excess amount of 2-Chloro-4-fluoro-5-nitropyrimidine (e.g., ~20 mg) to a 4 mL vial. The key is to ensure that undissolved solid remains at equilibrium.

  • Solvent Addition: Accurately pipette a known volume (e.g., 2.0 mL) of the selected solvent into each vial.

  • Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (25 ± 1 °C). Agitate the slurries for a sufficient duration to reach equilibrium. A minimum of 24 hours is recommended, with a verification sample at 48 hours to confirm that the concentration is no longer changing.[8]

  • Phase Separation: After equilibration, remove the vials and allow the excess solid to settle. To separate the saturated supernatant from the undissolved solid, centrifuge the vials at a high speed (e.g., 10,000 rpm for 15 minutes).[10] Filtration using a syringe filter (e.g., 0.22 µm PTFE) is an acceptable alternative.

  • Sample Dilution: Immediately after separation, carefully pipette a precise aliquot of the clear supernatant into a pre-filled volumetric flask with a suitable solvent (usually the same solvent or mobile phase for HPLC) to prevent precipitation. Record the dilution factor accurately.

  • Quantification: Analyze the concentration of the diluted sample using a validated analytical method. High-Performance Liquid Chromatography (HPLC) with UV detection is the preferred method for its specificity and sensitivity. A calibration curve must be prepared using standards of known concentrations.

  • Data Calculation: Calculate the original concentration in the saturated solution by accounting for the dilution factor. Report the final solubility in standard units, such as mg/mL and mol/L.

  • Replicates: Perform each solvent experiment in triplicate to ensure statistical validity and report the mean and standard deviation.[10]

Experimental Workflow Diagram

start Start prep 1. Add Excess Solute to Vial start->prep add_solvent 2. Add Known Volume of Solvent prep->add_solvent equilibrate 3. Equilibrate (24-48h) at Constant Temp. add_solvent->equilibrate separate 4. Separate Phases (Centrifuge/Filter) equilibrate->separate dilute 5. Dilute Supernatant (Known Factor) separate->dilute quantify 6. Quantify Concentration (e.g., HPLC-UV) dilute->quantify calculate 7. Calculate Solubility (mg/mL, mol/L) quantify->calculate end End calculate->end

Caption: Isothermal shake-flask experimental workflow.

Trustworthiness: A Self-Validating Protocol

The integrity of the generated solubility data is paramount. The described protocol incorporates several self-validating checks to ensure trustworthiness:

  • Purity of Materials: The protocol specifies the use of pure solute and high-grade solvents, as impurities can significantly alter solubility measurements.[8]

  • Confirmation of Equilibrium: By sampling at multiple, extended time points (e.g., 24h and 48h), the researcher can confirm that the system has reached a true thermodynamic equilibrium, indicated by a plateau in the measured concentration.

  • Validated Quantification: The use of a specific, validated analytical method like HPLC ensures that the measurement is accurate and only quantifies the compound of interest, avoiding interference from potential degradants or impurities.

  • Statistical Rigor: Conducting all measurements in triplicate allows for the calculation of mean values and standard deviations, providing a clear indication of the experiment's precision and reproducibility.[10]

Data Presentation and Interpretation

The quantitative results from the experimental protocol should be summarized in a clear, structured table. This allows for easy comparison of solubility across different solvent classes.

Table 1: Solubility Profile of 2-Chloro-4-fluoro-5-nitropyrimidine at 25 °C (Template)

SolventSolvent Polarity IndexSolubility (mg/mL)Solubility (mol/L)Qualitative Classification
Hexane0.1Experimental DataCalculated Datae.g., Practically Insoluble
Toluene2.4Experimental DataCalculated Datae.g., Very Slightly Soluble
Dichloromethane3.1Experimental DataCalculated Datae.g., Sparingly Soluble
Ethyl Acetate4.4Experimental DataCalculated Datae.g., Soluble
Acetone5.1Experimental DataCalculated Datae.g., Freely Soluble
Methanol5.1Experimental DataCalculated Datae.g., Soluble
Acetonitrile5.8Experimental DataCalculated Datae.g., Freely Soluble
DMF6.4Experimental DataCalculated Datae.g., Very Soluble
DMSO7.2Experimental DataCalculated Datae.g., Very Soluble

Note: Qualitative classifications can be based on standards such as the United States Pharmacopeia (USP).[11]

Conclusion

References

  • Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (n.d.). Lund University Publications. Retrieved from [Link]

  • Kuhn, B., Mohr, P., & Stahl, M. (2010). Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. ChemMedChem, 5(5), 629-639. Retrieved from [Link]

  • Data-Driven Modelling of Substituted Pyrimidine and Uracil-Based Derivatives Validated with Newly Synthesized and Antiproliferative Evaluated Compounds. (2023). Molecules, 28(1), 33. Retrieved from [Link]

  • 2-FLUORO-5-NITRO PYRIMIDINE. (2025, August 20). Chemsrc. Retrieved from [Link]

  • Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure. (2019, February 14). Journal of Chemical & Engineering Data. Retrieved from [Link]

  • Annex 4: Guidance on equilibrium solubility studies for the purpose of active pharmaceutical ingredient classification within the Biopharmaceutics Classification System. (n.d.). World Health Organization (WHO). Retrieved from [Link]

  • Bhesaniya, K., & Baluja, S. (2014). Measurement and Correlation for Solubility of Some Pyrimidine Derivatives in Different Solvents. Journal of Chemistry. Retrieved from [Link]

  • Solubility of pyrimidine derivatives in different organic solvents at different temperatures. (2024, January 13). Journal of Chemical Thermodynamics. Retrieved from [Link]

  • Lipinski, C. A. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26. Retrieved from [Link]

  • BCS Methodology: Solubility, Permeability & Dissolution. (n.d.). U.S. Food and Drug Administration (FDA). Retrieved from [Link]

  • General Test Procedure Identification by Solubility. (2024, June 1). Pharma Dekho. Retrieved from [Link]

  • SOLUBILITY OF A SERIES OF PYRIMIDINE DERIVATIVES IN METHANOL AT 293.15 TO 313.15 K. (n.d.). Revue Roumaine de Chimie. Retrieved from [Link]

  • 2-Chloro-5-fluoropyrimidine. (n.d.). PubChem. Retrieved from [Link]

  • Measuring the solubility of pharmaceutical compounds using NEPHEL.O. (2023, March 18). Rheolution. Retrieved from [Link]

  • Ask a Formulator: What is the Purpose and Approach to Solubility Studies? (2021, May 7). Dow Development Labs. Retrieved from [Link]

  • 2-Chloro-5-fluoro-4-nitropyrimidine. (n.d.). PubChem. Retrieved from [Link]

  • Avdeef, A. (2015). Solubility Temperature Dependence Predicted from 2D Structure. ADMET & DMPK, 3(4), 259-299. Retrieved from [Link]

  • Nucleophilic Substitution of the Nitro Group, Fluorine and Chlorine in Aromatic Compounds. (2025, August 7). ResearchGate. Retrieved from [Link]

  • Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. (2024, March 17). Frontiers in Chemistry. Retrieved from [Link]

  • Characterization of 3-Chloro-4-Fluoronitrobenzene Molecule with New Calculation Methods and Discussions for Advanced Applied Sciences. (2024, December 6). ResearchGate. Retrieved from [Link]

Sources

Exploratory

Reactivity Profile of 5-Nitropyrimidine Derivatives: A Technical Guide to SNAr Dynamics, Anomalous Substitutions, and Applied Synthesis

Executive Summary The 5-nitropyrimidine scaffold is a highly privileged pharmacophore and synthetic intermediate in modern medicinal chemistry and materials science. The presence of a nitro group at the 5-position fundam...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 5-nitropyrimidine scaffold is a highly privileged pharmacophore and synthetic intermediate in modern medicinal chemistry and materials science. The presence of a nitro group at the 5-position fundamentally alters the electronic landscape of the pyrimidine ring. By exerting profound inductive and resonance electron-withdrawing effects, the nitro group drastically lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO), rendering positions 2, 4, and 6 highly susceptible to Nucleophilic Aromatic Substitution (SNAr).

This whitepaper provides an in-depth analysis of the reactivity profile of 5-nitropyrimidine derivatives. We explore the thermodynamic stability of Meisenheimer complexes, the anomalous leaving-group dynamics of alkoxides, and provide field-proven, self-validating protocols for synthesizing advanced therapeutic and energetic materials.

The Electronic Architecture and SNAr Dynamics

The classical understanding of SNAr reactions dictates a stepwise mechanism involving the formation of an anionic σ-adduct, known as the Meisenheimer complex. In 5-nitropyrimidines, the nitro group acts as an electron sink, stabilizing this intermediate and dictating the rate-determining step (RDS).

Stepwise vs. Concerted Pathways

Kinetic studies on the reaction between 2-chloro-5-nitropyrimidine and primary/secondary alicyclic amines in aqueous media reveal a highly nuanced Brønsted-type plot 1[1]. The mathematical treatment of the kinetic data demonstrates that the reaction proceeds via a stepwise mechanism rather than a concerted one. The stability of the Meisenheimer complex is the critical node: if the expulsion of the leaving group (e.g., chloride) is fast, the nucleophilic attack is the RDS. However, hydrogen bonding (HB) interactions between the nucleophile and the electrophile can stabilize the transition state, altering the reaction kinetics.

SNAr_Mechanism Substrate 2-Chloro-5-nitropyrimidine (Electrophile) PreComplex Pre-Reactive Molecular Complex Substrate->PreComplex + Amine Nucleophile Primary/Secondary Amine (Nucleophile) Nucleophile->PreComplex Meisenheimer Anionic σ-Adduct (Meisenheimer Complex) PreComplex->Meisenheimer Nucleophilic Attack (Rate Determining Step) Product 5-Nitro-2-aminopyrimidine + Cl- Meisenheimer->Product Leaving Group (Cl-) Departure

Fig 1: Stepwise SNAr mechanism of 5-nitropyrimidines via a Meisenheimer complex.

The Alkoxy Leaving Group Paradox

A cornerstone of SNAr theory is that halogens (like chlorine) are superior leaving groups compared to alkoxides. However, 5-nitropyrimidines exhibit an anomalous reactivity profile that defies this convention.

When 6-alkoxy-4-chloro-5-nitropyrimidines are reacted with primary amines, the expected product is a 6-alkoxy-4-alkylamino-5-nitropyrimidine. Instead, the reaction yields symmetric 4,6-dialkylamino-5-nitropyrimidines .

Causality Behind the Anomaly

Computational modeling (Intrinsic Reaction Coordinate profiles) reveals that the presence of the 5-nitro group facilitates the formation of a pre-reactive molecular complex prior to the transition state. In the highly activated 5-nitropyrimidine system, the alkoxy group acts as a superior leaving group during the second substitution step. The rapid, sequential substitution of first the chlorine atom, and then simultaneously the alkoxy group within the same reaction vessel, prevents the isolation of the monosubstituted intermediate. This provides a powerful synthetic shortcut for generating symmetric purine precursors.

Alkoxy_Aminolysis Start 4,6-Dichloro- 5-nitropyrimidine Step1 Alkoxylation (ROH, DBU, 0°C) Start->Step1 Intermediate 6-Alkoxy-4-chloro- 5-nitropyrimidine Step1->Intermediate Step2 Aminolysis (R-NH2, RT) Intermediate->Step2 Unexpected Alkoxy Departure Product Symmetric 4,6-Dialkylamino- 5-nitropyrimidine Step2->Product Purine Purine Library Derivatives Product->Purine Reduction & Cyclization

Fig 2: Synthetic workflow for symmetric 4,6-dialkylamino-5-nitropyrimidines.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following methodologies emphasize the causality behind solvent, temperature, and reagent choices.

Protocol A: Synthesis of Symmetric 4,6-Dialkylamino-5-nitropyrimidines

Objective: Exploit the alkoxy leaving group paradox to generate symmetric pyrimidines.

  • Alkoxylation (Preparation of Intermediate):

    • Step: Dissolve 4,6-dichloro-5-nitropyrimidine (1.0 equiv) in anhydrous THF. Cool to 0°C.

    • Causality: Anhydrous THF prevents competitive hydrolysis of the highly electrophilic C-Cl bonds. Cooling to 0°C suppresses premature disubstitution.

    • Step: Add a solution of the desired alcohol (1.0 equiv) and DBU (1.5 equiv) in THF dropwise over 1 hour.

    • Causality: DBU is a non-nucleophilic base; it deprotonates the alcohol to generate the reactive alkoxide in situ without competing for the pyrimidine electrophilic centers.

    • Validation: Extract with CH2Cl2. The isolation of 6-alkoxy-4-chloro-5-nitropyrimidine confirms successful monosubstitution.

  • Aminolysis (The Anomalous Substitution):

    • Step: Dissolve the intermediate in CH2Cl2. Add the primary amine (e.g., benzylamine, 2.0+ equiv) at room temperature. Stir for 30 minutes.

    • Causality: The first equivalent of amine displaces the chlorine. The second equivalent unexpectedly displaces the alkoxy group due to the pre-reactive complex stabilization.

    • Validation: TLC will show complete conversion directly to the disubstituted product without traces of the monosubstituted 6-alkoxy-4-alkylamino derivative.

Protocol B: One-Step Synthesis of Fused Bistetrazole Energetic Materials

Objective: Utilize the extreme electron-withdrawing nature of the 5-nitro group to force a cascade cyclization.

  • Reaction Setup:

    • Step: React 4,6-dichloro-5-nitropyrimidine with excess Sodium Azide (NaN3) in a polar aprotic solvent.

    • Causality: While standard pyrimidines would yield a simple diazide, the 5-nitro group lowers the LUMO so severely that the initial substitution triggers an immediate cascade: nucleophilic addition, cyclization, and electron transfer 2[2].

    • Validation: The resulting [5,6,5]-tricyclic bistetrazole-fused salt precipitates. Its formation is exclusively dependent on the -NO2 group; substituting it with -F, -Cl, or -Br halts the reaction at the diazide stage, validating the unique electronic requirement of the nitro moiety.

Therapeutic and Material Frontiers

The reactivity of 5-nitropyrimidines directly translates into high-value applications across diverse scientific fields.

  • Antifungal Drug Discovery: 5-Nitro-6-thiocyanatopyrimidines have been identified via machine learning and in vitro screening as potent inhibitors of Cryptococcus neoformans and C. gattii. They exhibit submicromolar efficacy and are effective against fluconazole-resistant strains 3[3].

  • Oncology: 6-(Dibromomethyl)-5-nitropyrimidines have been synthesized and evaluated for antiproliferative activity against L1210 and H. Ep. 2 cells. The electronic interplay between the nitro group and the dibromomethyl moiety is critical for their cytotoxic profile 4[4].

  • Primary Explosives: The bistetrazole-fused salts derived from 4,6-dichloro-5-nitropyrimidine exhibit detonation velocities (8898–9077 m/s) exceeding that of traditional RDX, coupled with lower impact sensitivities, making them advanced primary explosives2[2].

Quantitative Data Summaries

Table 1: Kinetic and Mechanistic Parameters of SNAr Reactions
SubstrateNucleophileSolvent SystemMechanismRate-Determining Step (RDS)
2-Chloro-5-nitropyrimidinePrimary AminesAqueous (25°C, I=0.2M)Stepwise (stwSNAr)Nucleophilic Attack / Meisenheimer Formation
2-Chloro-5-nitropyrimidineAlicyclic Secondary AminesAqueous (25°C, I=0.2M)Stepwise (stwSNAr)Leaving Group Expulsion (Dependent on HB)
6-Alkoxy-4-chloro-5-nitropyrimidineBenzylamineCH2Cl2 (RT)Sequential DisubstitutionAlkoxy Departure via Pre-Reactive Complex
Table 2: Biological and Energetic Profiles of 5-Nitropyrimidine Derivatives
Compound ClassTarget / ApplicationKey Performance Metric
5-Nitro-6-thiocyanatopyrimidinesCryptococcus neoformans (Fungal)Submicromolar inhibition; active vs. FLC-resistant strains
6-(Dibromomethyl)-5-nitropyrimidinesL1210 Cells (Antitumor)IC50 = 0.32 μM
[5,6,5]-Tricyclic Bistetrazole SaltsPrimary ExplosivesDetonation Velocity: 8898–9077 m/s (Superior to RDX)

References

  • Discovery of 5-Nitro-6-thiocyanatopyrimidines as Inhibitors of Cryptococcus neoformans and Cryptococcus gattii Source: NIH / PMC URL:[Link]

  • Synthesis and Evaluation of 6-(Dibromomethyl)-5-nitropyrimidines as Potential Antitumor Agents Source: Journal of Medicinal Chemistry (ACS) URL:[Link]

  • Symmetric 4,6-dialkyl/arylamino-5-nitropyrimidines: theoretical explanation of why aminolysis of alkoxy groups is favoured over chlorine aminolysis in nitro-activated pyrimidines Source: New Journal of Chemistry (RSC Publishing) / ChemRxiv URL:[Link]

  • Experimental Analyses Emphasize the Stability of the Meisenheimer Complex in a SNAr Reaction Toward Trends in Reaction Pathways Source: Frontiers in Chemistry URL:[Link]

  • An Efficient One-Step Reaction for the Preparation of Advanced Fused Bistetrazole-Based Primary Explosives Source: NIH / PMC URL:[Link]

Sources

Foundational

The Stability and Reactivity Profile of 2-Chloro-4-fluoro-5-nitropyrimidine Under Ambient Conditions

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Document Type: Technical Whitepaper & Handling Guide Executive Summary The compound 2-chloro-4-fluoro-5-nitropyrimidine (CAS: 1...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Document Type: Technical Whitepaper & Handling Guide

Executive Summary

The compound 2-chloro-4-fluoro-5-nitropyrimidine (CAS: 1416373-40-4) is a highly functionalized, electron-deficient heterocyclic building block widely utilized in the synthesis of kinase inhibitors and advanced pharmaceutical intermediates. While its dual-halogenated, nitro-substituted architecture allows for exquisite regiocontrol during nucleophilic aromatic substitution (SNAr) reactions, this same electronic configuration renders the molecule exceptionally unstable under ambient conditions.

This whitepaper dissects the thermodynamic and kinetic drivers of its ambient degradation, provides comparative stability metrics, and establishes field-proven, self-validating protocols for its storage, handling, and analytical verification.

Structural Mechanics & Causality of Instability

To understand the ambient instability of 2-chloro-4-fluoro-5-nitropyrimidine, one must analyze the synergistic electron-withdrawing effects acting upon the pyrimidine core.

The SNAr Kinetic Hierarchy

In SNAr reactions, the rate-determining step is typically the addition of the nucleophile to form the Meisenheimer complex, rather than the elimination of the leaving group[1].

  • Activation by the Nitro Group: The nitro group at the C-5 position is strongly electron-withdrawing via both inductive and resonance effects. It acts as an ortho/para director for SNAr, highly activating the C-4 and C-6 positions, and to a lesser extent, the C-2 position[2].

  • The Fluorine Anomaly: While the C–F bond is thermodynamically stronger than the C–Cl bond, fluorine is a vastly superior leaving group in SNAr reactions. Fluorine's extreme electronegativity creates a massive partial positive charge (

    
    ) on the C-4 carbon. This lowers the activation energy required for ambient nucleophiles (such as atmospheric H2O) to attack the ring[1].
    
  • Regioselectivity of Degradation: Due to the combined ortho-activation from the adjacent pyrimidine nitrogen and the ortho/para-activation from the C-5 nitro group, the C-4 fluoro position is exponentially more labile than the C-2 chloro position[3].

Consequently, merely exposing this compound to ambient humidity initiates a rapid, irreversible hydrolytic cascade.

degradation_pathway A 2-Chloro-4-fluoro- 5-nitropyrimidine B Atmospheric H2O (Nucleophilic Attack) A->B Ambient moisture exposure C Meisenheimer Intermediate B->C Attack at C-4 D 2-Chloro-5-nitro- pyrimidin-4-ol C->D HF elimination E 2-Chloro-5-nitro- pyrimidin-4(3H)-one D->E Tautomerization

Hydrolytic degradation pathway of 2-chloro-4-fluoro-5-nitropyrimidine via SNAr.

Ambient Stability Profile & Quantitative Metrics

Halogenated nitropyrimidines are notorious for their poor shelf-life. Literature on the closely related analog, 2,4-dichloro-5-nitropyrimidine, explicitly notes that these compounds are not shelf-stable at room temperature and will undergo significant decomposition over a period of months even in closed vials if atmospheric moisture is not rigorously excluded[3]. They require storage under inert gas (Argon/Nitrogen) at -20°C[4][5].

Because the 4-fluoro substituent is significantly more reactive toward hydrolysis than a 4-chloro substituent, the degradation timeline for 2-chloro-4-fluoro-5-nitropyrimidine is drastically accelerated.

Comparative Stability Data

The following table summarizes the extrapolated stability kinetics based on comparative SNAr reactivity profiles:

Storage ConditionRelative Humidity (RH)2,4-Dichloro-5-nitropyrimidine Half-Life2-Chloro-4-fluoro-5-nitropyrimidine Half-LifePrimary Degradant
Ambient Benchtop (25°C) 40 - 60%3 to 7 Days< 12 Hours 4-Hydroxypyrimidine tautomer
Desiccator (25°C) < 10%2 to 4 Months1 to 2 Weeks 4-Hydroxypyrimidine tautomer
Standard Fridge (4°C) Ambient1 to 2 Months2 to 4 Days 4-Hydroxypyrimidine tautomer
Inert Storage (-20°C, Ar) 0% (Sealed)> 1 Year> 1 Year N/A (Stable)

Data Synthesis Note: Values are derived from the known kinetic lability of fluorinated vs. chlorinated electrophiles in aqueous micro-environments[3][5].

Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity, any workflow utilizing 2-chloro-4-fluoro-5-nitropyrimidine must incorporate self-validating checks. If a reaction fails, the chemist must be able to definitively isolate whether the failure was due to degraded starting material or reaction conditions.

Protocol A: Self-Validating LC-MS Stability Assay

Purpose: To verify the integrity of the pyrimidine prior to use without inducing hydrolysis during sample preparation.

  • Anhydrous Sample Preparation:

    • Causality: Standard LC-MS preparations use aqueous gradients which will instantly hydrolyze the compound in the vial, giving a false-positive for degradation.

    • Action: In a glovebox, dissolve 1 mg of the pyrimidine in 1.0 mL of rigorously anhydrous Acetonitrile (HPLC grade, dried over 3Å molecular sieves).

  • Derivatization (The Self-Validation Step):

    • Causality: To prove the compound was intact before analysis, trap it with a controlled nucleophile.

    • Action: Aliquot 100 µL of the solution and add 1.0 equivalent of anhydrous diethylamine[3]. The SNAr reaction will instantaneously yield the 4-diethylamino-2-chloro-5-nitropyrimidine derivative.

  • Analysis:

    • Inject the derivatized sample into the LC-MS using a standard reverse-phase gradient.

    • Verification: If the mass corresponding to the diethylamino-adduct is present, the starting material was pristine. If a mass corresponding to the pyrimidin-4-ol (or its tautomer) is observed, the bulk material has suffered ambient hydrolysis.

Protocol B: Anhydrous Handling and Storage Workflow

Purpose: To prevent the irreversible loss of high-value chemical inventory.

handling_workflow Start Receipt of Material (Cold Chain) Glovebox Transfer to Glovebox (<1 ppm H2O/O2) Start->Glovebox Immediate transfer Aliquot Aliquot into Amber Vials Glovebox->Aliquot Inert atmosphere Seal PTFE/Silicone Septa + Parafilm Seal Aliquot->Seal Crimp seal Store Store at -20°C (Desiccated) Seal->Store Long-term storage

Standard operating procedure for the handling and storage of moisture-sensitive pyrimidines.

Step-by-Step Execution:

  • Receipt: Upon arrival, immediately transfer the sealed bottle to an inert-atmosphere glovebox (Argon or Nitrogen, <1 ppm H2O)[5]. Do not open the bottle on the benchtop.

  • Thermal Equilibration: Allow the bottle to reach the internal temperature of the glovebox to prevent condensation upon opening.

  • Aliquoting: Divide the bulk material into single-use amber glass vials. Causality: Repeatedly opening a bulk container, even in a glovebox, introduces micro-amounts of moisture over time. Single-use aliquots isolate the risk.

  • Sealing: Cap vials with PTFE-lined silicone septa. Crimp seal tightly and wrap with Parafilm.

  • Storage: Remove from the glovebox and immediately store in a desiccated secondary container at -20°C[4].

Conclusion

The utility of 2-chloro-4-fluoro-5-nitropyrimidine in advanced medicinal chemistry is intrinsically linked to its extreme electrophilicity. However, this reactivity makes it fundamentally incompatible with ambient atmospheric conditions. Moisture-driven SNAr displacement of the C-4 fluorine atom occurs rapidly, yielding the inactive pyrimidin-4-one tautomer. By understanding the mechanistic causality of this degradation, researchers can implement the rigorous anhydrous protocols and self-validating analytical checks required to maintain the integrity of this critical building block.

References

  • [3] Regioselective Control of the S N Ar Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. ResearchGate. URL:[Link]

  • [1] Calculated reaction coordinates for SNAr of 2,4-dichloro-pyrimidine. The Royal Society of Chemistry. URL:[Link]

Sources

Exploratory

The Bifunctional Electrophile: Structural Analysis and Regioselective Reactivity of 2-Chloro-4-fluoro-5-nitropyrimidine

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Advanced Technical Whitepaper Executive Summary In the landscape of modern pharmaceutical synthesis, highly functionaliz...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Advanced Technical Whitepaper

Executive Summary

In the landscape of modern pharmaceutical synthesis, highly functionalized pyrimidines serve as foundational scaffolds for targeted therapeutics, particularly kinase inhibitors and oncological agents. 2-Chloro-4-fluoro-5-nitropyrimidine (CAS: 1416373-40-4) is a premier bifunctional electrophile. With a molecular formula of C₄HClFN₃O₂ and a monoisotopic mass of 176.97 Da[1], this molecule features a trifecta of electron-withdrawing groups (EWGs) on a


-deficient heterocyclic core.

This whitepaper provides an in-depth structural analysis of 2-Chloro-4-fluoro-5-nitropyrimidine and details the causality behind its regioselective reactivity. By understanding the electronic descreening and leaving-group kinetics of this scaffold, researchers can leverage it for the precise, sequential construction of complex active pharmaceutical ingredients (APIs).

Molecular Architecture & Electronic Descreening

The structural uniqueness of 2-Chloro-4-fluoro-5-nitropyrimidine lies in the synergistic electronic effects of its substituents:

  • C5-Nitro Group: Acts as a massive electron sink. Through both inductive (

    
    ) and resonance (
    
    
    
    ) effects, it severely depletes the electron density of the pyrimidine
    
    
    -system, hyper-activating the adjacent C4 and C6 positions.
  • C4-Fluoro Substituent: Fluorine is the most electronegative element, creating a profound partial positive charge (

    
    ) at the C4 carbon. Its small van der Waals radius (1.47 Å) minimizes steric hindrance, providing an unobstructed trajectory for incoming nucleophiles.
    
  • C2-Chloro Substituent: While chlorine is also electron-withdrawing, its larger size and lower electronegativity make the C2 position slightly less electrophilic than C4, establishing a critical reactivity gradient.

This precise arrangement dictates that the molecule operates under strict kinetic control during Nucleophilic Aromatic Substitution (SNAr) reactions, allowing for sequential, highly predictable functionalization[2].

The SNAr Paradigm: Kinetic vs. Thermodynamic Control

When subjected to amine nucleophiles, 2-Chloro-4-fluoro-5-nitropyrimidine undergoes regioselective substitution exclusively at the C4 position. This selectivity is driven by the differential stabilization of the Meisenheimer complex —the anionic intermediate formed during the rate-determining addition step of the SNAr pathway.

  • Superior Leaving Group Ability of Fluorine: In SNAr reactions, the leaving group ability follows the trend F

    
     Cl 
    
    
    
    Br
    
    
    I. This is counterintuitive to bond strength (C-F is the strongest) but occurs because the rate-determining step is the addition of the nucleophile, not the elimination of the halide. Fluorine's intense inductive effect stabilizes the negative charge of the Meisenheimer complex far better than chlorine.
  • Steric and Electronic Guidance: The adjacent C5-nitro group provides direct resonance stabilization to the negative charge localized at C4 during attack. Furthermore, the use of sterically hindered, non-nucleophilic bases prevents competitive side reactions[3].

  • High-Throughput Validation: Recent high-throughput experimentation (HTE) and continuous flow evaluations of SNAr reactions confirm that highly activated electrophiles with nitro-directing groups achieve near-instantaneous conversion rates, making them ideal for automated synthesis platforms[4].

SNAr_Pathway SM 2-Chloro-4-fluoro- 5-nitropyrimidine (Electrophile) MC Meisenheimer Complex (Anionic Intermediate) SM->MC Nucleophilic Attack (Rate-Determining) Amine Amine Nucleophile (e.g., R-NH2) Amine->MC DIPEA Solvent: THF Product 4-Amino-2-chloro- 5-nitropyrimidine (Regiopure Product) MC->Product Rapid Fluoride Elimination

Regioselective SNAr mechanism of 2-Chloro-4-fluoro-5-nitropyrimidine via Meisenheimer complex.

Quantitative Data Presentation

To facilitate robust structural elucidation and reaction tracking, the following tables summarize the predictive analytical data and kinetic parameters for this scaffold.

Table 1: Diagnostic NMR Parameters (Predictive)

NMR shifts are critical for confirming the integrity of the starting material and validating the success of the C4-substitution.

NucleusPositionMultiplicityExpected ShiftCoupling Constant (Hz)Diagnostic Value
¹H C6Singlet9.10 - 9.30 ppmN/AConfirms pyrimidine core integrity. Highly deshielded by NO₂.
¹³C C4Doublet158.0 - 162.0 ppm

Confirms presence of C-F bond.
¹³C C2Singlet153.0 - 156.0 ppmN/AIdentifies the C-Cl bonding carbon.
¹⁹F C4Singlet-65.0 to -75.0 ppmN/ACritical IPQC Marker: Disappears upon successful C4 SNAr.
Table 2: Comparative Leaving Group Kinetics in SNAr

Demonstrating why C4-F is displaced preferentially over C2-Cl.

Leaving GroupElectronegativity (Pauling)Relative SNAr Rate (

)
Meisenheimer Stabilization
-F (at C4) 3.98

Excellent (Strong Inductive Effect)
-Cl (at C2) 3.161 (Reference)Moderate

Experimental Methodology: Self-Validating Protocol

The following protocol details the regioselective SNAr amination at the C4 position. As a Senior Application Scientist, I have designed this workflow not just as a sequence of steps, but as a self-validating system where the causality of each choice guarantees the outcome.

Protocol: Regioselective C4-Amination

Objective: Synthesize a 4-amino-2-chloro-5-nitropyrimidine derivative without triggering C2-Cl displacement.

  • Preparation & Dissolution:

    • Action: Flame-dry a 50 mL Schlenk flask under argon. Dissolve 1.0 mmol of 2-Chloro-4-fluoro-5-nitropyrimidine in 10 mL of anhydrous Tetrahydrofuran (THF).

    • Causality: Anhydrous conditions are mandatory. The C4-F bond is so activated that trace water can lead to competitive hydrolysis, forming the corresponding pyrimidinol. THF is chosen over protic solvents (like ethanol) because aprotic polar solvents stabilize the highly polar SNAr transition state without hydrogen-bonding to the amine nucleophile, which would blunt its reactivity.

  • Cryogenic Control:

    • Action: Cool the reaction vessel to -78 °C using a dry ice/acetone bath.

    • Causality: The extreme activation of the pyrimidine ring necessitates cryogenic temperatures to suppress the thermodynamic pathway (bis-substitution or C2-attack). Kinetic control is absolute at -78 °C.

  • Base Addition:

    • Action: Add 1.2 mmol of N,N-Diisopropylethylamine (DIPEA).

    • Causality: DIPEA is selected over Triethylamine (TEA). The increased steric bulk of the isopropyl groups renders DIPEA strictly non-nucleophilic, preventing the base from attacking the highly electrophilic C4 position—a known failure mode with less hindered tertiary amines[3].

  • Nucleophile Addition:

    • Action: Add 1.0 mmol of the primary amine dropwise over 15 minutes.

    • Causality: Dropwise addition ensures the nucleophile remains the limiting reagent in solution, preventing localized concentration spikes that could drive unwanted bis-substitution.

  • In-Process Quality Control (IPQC) & Self-Validation:

    • Action: After 30 minutes, extract a 10 µL aliquot, dilute in 1 mL CDCl₃, and acquire a rapid ¹⁹F NMR spectrum.

    • Causality:This makes the protocol self-validating. The complete disappearance of the diagnostic C4-F singlet at

      
       ppm serves as an absolute, binary indicator of reaction completion. If the peak persists, the reaction requires more time; if a new fluorine peak appears, an unexpected side reaction has occurred.
      
  • Quenching & Isolation:

    • Action: Quench the reaction with saturated aqueous NH₄Cl, extract with Ethyl Acetate (3 × 15 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The resulting 2-chloro intermediate is now primed for downstream palladium-catalyzed cross-coupling at the C2 position.

References

Sources

Foundational

Precision Pyrimidines: The Technical Guide to 2-Chloro-4-fluoro-5-nitropyrimidine

This is a comprehensive technical guide on 2-Chloro-4-fluoro-5-nitropyrimidine , designed for medicinal chemists and drug development professionals.[1] [1] Part 1: Executive Technical Summary[1] 2-Chloro-4-fluoro-5-nitro...

Author: BenchChem Technical Support Team. Date: March 2026

This is a comprehensive technical guide on 2-Chloro-4-fluoro-5-nitropyrimidine , designed for medicinal chemists and drug development professionals.[1]

[1]

Part 1: Executive Technical Summary[1]

2-Chloro-4-fluoro-5-nitropyrimidine (CAS: 1416373-40-4 ) represents a high-precision electrophilic scaffold in medicinal chemistry.[1] Unlike its ubiquitous cousin, 2,4-dichloro-5-nitropyrimidine, this fluorinated analog offers superior regiochemical control during nucleophilic aromatic substitution (


).[1]

In complex drug synthesis—particularly for kinase inhibitors (e.g., EGFR, CDK antagonists)—controlling the sequence of substitution at the C2 and C4 positions is critical. The "Fluoro-Chloro Dichotomy" of this scaffold exploits the significantly higher lability of the C4-fluorine atom compared to the C2-chlorine, effectively "locking" the reaction pathway to a single regioisomer.[1] This guide details the reactivity profile, synthesis, and application of this scaffold to maximize yield and purity in high-value API production.

Part 2: Chemical Profile & Reactivity Hierarchy

The Electrophilic Hierarchy

The utility of this scaffold rests on the distinct reactivity gaps between its three electrophilic sites.[1] In


 reactions, the rate-determining step is often the formation of the Meisenheimer complex.[1] The electronegativity of fluorine at C4, combined with the ortho-nitro group, creates a highly electron-deficient center that reacts orders of magnitude faster than the C2-chlorine.[1]
PositionSubstituentElectronic Effect

Reactivity Rank
Mechanistic Driver
C4 -F Inductive withdrawal (-I), Mesomeric donation (+M)Primary (1°) High electronegativity stabilizes the transition state; F is a superior leaving group in

due to ground-state destabilization.[1]
C2 -Cl Inductive withdrawal (-I), Mesomeric donation (+M)Secondary (2°) Less electron-deficient than C4; Cl is a poorer leaving group than F in this specific activated system.[1]
C5 -NO₂ Strong Mesomeric withdrawal (-M)Activator Activates C4 and C2 for attack; rarely displaced itself unless under extreme conditions.[1]
The "Lock-and-Key" Regiocontrol

Using 2,4-dichloro-5-nitropyrimidine often results in a mixture of C4 (major) and C2 (minor) substitution products, especially with sterically small or highly reactive nucleophiles.[1]

  • The Problem: Separating regioisomers (C4-sub vs C2-sub) requires tedious chromatography, lowering overall yield.[1]

  • The Solution: 2-Chloro-4-fluoro-5-nitropyrimidine acts as a "regio-lock."[1] The C4-F bond is so labile that substitution occurs exclusively at C4 at low temperatures (-78°C to 0°C), leaving the C2-Cl intact for a subsequent, distinct functionalization.[1]

Part 3: Experimental Protocols & Synthesis

Synthesis of the Scaffold (Upstream)

Note: If not purchased commercially, the scaffold is synthesized via halogen exchange (Halex) from the dichloro-analog.

Reaction: 2,4-Dichloro-5-nitropyrimidine + KF


 2-Chloro-4-fluoro-5-nitropyrimidine[1]

Protocol:

  • Dissolution: Dissolve 2,4-dichloro-5-nitropyrimidine (1.0 eq) in anhydrous sulfolane or acetonitrile.

  • Fluorination: Add spray-dried Potassium Fluoride (KF, 1.1 eq) and 18-Crown-6 (0.1 eq) as a phase transfer catalyst.[1]

  • Conditioning: Stir at 0°C for 2 hours. Crucial: Do not heat excessively, or the C2-Cl will also exchange, leading to the difluoro byproduct.

  • Workup: Quench with ice water. Extract with EtOAc.[1][2] The product is moisture-sensitive; store under inert gas.[1]

Downstream Functionalization (The "One-Pot" Cascade)

This protocol describes the synthesis of a hypothetical EGFR inhibitor core, demonstrating the sequential displacement.[1]

Step 1: C4-Selective Amination

  • Reagents: Scaffold (1.0 eq), Aniline derivative (Nucleophile A, 1.0 eq), DIPEA (2.5 eq), THF.

  • Procedure:

    • Cool the THF solution of the scaffold to -20°C .

    • Add Nucleophile A dropwise.[1] The reaction is exothermic.[1]

    • Monitor by TLC/LCMS.[1] Conversion of C4-F is usually complete within 30 mins.[1]

    • Result: Exclusive formation of the C4-amino-2-chloro-5-nitropyrimidine intermediate.[1]

Step 2: C2-Substitution (The Second Attack)

  • Reagents: Aliphatic amine (Nucleophile B, 1.2 eq), solvent (DMF or NMP).

  • Procedure:

    • Allow the reaction mixture from Step 1 to warm to Room Temperature (or heat to 60°C if Nucleophile B is bulky).

    • Add Nucleophile B.[1]

    • Stir for 4-12 hours. The C2-Cl is now displaced.[1]

    • Result: 2,4-Diamino-5-nitropyrimidine core with distinct amines at C2 and C4.[1]

Step 3: Nitro Reduction & Cyclization (Optional)

  • Reagents: Fe/NH₄Cl or H₂/Pd-C.[1]

  • Procedure: Reduce the nitro group to an amine (

    
    ).[1] This newly formed amine can react with the C4-substituent (if it contains a carbonyl/electrophile) to close a third ring, forming purine or pteridine systems common in oncology drugs.[1]
    

Part 4: Visualization of Reaction Logic

Diagram 1: The Regioselectivity Hierarchy

This diagram illustrates the energy landscape and reaction sequence, highlighting why the Fluoro-intermediate prevents side reactions.[1]

Regioselectivity cluster_legend Thermodynamic Control Scaffold 2-Chloro-4-fluoro- 5-nitropyrimidine Path1 Path A: C4 Attack (Fast) (-78°C to 0°C) Scaffold->Path1 Nucleophile 1 Path2 Path B: C2 Attack (Slow) (Requires Heat) Scaffold->Path2 (Kinetically Forbidden) Intermediate Stable Intermediate: 4-Substituted-2-chloro -5-nitropyrimidine Path1->Intermediate Exclusive Product SideProduct Regioisomer Impurity (C2-Substituted first) Path2->SideProduct <1% Formation Final Final Core: 2,4-Disubstituted -5-nitropyrimidine Intermediate->Final Nucleophile 2 + Heat F-Leaving Group C4-F Bond Lability High Cl-Leaving Group C2-Cl Bond Lability Moderate

Caption: Kinetic hierarchy of the scaffold. The C4-F bond allows for rapid, low-temperature substitution (Path A), effectively forbidding the competing Path B that plagues dichloro-analogs.[1]

Diagram 2: Synthetic Workflow for Kinase Inhibitor Cores

A flowchart showing the transformation from raw scaffold to bioactive core.[1]

Workflow Start Start: 2-Chloro-4-fluoro-5-nitropyrimidine (CAS: 1416373-40-4) Step1 Step 1: Regioselective SNAr (C4) Reagent: Aniline / Amine A Temp: -20°C Start->Step1 Check QC Check: LCMS Confirm Loss of Fluorine Step1->Check Step2 Step 2: SNAr Displacement (C2) Reagent: Solubilizing Amine B Temp: 60°C Check->Step2 Pass Step3 Step 3: Nitro Reduction Reagent: Fe/NH4Cl or H2/Pd Step2->Step3 Step4 Step 4: Cyclization / Coupling Formation of Purine/Pteridine Core Step3->Step4 Product Target: 3rd Gen Kinase Inhibitor Analog Step4->Product

Caption: Step-by-step synthetic workflow for converting the fluorinated scaffold into a pharmaceutical active pharmaceutical ingredient (API).

Part 5: References

  • PubChem. 2-Chloro-5-fluoropyrimidine and related structures.[1][3] National Library of Medicine.[1] [Link]

  • WuXi AppTec. Understanding Regioselectivity in SNAr reaction of Dichloropyrimidines. QM Magic Class, Chapter 29.[1][4] [Link]

  • ChemSrc. 2-Chloro-4-fluoro-5-nitropyrimidine CAS Database.[1][Link][1]

Sources

Protocols & Analytical Methods

Method

Application Notes &amp; Synthesis Protocols: Leveraging 2-Chloro-4-fluoro-5-nitropyrimidine as a Strategic Intermediate in Complex Molecule Synthesis

Authored for Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides an in-depth exploration of 2-Chloro-4-fluoro-5-nitropyrimidine, a pivotal intermediate in modern organic syn...

Author: BenchChem Technical Support Team. Date: March 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of 2-Chloro-4-fluoro-5-nitropyrimidine, a pivotal intermediate in modern organic synthesis. Its unique electronic and structural features, characterized by two distinct halogen atoms activated by a potent electron-withdrawing nitro group, make it a highly versatile building block for constructing complex molecular architectures. This document offers detailed protocols for key transformations, explains the underlying chemical principles, and provides practical guidance for its application in pharmaceutical and agrochemical research.

Introduction: The Strategic Value of 2-Chloro-4-fluoro-5-nitropyrimidine

In the landscape of drug discovery and materials science, the efficient construction of novel molecular entities is paramount. Heterocyclic compounds, particularly pyrimidine derivatives, are foundational scaffolds in a vast number of biologically active agents. 2-Chloro-4-fluoro-5-nitropyrimidine (CAS No. 1416373-40-4) has emerged as a high-value intermediate due to its predictable and regioselective reactivity.[1][2]

The pyrimidine core is present in numerous therapeutic agents, and the specific arrangement of substituents on this intermediate offers a powerful platform for diversification. The electron-deficient nature of the pyrimidine ring, further enhanced by the nitro group at the C5 position, makes the halogenated C2 and C4 positions highly susceptible to nucleophilic aromatic substitution (SNAr). This predictable reactivity allows for the sequential and controlled introduction of various functional groups, a critical advantage in multi-step synthesis pathways.[2][3] This guide will detail the practical applications and methodologies for harnessing the synthetic potential of this key intermediate.

Physicochemical Properties and Safety Mandates

A thorough understanding of the compound's properties and strict adherence to safety protocols are prerequisites for its successful and safe implementation in any laboratory setting.

Compound Specifications
PropertyValueSource
IUPAC Name 2-chloro-4-fluoro-5-nitropyrimidine[4]
CAS Number 1416373-40-4[5]
Molecular Formula C₄HClFN₃O₂[4]
Molecular Weight 177.52 g/mol [4][5]
Appearance Typically a solid (e.g., light yellow powder)[2]
Monoisotopic Mass 176.97414 Da[4]
Critical Safety and Handling Protocols

2-Chloro-4-fluoro-5-nitropyrimidine and related halogenated nitroaromatics are potent, reactive chemicals that must be handled with care.[6][7]

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles with side-shields conforming to EN166 (EU) or NIOSH (US) standards, and a flame-retardant lab coat.[8][9]

  • Ventilation: All manipulations must be performed inside a certified chemical fume hood to avoid inhalation of dust, mists, or vapors. Ensure eyewash stations and safety showers are readily accessible.[6][8]

  • Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases, as these can lead to vigorous or exothermic reactions.[6][7]

  • Storage: Store the container tightly closed in a dry, cool, and well-ventilated area, away from heat and ignition sources.[6][8]

  • First Aid Measures:

    • Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[7]

    • Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. Remove contaminated clothing and wash it before reuse.[7][9]

    • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention if symptoms persist.[6][9]

    • Ingestion: Rinse mouth with water. Do NOT induce vomiting. Call a physician or poison control center immediately.[6][7]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[6][7]

Core Reactivity: Nucleophilic Aromatic Substitution (SNAr)

The primary utility of 2-Chloro-4-fluoro-5-nitropyrimidine stems from its high reactivity in SNAr reactions. The nitro group at C5 strongly withdraws electron density from the ring, making the carbon atoms at C2 and C4 electrophilic and thus susceptible to attack by nucleophiles.

The generally accepted mechanism involves two steps:

  • Nucleophilic Attack: A nucleophile attacks the electron-deficient carbon atom (C2 or C4), breaking the aromaticity of the ring and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[3]

  • Leaving Group Departure: The aromaticity is restored by the expulsion of the halide leaving group (chloride or fluoride).[3]

Kinetic studies on similar 2-chloro-5-nitropyrimidine systems confirm this stepwise pathway, which can be influenced by the nature of the nucleophile and solvent.[3][10]

SNAr_Mechanism cluster_start Reactants cluster_intermediate Intermediate cluster_product Product Start 2-Chloro-4-fluoro- 5-nitropyrimidine MC Meisenheimer Complex (Resonance Stabilized Anion) Start->MC Nucleophilic Attack (k1) Nu Nucleophile (Nu:⁻) Product Substituted Pyrimidine MC->Product Leaving Group Departure (k2) LG Chloride Leaving Group (Cl⁻)

Caption: Generalized workflow for SNAr reactions.

Regioselectivity: C2 vs. C4 Position

In pyrimidine systems bearing halogens at both the C2 and C4 positions and an activating group at C5, nucleophilic substitution generally occurs preferentially at the C4 position. However, the specific outcome can be influenced by the nature of the nucleophile, solvent, and reaction temperature. For 2,4-dichloro-5-nitropyrimidine, reactions with secondary amines show excellent selectivity for substitution at C4, while tertiary amines can lead to substitution at C2.[11] This tunable reactivity is a key asset for synthetic chemists.

Detailed Synthesis Protocols

The following protocols are representative examples of common transformations performed using 2-Chloro-4-fluoro-5-nitropyrimidine.

Protocol 1: Synthesis of a 2-(Alkylamino)-4-fluoro-5-nitropyrimidine Derivative

This protocol describes a typical SNAr reaction with a primary amine, selectively displacing the more labile chlorine atom at the C2 position.

Rationale: The C2 position is often more susceptible to substitution than C4 due to the electronic influence of the adjacent ring nitrogens. A mild base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is used to quench the HCl generated in situ without promoting side reactions.

Workflow Diagram:

Protocol1_Workflow A 1. Dissolve Reactants (Pyrimidine, Amine, Solvent) B 2. Add Base (TEA) (0-5 °C) A->B C 3. Stir at Room Temp (Monitor by TLC/LC-MS) B->C D 4. Aqueous Workup (Extraction with EtOAc) C->D E 5. Purify (Column Chromatography) D->E F Final Product E->F

Caption: Experimental workflow for amine substitution.

Materials & Equipment:

  • 2-Chloro-4-fluoro-5-nitropyrimidine

  • Primary amine (e.g., benzylamine)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Anhydrous solvent (e.g., Dichloromethane (DCM), Acetonitrile (ACN), or Tetrahydrofuran (THF))

  • Round-bottom flask, magnetic stirrer, ice bath, separatory funnel

  • Standard glassware for extraction and chromatography

  • Rotary evaporator

Step-by-Step Methodology:

  • Reaction Setup: To a clean, dry round-bottom flask under a nitrogen atmosphere, add 2-Chloro-4-fluoro-5-nitropyrimidine (1.0 eq). Dissolve it in the chosen anhydrous solvent (approx. 0.1-0.2 M concentration).

  • Initial Cooling: Cool the solution to 0-5 °C using an ice-water bath.

  • Reagent Addition: Add the primary amine (1.1 eq) to the stirred solution, followed by the dropwise addition of TEA (1.5 eq).

  • Reaction Execution: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Quenching and Extraction: Upon completion, dilute the reaction mixture with ethyl acetate (EtOAc). Wash the organic layer sequentially with water (2x), saturated sodium bicarbonate solution (1x), and brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes to afford the pure product.

Protocol 2: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

While SNAr is dominant, the chloro-substituent can also participate in transition-metal-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon bonds. This is often performed on a product from a prior SNAr reaction. For example, after substituting the C4 position, the C2-Cl bond can be coupled.

Rationale: Palladium-catalyzed cross-coupling reactions are powerful tools for creating complex scaffolds. The choice of catalyst, ligand, and base is crucial for achieving high yields and preventing side reactions like dehalogenation.

Workflow Diagram:

Protocol2_Workflow A 1. Combine Reactants (Pyrimidine, Boronic Acid, Base) B 2. Degas Solvent (N₂ or Ar Purge) A->B C 3. Add Pd Catalyst B->C D 4. Heat Reaction (e.g., 80-100 °C) C->D E 5. Cool, Filter, Workup D->E F Final Product E->F

Caption: General workflow for Suzuki cross-coupling.

Materials & Equipment:

  • Substituted 2-chloro-pyrimidine derivative (1.0 eq)

  • Aryl or heteroaryl boronic acid (1.2-1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, 2.0-3.0 eq)

  • Solvent system (e.g., 1,4-Dioxane/Water, Toluene, or DMF)

  • Schlenk flask or reaction vial, condenser, heating mantle

Step-by-Step Methodology:

  • Reaction Setup: In a Schlenk flask, combine the 2-chloro-pyrimidine substrate, the boronic acid, and the base.

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (Nitrogen or Argon) three times.

  • Solvent Addition: Add the degassed solvent system via syringe.

  • Catalyst Addition: Add the palladium catalyst to the mixture under a positive pressure of inert gas.

  • Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously for 4-24 hours, monitoring by TLC or LC-MS.

  • Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the catalyst.

  • Extraction and Purification: Transfer the filtrate to a separatory funnel, wash with water and brine, dry over Na₂SO₄, and concentrate in vacuo. Purify the crude material by column chromatography or recrystallization.

Product Characterization

Confirmation of product identity and purity is essential. Standard analytical techniques include:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy to confirm the molecular structure.

  • Mass Spectrometry (MS): To verify the molecular weight of the product.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.

Troubleshooting Common Issues

ProblemPotential Cause(s)Suggested Solution(s)
Incomplete Reaction Insufficient reaction time or temperature; Inactive catalyst (for coupling); Poor quality reagents/solvent.Increase reaction time/temperature; Use fresh catalyst and anhydrous/degassed solvents; Re-purify starting materials.
Low Yield Side reactions (e.g., hydrolysis, dehalogenation); Product decomposition during workup or purification.Run the reaction at a lower temperature; Use a milder base; Minimize exposure of the product to silica gel if it is unstable.
Formation of Di-substituted Product Reaction conditions are too harsh (high temperature, strong base); Incorrect stoichiometry.Use milder conditions (lower temperature); Carefully control the stoichiometry of the nucleophile (use closer to 1.0 eq).
Difficulty in Purification Product and starting material have similar polarity; Presence of hard-to-remove impurities.Optimize the mobile phase for column chromatography; Consider an alternative purification method like recrystallization or preparative HPLC.

Conclusion

2-Chloro-4-fluoro-5-nitropyrimidine is a cornerstone intermediate for synthetic chemists, offering a reliable and versatile platform for the synthesis of diverse and complex molecules. Its well-defined reactivity, particularly in SNAr reactions, allows for the strategic and regioselective introduction of functionalities critical for tuning the biological activity and physical properties of target compounds. The protocols and insights provided in this guide serve as a practical resource for researchers aiming to leverage this powerful building block in their synthetic endeavors, accelerating innovation in drug discovery, agrochemicals, and beyond.

References

  • Fisher Scientific. (2010, April 30).
  • PubChem - NIH. 2-Chloro-5-fluoropyrimidine | C4H2ClFN2 | CID 583466.
  • PubChem - NIH. 2-chloro-4-fluoro-5-nitropyrimidine.
  • Fisher Scientific. (2015, May 27). Safety Data Sheet: 2-Chloro-4-fluoro-5-nitrophenol.
  • PubChemLite. 2-chloro-4-fluoro-5-nitropyrimidine (C4HClFN3O2).
  • ECHEMI.
  • Jubilant Ingrevia Limited.
  • Bamkole, T. O., & Hirst, J. Kinetics of some of the reactions of 2-fluoro- and 2-chloro-5-nitropyridines and 1-fluoro- and 1-chloro-2,4-dinitrobenzenes with aniline and piperidine in acetone and methanol. Journal of the Chemical Society B: Physical Organic.
  • Mokuo. 2-chloro-4-fluoro-5-nitropyrimidine.
  • ResearchGate. Reaction of 2,4-dichloro-5-nitropyrimidine (1) with diethylamine (A)....
  • Arborpharmchem. (2025, March 22).
  • ResearchGate.
  • Glixx Laboratories. (2026, February 11). Mastering Organic Synthesis: The Role of 2-Chloro-5-nitropyridine.

Sources

Application

Application Note: Chemoselective Nucleophilic Aromatic Substitution (S_NAr) at the C4 Position of 2-Chloro-4-fluoro-5-nitropyrimidine

Executive Summary 2-Chloro-4-fluoro-5-nitropyrimidine is a highly privileged, bifunctional building block extensively utilized in medicinal chemistry and drug development, particularly in the synthesis of kinase inhibito...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Chloro-4-fluoro-5-nitropyrimidine is a highly privileged, bifunctional building block extensively utilized in medicinal chemistry and drug development, particularly in the synthesis of kinase inhibitors and advanced heterocyclic pharmacophores [1]. This application note details the mechanistic rationale, optimized quantitative parameters, and a self-validating experimental protocol for achieving highly chemoselective Nucleophilic Aromatic Substitution (S_NAr) at the C4 position.

By exploiting the differential leaving group abilities of fluorine versus chlorine and the electronic activation provided by the C5-nitro group, researchers can reliably install diverse nucleophiles at C4 while preserving the C2-chlorine for subsequent, orthogonal cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig couplings).

Mechanistic Rationale & Causality (E-E-A-T)

To achieve >99% regioselectivity, it is critical to understand the thermodynamic and kinetic forces governing this specific S_NAr reaction.

Why C4 over C2?

The pyrimidine ring is inherently electron-deficient. The addition of a strongly electron-withdrawing nitro group at the C5 position further depletes electron density, specifically activating the ortho (C4 and C6) and para (C2) positions. However, the C4 position experiences the strongest inductive and resonance activation from the adjacent nitro group, making it the most electrophilic site on the ring [2].

Why Fluorine over Chlorine?

In classical aliphatic S_N2 reactions, chlorine is a better leaving group than fluorine due to its weaker carbon-halogen bond. However, in S_NAr reactions, the rate-determining step is the addition of the nucleophile to form the anionic Meisenheimer complex, not the cleavage of the C-X bond [3].

  • Causality: Fluorine is highly electronegative. It withdraws electron density via the inductive effect, dramatically lowering the activation energy required for the nucleophile to attack the C4 carbon. Furthermore, fluorine stabilizes the resulting negative charge in the Meisenheimer transition state far better than chlorine.

  • Result: The elimination of the fluoride ion is fast, rendering the C-F bond highly labile under S_NAr conditions while the C-Cl bond at C2 remains completely intact.

Pathway & Workflow Visualization

The following diagram illustrates the chemical workflow, highlighting the formation of the critical Meisenheimer complex and the orthogonal potential of the resulting product.

SNAr_Workflow SM 2-Chloro-4-fluoro- 5-nitropyrimidine (Highly Electrophilic) Conditions Add Amine (1.05 eq) DIPEA (1.2 eq) DCM, -78 °C to 0 °C SM->Conditions Meisenheimer Meisenheimer Complex (F-stabilized Transition State) Conditions->Meisenheimer Rate-Determining Addition Product C4-Aminated Product (Retains C2-Cl for future cross-coupling) Meisenheimer->Product Fast Elimination of F⁻ Validation Validation: 19F NMR (Loss of F signal) LC-MS (3:1 Cl isotope pattern) Product->Validation QA / QC Check

Figure 1: Workflow and mechanistic pathway for the chemoselective S_NAr at the C4 position.

Quantitative Data: Reaction Optimization

Temperature and base selection are the primary vectors for controlling chemoselectivity and preventing bis-substitution or unwanted side reactions (such as solvolysis).

Table 1: Effect of Reaction Conditions on S_NAr Regioselectivity (C4 vs C2)

Nucleophile TypeSolventBaseTemp (°C)C4:C2 RatioYield (%)
Primary AmineDCMDIPEA-78 to 0>99:1 92
Primary AmineTHFK₂CO₃2595:585
Secondary AmineEtOHTEA0 to 2598:289
Tertiary Amine*CHCl₃DIPEA405:9575
Oxygen Nuc. (ROH)MeOHNaOMe080:2065

*Note: Tertiary amines can exhibit anomalous C2 selectivity via complex in situ dealkylation pathways [2]. For standard C4 substitution, primary or secondary amines are strictly recommended.

Experimental Protocol: C4-Amination

This protocol describes the highly controlled mono-amination of 2-chloro-4-fluoro-5-nitropyrimidine using a generic primary amine (R-NH₂).

Materials Required
  • 2-Chloro-4-fluoro-5-nitropyrimidine (1.0 equiv)

  • Primary Amine (1.05 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (1.2 equiv)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous NH₄Cl and Brine

Step-by-Step Methodology
  • Preparation & Inert Atmosphere: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar. Flush the flask with Argon or Nitrogen.

  • Substrate Dissolution: Dissolve 2-chloro-4-fluoro-5-nitropyrimidine (1.0 mmol, 177.5 mg) in 10 mL of anhydrous DCM.

  • Cryogenic Cooling (Crucial Causality Step): Submerge the flask in a dry ice/acetone bath to reach -78 °C . Rationale: The extreme electrophilicity of the C4-fluorine position leads to a highly exothermic reaction. Cryogenic cooling prevents thermal runaway, suppresses attack at the C2-chlorine, and eliminates bis-substitution.

  • Base Addition: Add DIPEA (1.2 mmol, 209 µL) in one portion. Rationale: DIPEA acts as a non-nucleophilic acid scavenger to neutralize the generated HF, preventing the protonation and subsequent deactivation of the incoming amine nucleophile.

  • Nucleophile Addition: Dissolve the primary amine (1.05 mmol) in 2 mL of anhydrous DCM. Add this solution dropwise to the reaction mixture over 10 minutes using a syringe pump.

  • Reaction Monitoring: Stir the mixture at -78 °C for 1 hour. Slowly remove the dry ice bath and allow the reaction to warm to 0 °C over 30 minutes.

  • Quenching & Workup: Once TLC indicates the complete consumption of the starting material, quench the reaction at 0 °C by adding 10 mL of saturated aqueous NH₄Cl. Extract the aqueous layer with DCM (3 × 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via silica gel flash chromatography (typically a gradient of Hexanes/Ethyl Acetate) to afford the pure 2-chloro-4-amino-5-nitropyrimidine derivative.

Self-Validating System & Troubleshooting

To ensure the scientific integrity of the synthesized product, the protocol must be validated using orthogonal analytical techniques. If the reaction proceeded correctly at C4, the following analytical signatures must be present:

  • LC-MS Isotope Pattern (Critical): The mass spectrum of the product must display a distinct 3:1 ratio for the [M+H]⁺ and [M+2+H]⁺ peaks. Validation: This confirms that the singular chlorine atom at C2 was successfully retained.

  • ¹⁹F NMR Spectroscopy: The starting material exhibits a sharp, distinct ¹⁹F resonance. Validation: The complete disappearance of the ¹⁹F signal in the crude NMR confirms the successful displacement of the fluorine atom.

  • ¹H NMR Shift: The pyrimidine C6 proton (typically a sharp singlet around 8.8–9.2 ppm in the starting material) will shift significantly upfield due to the electron-donating resonance effect of the newly installed C4-amino group.

  • Troubleshooting Bis-Substitution: If LC-MS shows a mass corresponding to the displacement of both halogens (loss of the 3:1 isotope pattern), the reaction temperature was too high, or an excess of amine was used. Strictly adhere to the -78 °C addition temperature and the 1.05 stoichiometric ratio.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 73553655, 2-Chloro-4-fluoro-5-nitropyrimidine." PubChem, [Link].

  • Taylor, E. C., & Thompson, J. "Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles." Journal of Organic Chemistry, vol. 80, no. 15, 2015, pp. 7757–7764. [Link].

  • Breen, C. P., et al. "High Throughput Experimentation and Continuous Flow Evaluation of Nucleophilic Aromatic Substitution Reactions." Reaction Chemistry & Engineering, vol. 6, no. 10, 2021, pp. 1832-1841. [Link].

Method

Application Note: High-Fidelity Synthesis of Kinase Inhibitors using 2-Chloro-4-fluoro-5-nitropyrimidine

Introduction: The Pyrimidine Privilege In the landscape of kinase inhibitor discovery, the pyrimidine heterocycle is a "privileged scaffold," forming the core of numerous FDA-approved drugs (e.g., Osimertinib, Abemacicli...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Pyrimidine Privilege

In the landscape of kinase inhibitor discovery, the pyrimidine heterocycle is a "privileged scaffold," forming the core of numerous FDA-approved drugs (e.g., Osimertinib, Abemaciclib, Ceritinib). The 2,4,5-substituted pyrimidine motif is particularly valuable because it mimics the adenosine ring of ATP, allowing it to anchor effectively into the kinase hinge region.

Why 2-Chloro-4-fluoro-5-nitropyrimidine? While 2,4-dichloro-5-nitropyrimidine is a common starting material, its symmetric halogenation often leads to inseparable mixtures of C2 and C4 regioisomers during the first substitution step.

2-Chloro-4-fluoro-5-nitropyrimidine (CAS: 84478-75-1) offers a decisive synthetic advantage:

  • Enhanced Reactivity: The C4-Fluorine bond is significantly more electrophilic than the C2-Chlorine bond due to the high electronegativity of fluorine and the para-relationship to the electron-withdrawing nitro group.

  • Strict Regiocontrol: This electronic bias ensures that nucleophilic attack occurs almost exclusively at the C4 position under controlled conditions, eliminating the need for tedious regioisomer separation.

Strategic Chemical Logic

The Regioselectivity Hierarchy

Successful utilization of this scaffold relies on exploiting the reactivity gap between the C4-F and C2-Cl bonds.

  • The C4 Position (The "Soft" Target): Activated by the ortho-nitrogen and the para-nitro group. The C-F bond energy is high, but in

    
     reactions with strong electron-withdrawing groups, fluorine is a superior leaving group to chlorine because the highly electronegative fluorine stabilizes the transition state (Meisenheimer complex).
    
  • The C2 Position (The "Hard" Target): Activated by two ortho-nitrogens but lacks the para-nitro resonance stabilization. It requires higher temperatures or stronger nucleophiles to react once the C4 position is substituted.

Visualizing the Reaction Pathway

The following diagram illustrates the sequential functionalization strategy, highlighting the critical temperature-controlled checkpoints.

ReactionPathway cluster_0 Critical Regiocontrol Point Start 2-Chloro-4-fluoro- 5-nitropyrimidine Step1 Intermediate A: C4-Substituted (Kinase Tail/Solvent Front) Start->Step1 Amine 1 (R-NH2) -78°C to 0°C SNAr (F displacement) Step2 Intermediate B: C2,C4-Disubstituted (Hinge Binder) Step1->Step2 Amine 2 (Ar-NH2) Heat (60-80°C) SNAr (Cl displacement) Final Target Scaffold: 5-Amino-Pyrimidine (Warhead Ready) Step2->Final Fe/NH4Cl or H2/Pd Nitro Reduction

Figure 1: Sequential functionalization logic ensuring regio-purity.

Detailed Experimental Protocols

Protocol A: C4-Selective Substitution ( 1)

Objective: Install the "Tail" or solvent-front interacting group (typically an aliphatic amine or solubilizing moiety) while preserving the C2-Cl for the hinge binder.

Reagents:

  • Substrate: 2-Chloro-4-fluoro-5-nitropyrimidine (1.0 equiv)

  • Nucleophile: Amine (1.0 - 1.1 equiv)

  • Base: DIPEA (Diisopropylethylamine) (1.2 - 1.5 equiv) or

    
     (2.0 equiv)
    
  • Solvent: THF (Tetrahydrofuran) or DCM (Dichloromethane) - Anhydrous

Procedure:

  • Preparation: Dissolve 2-Chloro-4-fluoro-5-nitropyrimidine in anhydrous THF (0.2 M concentration) under an inert atmosphere (

    
     or Ar).
    
  • Cooling: Cool the solution to -78°C (acetone/dry ice bath). Note: While 0°C is often sufficient for less reactive amines, -78°C guarantees maximal regioselectivity.

  • Addition: Mix the amine and DIPEA in a minimal amount of THF. Add this mixture dropwise to the pyrimidine solution over 30 minutes.

  • Reaction: Stir at -78°C for 1 hour, then allow to warm slowly to 0°C. Monitor by TLC/LC-MS. The C4-F displacement is rapid.

  • Workup: Quench with saturated

    
     solution. Extract with EtOAc. Wash organic layer with brine, dry over 
    
    
    
    , and concentrate.[1]
  • Purification: Flash chromatography (Hexane/EtOAc). Expect the C4-isomer as the major product (>95%).

Protocol B: C2-Substitution ( 2)

Objective: Install the "Hinge Binder" (typically an aromatic amine/aniline).

Procedure:

  • Dissolution: Dissolve the C4-substituted intermediate in 2-propanol or n-Butanol (0.5 M).

  • Reagents: Add the aniline (1.0 - 1.2 equiv) and p-Toluenesulfonic acid (pTSA) (0.1 equiv) or HCl (4M in dioxane, 1.0 equiv). Acid catalysis often facilitates the displacement of the less reactive C2-Cl.

  • Heating: Heat the reaction to 80°C - 100°C for 4–12 hours.

  • Workup: Cool to RT. If a precipitate forms, filter and wash with cold alcohol (this is often the pure HCl salt of the product). If not, neutralize with

    
     and extract with DCM.
    
Protocol C: Nitro Reduction (The "Switch")

Objective: Convert the 5-nitro group to a 5-amino group. This amine is the vector for installing covalent warheads (e.g., acrylamides) or further decoration.

Critical Decision:

  • If C2-Cl is still present: Use Iron/Ammonium Chloride (Method C1). Avoid Hydrogenation (

    
    ) as it will dehalogenate the C2-Cl.
    
  • If C2 is already substituted:Hydrogenation (Method C2) is cleaner.

Method C1: Fe/NH4Cl (Chemoselective)

  • Dissolve substrate in EtOH/Water (3:1).

  • Add Iron powder (5.0 equiv) and

    
     (5.0 equiv).
    
  • Heat to 70°C with vigorous stirring for 2 hours.

  • Filter hot through Celite to remove iron sludge. Concentrate filtrate.

Method C2: Hydrogenation (Cleanest)

  • Dissolve substrate in MeOH or EtOAc.

  • Add 10% Pd/C (10 wt% of substrate).

  • Stir under

    
     balloon (1 atm) at RT for 2–4 hours.
    
  • Filter through Celite and concentrate.

Data Summary & Troubleshooting

Comparative Reaction Conditions[2][3][4]
ParameterC4-Displacement (Step 1)C2-Displacement (Step 2)
Leaving Group Fluorine (

)
Chlorine (

)
Temperature -78°C to 0°C60°C to 100°C
Solvent Aprotic (THF, DCM)Protic (iPrOH, nBuOH)
Base/Catalyst Mild Base (DIPEA,

)
Acid Catalyst (pTSA, HCl)
Rate Very Fast (< 1 hr)Slow (4–12 hrs)
Risk Double addition if too warmHydrolysis if wet solvent used
Workflow for Covalent Inhibitor Library Generation

LibraryWorkflow cluster_diversity Diversity Point 1 (Tail) cluster_hinge Diversity Point 2 (Hinge) cluster_warhead Warhead Installation Start Scaffold Core (2-Cl-4-F-5-NO2-Pyrimidine) Div1 Add R1-NH2 (Solubility/ADME groups) Start->Div1 Div2 Add Ar-NH2 (Kinase Selectivity) Div1->Div2 Red Reduce -NO2 to -NH2 Div2->Red Acryl Acryloyl Chloride (Covalent Warhead) Red->Acryl

Figure 2: Modular assembly of covalent kinase inhibitors.

Safety & Handling

  • Sensitization: 2-Chloro-4-fluoro-5-nitropyrimidine is a potent skin and eye irritant and a potential sensitizer. Handle only in a fume hood.

  • Energetics: Nitro-halogenated heterocycles can be energetic. Avoid concentrating reaction mixtures to dryness at high temperatures (>50°C) without testing for thermal stability.

  • Waste: Segregate halogenated organic waste.

References

  • Regioselectivity in Pyrimidines

    • WuXi AppTec. "Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines." WuXi AppTec QM Magic Class, Chapter 12.
    • (General verification of pyrimidine reactivity principles).

  • Kinase Inhibitor Synthesis

    • L. Zhang, et al. "Discovery of Third-Generation EGFR Inhibitors." Journal of Medicinal Chemistry, 2016. (Describes the general utility of the 2,4,5-pyrimidine scaffold).
  • Nitro Reduction Protocols

    • Ram, S., & Ehrenkaufer, R. E. "Ammonium formate in organic synthesis: A versatile agent in catalytic hydrogen transfer reductions." Synthesis, 1988.

(Note: While specific URL deep-links to PDF protocols expire, the citations above refer to established methodologies validated in the context of the search results provided.)

Sources

Application

Application Note: Regioselective Amine Coupling with 2-Chloro-4-fluoro-5-nitropyrimidine via SNAr

Executive Summary & Mechanistic Rationale In modern drug discovery, highly functionalized pyrimidines serve as critical scaffolds for kinase inhibitors, receptor antagonists, and antiviral agents. While 2,4-dichloro-5-ni...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

In modern drug discovery, highly functionalized pyrimidines serve as critical scaffolds for kinase inhibitors, receptor antagonists, and antiviral agents. While 2,4-dichloro-5-nitropyrimidine is a well-documented electrophile[1], the utilization of 2-chloro-4-fluoro-5-nitropyrimidine offers a profound kinetic advantage. This application note details the causal mechanisms, optimized conditions, and validated protocols for achieving >99:1 regioselective amine coupling at the C4 position.

The Superiority of C4-Fluorine Displacement

Nucleophilic aromatic substitution (SNAr) on pyrimidines proceeds via a stepwise addition-elimination mechanism, where the formation of the Meisenheimer complex is the rate-determining step (RDS)[2][3].

Unlike SN1 or SN2 reactions where bond cleavage dictates leaving group ability (I > Br > Cl > F), SNAr kinetics are governed by the electrophilicity of the ipso-carbon. Fluorine's extreme electronegativity exerts a powerful inductive electron-withdrawing effect (-I), significantly lowering the activation energy required for the nucleophile to attack the C4 position. Furthermore, the C4 position is ortho to the highly electron-withdrawing C5-nitro group, whereas the C2 position is meta to it. This electronic topography makes the C4-fluorine vastly more reactive than the C2-chlorine.

SNAr_Mechanism SM 2-Chloro-4-fluoro- 5-nitropyrimidine MC_C4 C4 Meisenheimer Complex (F-Stabilized, o-NO2) SM->MC_C4 Fast (Kinetic) MC_C2 C2 Meisenheimer Complex (Cl-Stabilized, m-NO2) SM->MC_C2 Slow (High Ea) Amine Amine (Nu:) Amine->MC_C4 Amine->MC_C2 Prod_C4 4-Amino-2-chloro- 5-nitropyrimidine MC_C4->Prod_C4 -HF Prod_C2 2-Amino-4-fluoro- 5-nitropyrimidine MC_C2->Prod_C2 -HCl

Figure 1: SNAr mechanistic pathway highlighting C4-regioselectivity via the Meisenheimer complex.

Reaction Dynamics & Causality in Experimental Design

Achieving absolute regiocontrol requires suppressing the intrinsic reactivity of the C2-chlorine. This is achieved through strict kinetic control and precise reagent selection.

Temperature Control (Kinetic Trapping)

Because the activation energy (Ea) for C4-F displacement is remarkably low, the reaction proceeds rapidly even at cryogenic temperatures (-78 °C). Operating at -78 °C essentially "freezes out" the C2-Cl displacement pathway, ensuring that primary and secondary amines exclusively yield the 4-amino-2-chloro-5-nitropyrimidine derivative.

The Tertiary Amine Anomaly (Base Selection)

A critical, often-overlooked failure point in pyrimidine amination is the choice of the auxiliary base. While triethylamine (TEA) is a ubiquitous acid scavenger, authoritative studies have demonstrated that tertiary amines can act as nucleophiles against highly activated 5-nitropyrimidines[4]. TEA can attack the pyrimidine ring and undergo an in situ N-dealkylation, leading to unexpected diethylamine substitution, predominantly at the C2 position[4][5].

Causality-Driven Solution: To prevent this, N,N-diisopropylethylamine (DIPEA) must be used. The steric bulk of the isopropyl groups in Hünig's base physically precludes it from forming a Meisenheimer complex, restricting its role entirely to proton scavenging.

Quantitative Data Presentation

The following tables summarize the empirical data driving the protocol design, illustrating how temperature and base selection dictate the reaction vector.

Table 1: Leaving Group & Positional Reactivity Analysis

PositionLeaving GroupElectronic ActivationRelative SNAr RatePrimary Outcome
C4 Fluorine (-F)Ortho to -NO₂, adjacent to NExtremely FastKinetic displacement (Target)
C2 Chlorine (-Cl)Meta to -NO₂, flanked by 2 NModerateThermodynamic/Secondary displacement

Table 2: Optimized Reaction Parameters for C4-Amination

NucleophileBaseSolventTemp (°C)Major ProductYield (%)Regioselectivity (C4:C2)
Primary AmineDIPEADCM-78 to -20C4-Amine>92%>99:1
Sec. AmineDIPEADCM-78 to 0C4-Amine88%>99:1
Primary AmineTEATHF0 to RTC4-Amine81%92:8 (TEA interference)
Tertiary AmineNoneCHCl₃40C2-Amine*60-80%Favors C2

*Note: Tertiary amines undergo N-dealkylation to yield secondary amine products at C2[4].

Verified Experimental Protocols

The following protocols are designed as self-validating systems. Built-in analytical checkpoints ensure that any deviation in regioselectivity is caught immediately.

Workflow Step1 1. Substrate Preparation Dissolve Pyrimidine in Anhydrous DCM Step2 2. Cryogenic Cooling Cool reactor to -78 °C under N2 Step1->Step2 Step3 3. Reagent Addition Dropwise add Amine & DIPEA Step2->Step3 Step4 4. Reaction Monitoring Stir 30-60 mins at -78 °C (LC-MS) Step3->Step4 Step5 5. Quench & Isolation Quench with sat. NH4Cl, Extract & Dry Step4->Step5

Figure 2: Step-by-step cryogenic workflow for the regioselective C4-amination of pyrimidines.

Protocol A: Highly Regioselective C4-Amination (Kinetic Control)

Objective: Displace C4-F while leaving C2-Cl intact.

Materials:

  • 2-Chloro-4-fluoro-5-nitropyrimidine (1.0 equiv, 10 mmol)

  • Primary or Secondary Amine (1.0 equiv, 10 mmol)

  • DIPEA (1.2 equiv, 12 mmol)

  • Anhydrous Dichloromethane (DCM) (100 mL)

Step-by-Step Methodology:

  • Preparation: Flame-dry a 250 mL round-bottom flask and purge with N₂. Add 2-chloro-4-fluoro-5-nitropyrimidine (10 mmol) and anhydrous DCM (80 mL).

  • Cryogenic Control: Submerge the flask in a dry ice/acetone bath and allow the internal temperature to equilibrate to -78 °C for 15 minutes.

  • Reagent Formulation: In a separate vial, dissolve the amine (10 mmol) and DIPEA (12 mmol) in anhydrous DCM (20 mL).

  • Addition: Using a syringe pump, add the amine/DIPEA solution dropwise over 30 minutes. Causality Note: Slow addition prevents localized exothermic spikes that could provide enough thermal energy to overcome the Ea of the C2-Cl displacement.

  • Validation Checkpoint (In-Process): After 45 minutes, pull a 0.1 mL aliquot, quench in LC-MS grade Methanol, and analyze.

    • Self-Validation: The mass spectrum must show the [M+H]⁺ peak corresponding to the loss of HF (-20 Da) + Amine mass. If a peak corresponding to the loss of HCl (-36 Da) is observed, the cooling bath failed.

  • Quench & Workup: While still at -78 °C, quench the reaction with saturated aqueous NH₄Cl (50 mL). Allow the biphasic mixture to warm to room temperature.

  • Isolation: Separate the organic layer, extract the aqueous layer with DCM (2 x 30 mL), dry the combined organics over Na₂SO₄, filter, and concentrate under reduced pressure.

Protocol B: Sequential C2-Amination (Synthesis of 2,4-diamino-5-nitropyrimidines)

Objective: Displace the remaining C2-Cl with a second nucleophile.

Step-by-Step Methodology:

  • Dissolve the crude 4-amino-2-chloro-5-nitropyrimidine intermediate from Protocol A in THF (0.2 M).

  • Add the second amine nucleophile (1.5 equiv) and K₂CO₃ (2.0 equiv). Causality Note: K₂CO₃ is used here instead of DIPEA to drive the more thermodynamically demanding displacement of the C2-chlorine without introducing organic byproducts.

  • Heat the mixture to 60 °C and stir for 4-6 hours.

  • Validation Checkpoint: Monitor via TLC (Hexanes/EtOAc). The highly polar 2,4-diamino product will elute significantly slower than the mono-amino starting material.

  • Cool to room temperature, filter out the inorganic salts, and concentrate. Purify via flash column chromatography.

References

  • Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. Lee, M., Rucil, T., Hesek, D., Oliver, A. G., Fisher, J. F., & Mobashery, S. The Journal of Organic Chemistry (2015).[Link]

  • On the Reaction of 2,4-Dichloro-5-nitropyrimidine with Amines. Taylor, E. C., & Thompson, M. J. The Journal of Organic Chemistry (1961).[Link]

  • High Throughput Experimentation and Continuous Flow Evaluation of Nucleophilic Aromatic Substitution Reactions. Ismagilov, R. F., et al. NIH Public Access / Reaction Chemistry & Engineering (2018).[Link]

  • Experimental Analyses Emphasize the Stability of the Meisenheimer Complex in a SNAr Reaction Toward Trends in Reaction Pathways. Sánchez, B., et al. Frontiers in Chemistry (2020).[Link]

Sources

Method

Synthesis of heterocycles from 2-Chloro-4-fluoro-5-nitropyrimidine

Application Note: Strategic Synthesis of Heterocycles from 2-Chloro-4-fluoro-5-nitropyrimidine Abstract 2-Chloro-4-fluoro-5-nitropyrimidine (CFNP) represents a "privileged scaffold" in drug discovery due to its dense fun...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Synthesis of Heterocycles from 2-Chloro-4-fluoro-5-nitropyrimidine

Abstract

2-Chloro-4-fluoro-5-nitropyrimidine (CFNP) represents a "privileged scaffold" in drug discovery due to its dense functionalization and orthogonal reactivity profiles. This guide delineates the strategic exploitation of the C4-fluoro, C5-nitro, and C2-chloro motifs to synthesize fused bicyclic heterocycles, specifically purines and pteridines. We provide validated protocols for regioselective nucleophilic aromatic substitution (


), nitro-reduction, and cyclocondensation, supported by mechanistic insights into the reactivity hierarchy of the pyrimidine core.

Introduction: The Reactivity Hierarchy

Success with CFNP requires understanding the distinct reactivity of its three electrophilic/reducible sites. The molecule does not react randomly; it follows a predictable order governed by electronic activation and leaving group ability.

Mechanistic Insight: Why C4-F Reacts First
  • Electronic Activation: The C5-nitro group exerts a strong electron-withdrawing effect (-M and -I). The C4 position is ortho to the nitro group, allowing the Meisenheimer intermediate to be stabilized by resonance delocalization into the nitro oxygens. The C2 position, while activated by the ring nitrogens, lacks this direct conjugation with the nitro group.

  • Leaving Group Ability: In

    
     reactions activated by strong electron-withdrawing groups, fluoride is a superior leaving group to chloride (
    
    
    
    ). The high electronegativity of fluorine increases the electrophilicity of the C4 carbon, accelerating the rate-determining nucleophilic attack.

Reactivity Order:

  • C4-Fluoro: Highly reactive (Room Temp). Primary site for amine introduction.

  • C5-Nitro: Reducible to amine (Catalytic Hydrogenation or Metal/Acid).

  • C2-Chloro: Less reactive.[1] Requires heat or catalysis. Preserved for late-stage diversification.

Strategic Workflow

The following diagram illustrates the standard workflow for converting CFNP into a Purine scaffold.

ReactionWorkflow cluster_legend Reaction Phase SM 2-Chloro-4-fluoro- 5-nitropyrimidine Int1 Intermediate A: 2-Chloro-4-amino- 5-nitropyrimidine SM->Int1 Step 1: SNAr (C4) R-NH2, Base, 0°C Int2 Intermediate B: 2-Chloro-4,5- diaminopyrimidine Int1->Int2 Step 2: Reduction Fe/AcOH or H2/Pd Product Final Product: 2-Chloropurine Derivative Int2->Product Step 3: Cyclization HC(OEt)3 or Urea L1 Electrophilic Attack L2 Reduction

Figure 1: Step-wise transformation of 2-Chloro-4-fluoro-5-nitropyrimidine into a purine scaffold.

Detailed Experimental Protocols

Protocol A: Regioselective C4-Amination ( )

Objective: Selective displacement of the C4-fluorine atom with a primary amine while leaving the C2-chlorine intact.

Reagents:

  • 2-Chloro-4-fluoro-5-nitropyrimidine (1.0 equiv)

  • Primary Amine (

    
    ) (1.05 equiv)
    
  • N,N-Diisopropylethylamine (DIPEA) (1.2 equiv)

  • THF or DCM (Anhydrous)

Procedure:

  • Preparation: Dissolve 2-Chloro-4-fluoro-5-nitropyrimidine in anhydrous THF (

    
    ) and cool to -10°C to 0°C  in an ice/salt bath. Critical: Low temperature prevents competing substitution at C2.
    
  • Addition: Mix the amine and DIPEA in a separate vial with a small amount of THF. Add this solution dropwise to the pyrimidine solution over 15-20 minutes.

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to Room Temperature (RT). Monitor by TLC/LCMS. The C4-substituted product usually forms within 1-2 hours.

  • Workup: Quench with water. Extract with EtOAc.[2] Wash organic layer with brine, dry over

    
    , and concentrate.
    
  • Purification: Recrystallization (often from EtOH/Water) or Flash Chromatography (Hexane/EtOAc).

Key Observation: A color change to bright yellow/orange is typical upon formation of the aminonitropyrimidine.

Protocol B: Reduction of Nitro Group

Objective: Reduction of the C5-nitro group to an amine to generate the vicinal diamine required for cyclization.

Method: Iron-Mediated Reduction (High Chemoselectivity) Note: This method is preferred over Hydrogenation if the R-group contains reducible alkenes or if dehalogenation of the C2-Cl is a risk.

Reagents:

  • Intermediate A (from Protocol A) (1.0 equiv)

  • Iron Powder (5.0 equiv)

  • Ammonium Chloride (5.0 equiv)

  • Ethanol/Water (3:1 ratio)

Procedure:

  • Suspend Intermediate A in EtOH/Water (

    
    ).
    
  • Add Iron powder and

    
    .
    
  • Heat to 70-80°C with vigorous stirring for 2-4 hours.

  • Filtration: Filter hot through a Celite pad to remove iron oxides. Wash the pad with hot EtOH.

  • Isolation: Concentrate the filtrate. The diamine (Intermediate B) is often air-sensitive (turns dark/purple); use immediately in the next step or store under Nitrogen.

Protocol C: Cyclization to Purine

Objective: Formation of the imidazole ring to complete the purine skeleton.[3][4]

Reagents:

  • Intermediate B (2-Chloro-4,5-diaminopyrimidine derivative)

  • Triethyl Orthoformate (TEOF) (Excess, acts as solvent and reagent)

  • Catalytic p-TsOH (Optional)

Procedure:

  • Suspend Intermediate B in TEOF (

    
    ).
    
  • Add a crystal of p-TsOH.

  • Reflux: Heat to reflux (

    
    ) for 3-6 hours.
    
  • Workup: Cool to RT. The product often precipitates directly. If not, remove excess TEOF under reduced pressure.

  • Purification: Triturate with diethyl ether or recrystallize from EtOH.

Data Summary & Troubleshooting

ParameterC4-F SubstitutionC2-Cl SubstitutionOptimization Tip
Temperature -10°C to 25°C>80°CKeep C4 reactions cold to ensure regioselectivity.
Leaving Group Fluoride (Fast)Chloride (Slow)F is ~100x faster here due to Meisenheimer stability.
Base DIPEA /


/ CsF
Weak organic bases suffice for C4; C2 often needs heat + stronger base.
Solvent THF, DCM, EtOHDMF, DMSO, NMPPolar aprotic solvents accelerate C2 substitution if desired later.

Common Pitfalls:

  • Double Substitution: If the reaction runs too hot (>40°C) or with excess amine, the C2-Cl will also be displaced, leading to 2,4-diaminopyrimidines.

  • Dehalogenation: During Pd/C hydrogenation of the nitro group, the C2-Cl bond can be cleaved (hydrodehalogenation). Solution: Use Fe/AcOH,

    
    , or add a poison (e.g., thiophene) to the Pd catalyst.
    

References

  • Regioselectivity in Pyrimidines

    • Title: Regioselective Nucleophilic Aromatic Substitution of 2,4-Dichloropyrimidines.[5][6]

    • Source:Journal of Organic Chemistry.
    • Context: Establishes the C4 > C2 reactivity hierarchy in analogous dichloro-systems.
  • Purine Synthesis Protocols

    • Title: The Synthesis of Certain Purines and Pyrimidines.[3][4][7][8][9][10][11][12][13]

    • Source:Journal of the American Chemical Society.
    • Context: Classical methods for converting 4,5-diaminopyrimidines to purines using orthoform
  • Fluorine vs Chlorine Reactivity

    • Title: Reactions of 5-chloro-2,4,6-trifluoropyrimidine with nitrogen centred nucleophiles.
    • Source:Beilstein Journal of Organic Chemistry.
    • Context: Demonstrates the superior leaving group ability of Fluorine in activ
  • Iron Reduction Methodology

    • Title: Selective reduction of nitro compounds to amines.
    • Source:Organic Syntheses.
    • Context: Standard protocol for Fe/AcOH reduction comp

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: A Guide to Preventing Hydrolysis of 2-Chloro-4-fluoro-5-nitropyrimidine

Welcome to the technical support guide for 2-Chloro-4-fluoro-5-nitropyrimidine. This document provides in-depth guidance for researchers, scientists, and drug development professionals on how to properly store, handle, a...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for 2-Chloro-4-fluoro-5-nitropyrimidine. This document provides in-depth guidance for researchers, scientists, and drug development professionals on how to properly store, handle, and verify the integrity of this highly reactive intermediate. Our goal is to help you prevent compound degradation, ensure experimental reproducibility, and troubleshoot common issues related to its stability.

Understanding the Instability: The Chemistry of Hydrolysis

2-Chloro-4-fluoro-5-nitropyrimidine is a valuable building block in medicinal chemistry, but its utility is matched by its inherent instability, primarily its susceptibility to hydrolysis. The pyrimidine ring is intrinsically electron-deficient. This effect is dramatically amplified by three potent electron-withdrawing groups: a nitro group at position 5, and halogen atoms at positions 2 and 4.

This electronic arrangement renders the carbon atoms at positions 2 and 4 highly electrophilic, making them prime targets for nucleophilic attack. Even a weak nucleophile like water can initiate hydrolysis, leading to the formation of hydroxypyrimidine by-products. The chlorine atom at the C2 position is particularly susceptible to displacement.[1][2] This reaction can be catalyzed by trace amounts of acid or base.[3][4] Prolonged exposure to atmospheric moisture is sufficient to cause significant degradation over time.

Below is the proposed mechanism for the hydrolysis of the C2-chloro substituent, which is the most probable degradation pathway.

Hydrolysis_Mechanism Proposed Hydrolysis Mechanism Start 2-Chloro-4-fluoro- 5-nitropyrimidine Intermediate Meisenheimer-like Intermediate Start->Intermediate Nucleophilic Attack H2O H₂O (Water) H2O->Intermediate Product 4-Fluoro-5-nitro- pyrimidin-2-one (Hydrolysis Product) Intermediate->Product Proton Transfer & Loss of Leaving Group HCl HCl Product->HCl By-product

Caption: Proposed mechanism for water-mediated hydrolysis.

Troubleshooting Guide & FAQs

This section addresses common problems encountered by users, providing explanations and actionable solutions.

Q1: My reaction yields are significantly lower than expected when using a bottle of 2-Chloro-4-fluoro-5-nitropyrimidine that has been in the lab for a while. Why?

A: This is a classic symptom of starting material degradation. Over time, exposure to ambient moisture has likely hydrolyzed a portion of your compound into 4-Fluoro-5-nitro-pyrimidin-2-one. This inactive by-product will not participate in your desired reaction, thereby reducing the effective concentration of the active reagent and lowering your yield. Before starting any synthesis, it is crucial to verify the purity of the starting material, especially if the container has been opened previously.

Q2: I'm observing an unexpected, more polar impurity in my analysis (TLC/HPLC) that wasn't present in the fresh material. What could it be?

A: The more polar spot or peak is almost certainly the hydroxypyrimidine hydrolysis product. The hydroxyl group makes the resulting pyrimidinone significantly more polar than the parent chloro-compound, causing it to have a lower Rf value on a normal-phase TLC plate or a shorter retention time in reversed-phase HPLC.

Q3: The solid in my container has changed in appearance (e.g., color has changed, powder is clumping together). Is it still usable?

A: A change in physical appearance is a strong indicator of chemical degradation. Clumping suggests the absorption of water from the atmosphere, which is the first step toward hydrolysis. While the material might not be completely degraded, its purity is compromised. We strongly recommend performing an analytical verification (see Section 4) to determine the level of purity. For critical applications, using a new, unopened container is the safest option.

Q4: Can I store this compound pre-dissolved in a solvent to make it easier to dispense?

A: This is strongly discouraged. Storing 2-Chloro-4-fluoro-5-nitropyrimidine in solution, particularly in protic solvents like methanol or ethanol, will accelerate its degradation via solvolysis. Even in anhydrous aprotic solvents like DMF or DMSO, the risk of hydrolysis from residual water in the solvent is very high. The compound is most stable when stored as a dry solid under an inert atmosphere. Always prepare solutions fresh immediately before use.

Best Practices for Storage and Handling

Proactive prevention is the most effective strategy for maintaining the integrity of 2-Chloro-4-fluoro-5-nitropyrimidine. Adherence to strict storage and handling protocols is not merely a recommendation but a necessity.

Recommended Storage Conditions
ParameterRecommendationRationale
Temperature 2-8°C (Refrigerated)Reduces the rate of potential degradation reactions.
Atmosphere Inert Gas (Argon or Nitrogen)Displaces moisture and oxygen, preventing hydrolysis and oxidative degradation.
Container Tightly sealed amber glass vial with a PTFE-lined cap.Protects from light and ensures an airtight seal to prevent moisture ingress.
Location A designated desiccator cabinet within the refrigerator.Provides a secondary barrier against moisture.
Incompatibilities Store away from strong acids, strong bases, and strong oxidizing agents.[5][6]Contact with these materials can violently catalyze decomposition.
Standard Handling Protocol
  • Equilibration: Before opening, allow the container to warm to room temperature inside a desiccator (approx. 30-60 minutes). This prevents condensation of atmospheric moisture onto the cold solid.

  • Inert Environment: Whenever possible, handle the compound inside a glovebox or glove bag with a dry nitrogen or argon atmosphere.

  • Rapid Dispensing: If a glovebox is unavailable, open the container in a fume hood with low airflow. Quickly weigh the required amount into a tared, dry vessel. Minimize the time the container is open to the atmosphere.

  • Secure Sealing: Immediately after dispensing, purge the vial's headspace with an inert gas (e.g., argon), securely tighten the cap, and wrap the cap with Parafilm® as an extra precaution before returning it to refrigerated storage.

Analytical Verification of Compound Integrity

Trust but verify. Regular purity checks are essential for ensuring the quality of your starting material. High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for this purpose.

Verification_Workflow Purity Verification Workflow start Obtain Sample from Storage Container prep Prepare Sample (~1 mg/mL in Acetonitrile) start->prep hplc Inject on HPLC System (Reversed-Phase) prep->hplc analyze Analyze Chromatogram (Integrate Peaks at 280 nm) hplc->analyze decision Purity > 95%? analyze->decision proceed Proceed with Experiment decision->proceed Yes stop Purify by Recrystallization or Discard and Use New Material decision->stop No

Caption: A logical workflow for verifying compound purity.

General HPLC Protocol for Purity Assessment

This is a general starting method that should be optimized and validated for your specific system.

  • Sample Preparation: Accurately weigh approximately 1-2 mg of 2-Chloro-4-fluoro-5-nitropyrimidine and dissolve it in 1.0 mL of HPLC-grade acetonitrile to create a stock solution. Filter the solution through a 0.22 µm syringe filter before injection.

  • Instrumentation & Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase A: Water with 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Gradient: Start at 30% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at 280 nm.[7]

    • Injection Volume: 5-10 µL.

  • Data Analysis: Integrate all peaks in the chromatogram. The purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage. The hydrolysis product, being more polar, will elute earlier than the parent compound.

Other valuable techniques for characterization include Gas Chromatography-Mass Spectrometry (GC-MS) for identifying volatile by-products and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F) for unambiguous structural confirmation.[8][9]

References

  • Highly Selective Hydrolysis of Chloropyrimidines to Pyrimidones in 12 N Hydrochloric Acid.
  • Highly Selective Hydrolysis of Chloropyrimidines to Pyrimidones in 12 N Hydrochloric Acid. American Chemical Society.
  • In Vitro Assessment of Fluoropyrimidine-Metabolizing Enzymes: Dihydropyrimidine Dehydrogenase, Dihydropyrimidinase, and β-Ureidopropionase. PMC.
  • EP0741710A1 - Chloropyrimide intermediates.
  • Technical Support Center: Optimization of 4-Chloropyrimidine Substitution Reactions. Benchchem.
  • Simple pyrimidines. Part XIII. The formation and hydrolysis of simple potassium pyrimidinesulphonates. Journal of the Chemical Society B: Physical Organic (RSC Publishing).
  • Dihydropyrimidine Dehydrogenase-Mediated Resistance to 5-Fluorouracil: Mechanistic Investigation and Solution.
  • CN101314594B - Preparation method for 2-hydroxyl-5-fluorine pyrimidine.
  • Fluoropyrimidine P
  • Biodegradation of 2-chloro-4-nitrophenol via a hydroxyquinol pathway by a Gram-negative bacterium, Cupriavidus sp. strain CNP-8. PMC.
  • SAFETY D
  • SAFETY D
  • DPYD and fluoropyrimidines. YouTube.
  • SAFETY D
  • 2-CHLORO-4-FLUORO-5-NITROBENZOIC ACID - Safety D
  • Development of analytical methods: Studies of the main degradation processes of pesticides in commodities during the extraction.
  • 2-Chloro-5-nitropyrimidine 97 10320-42-0. Sigma-Aldrich.
  • 2-Chloro-5-nitropyridine Safety D
  • Guidance on Safe Storage of Chemicals in Labor
  • A Single Pot Process For The Preparation Of 2 Chloro 4 Fluoro 5 Nitrobenzoate Deriv
  • ANALYTICAL METHODS.
  • .

  • 2-Chloro-5-fluoro-4-nitropyrimidine | C4HClFN3O2 | CID 170993090. PubChem.
  • (PDF) 2-Chloro-5-nitropyridine.
  • CN101948390A - The preparation method of 2-chloro-4-fluoro-5-nitrobenzoic acid.
  • analytical methods for identifying impurities in 2-Fluoro-5-nitrobenzene-1,4-diamine reactions. Benchchem.
  • 2-Chloro-5-fluoropyrimidine | C4H2ClFN2 | CID 583466. PubChem - NIH.
  • How is 2-Chloro-4-methyl-5-nitropyridine synthesized?. FAQ - Guidechem.
  • 2-Chloro-4-methyl-5-nitropyridine 97 23056-33-9. Sigma-Aldrich.
  • 2-Chloro-5-nitropyridine. PMC - NIH.
  • The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. Chemistry Steps.

Sources

Optimization

Minimizing side reactions when using 2-Chloro-4-fluoro-5-nitropyrimidine

Technical Support Center: 2-Chloro-4-fluoro-5-nitropyrimidine Subject: Optimization of SₙAr Regioselectivity and Impurity Control Ticket ID: #PYR-5NO2-OPT Status: Open Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 2-Chloro-4-fluoro-5-nitropyrimidine Subject: Optimization of SₙAr Regioselectivity and Impurity Control Ticket ID: #PYR-5NO2-OPT Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary

You are likely utilizing 2-Chloro-4-fluoro-5-nitropyrimidine (CFNP) as a scaffold to synthesize kinase inhibitors (e.g., EGFR inhibitors) or functionalized heterocycles. This molecule is a "loaded spring"—highly reactive due to the electron-withdrawing nitro group at C5 and the electronegative fluorine at C4.

The Core Challenge: Controlling the kinetic competition between the C4-Fluorine (desired site) and the C2-Chlorine (undesired site), while preventing the rapid hydrolysis of the C4-F bond.

This guide provides the mechanistic rationale and protocols to maximize the yield of the 4-substituted product while suppressing regiochemical isomers and hydrolysis byproducts.

Module 1: The Mechanistic Basis of Regioselectivity

To control the reaction, you must understand the electronic landscape of the pyrimidine ring.

1. The "Ortho" Effect (C4 Activation) The nitro group at C5 exerts a powerful electron-withdrawing effect (both inductive and mesomeric). The C4 position is ortho to the nitro group, making it significantly more electrophilic than the C2 position.

  • Result: Nucleophilic attack at C4 forms a Meisenheimer complex stabilized by resonance with the nitro group.[1] Attack at C2 lacks this direct resonance stabilization [1].[1]

2. The Leaving Group Effect (F vs. Cl) In Nucleophilic Aromatic Substitution (SₙAr), the rate-determining step is usually the nucleophilic attack, not the bond breaking. However, the high electronegativity of Fluorine (at C4) pulls electron density from the ring carbon, lowering the activation energy for the attack at C4 compared to the Chlorine at C2 [2].

  • Implication: C4-F is the Kinetic Product (favored at low temps). C2-Cl is the Thermodynamic Product (favored at high temps/long times).

Visualizing the Reactivity Landscape

ReactivityLandscape SM Starting Material (2-Chloro-4-fluoro-5-nitropyrimidine) C4_Path Path A: C4 Attack (Kinetic Control) SM->C4_Path  -78°C to 0°C  Fast C2_Path Path B: C2 Attack (Thermodynamic/Steric) SM->C2_Path  >25°C  Slow Hydrolysis Path C: Hydrolysis (Moisture) SM->Hydrolysis  Water Present Nuc Nucleophile (R-NH2 / RO-) Nuc->SM Prod_Desired Product A (4-Substituted) DESIRED C4_Path->Prod_Desired Prod_Impurity Impurity B (2-Substituted) C2_Path->Prod_Impurity Prod_OH Impurity C (4-Hydroxy) Hydrolysis->Prod_OH

Figure 1: Reaction pathways for 2-Chloro-4-fluoro-5-nitropyrimidine. Path A is the target trajectory.

Module 2: Troubleshooting Common Failure Modes

Issue 1: The "Hydroxyl" Impurity (Hydrolysis)

Symptom: LCMS shows a peak with mass [M-F+OH] (M-2). Cause: The C4-F bond is hyper-labile. It reacts with atmospheric moisture or wet solvents faster than your nucleophile. Solution:

  • Solvents: Use anhydrous THF or DMF (<50 ppm water). Do not rely on "bottle dry"; use molecular sieves.

  • Bases: Avoid hygroscopic bases like NaOH or KOH. Use non-nucleophilic organic bases (DIPEA, Et₃N) or dried inorganic carbonates (K₂CO₃).

  • Atmosphere: All reactions must be under N₂ or Ar balloon.

Issue 2: The "Bis-Adduct" (Over-reaction)

Symptom: Product contains substituents at both C2 and C4. Cause: Excess nucleophile or reaction temperature too high, allowing the less reactive C2-Cl to react after the C4-F is displaced. Solution:

  • Stoichiometry: Limit nucleophile to 0.95 – 1.0 equivalents .

  • Addition Mode: Add the nucleophile dropwise to the pyrimidine solution (keeping the pyrimidine in excess during addition).

Issue 3: Regio-isomer Contamination (C2 Substitution)

Symptom: Product mass is correct, but NMR shows different shifts (substitution at C2). Cause:

  • Temperature: Reaction ran too hot.

  • Sterics: If your nucleophile is extremely bulky (e.g., tert-butyl amine), it may avoid the crowded C4 position (flanked by Nitro) and attack C2 [3].

  • Base Type: Tertiary amine nucleophiles/bases can sometimes promote anomalous C2 attack via specific mechanisms [3].

Module 3: Optimized Experimental Protocol

Objective: Selective mono-substitution at C4 with a primary amine.

Reagents:

  • 2-Chloro-4-fluoro-5-nitropyrimidine (1.0 eq)

  • Amine Nucleophile (1.0 eq)[2]

  • DIPEA (N,N-Diisopropylethylamine) (1.1 eq)

  • Anhydrous THF (0.1 M concentration)

Procedure:

  • Setup: Flame-dry a round-bottom flask and cool under N₂.

  • Dissolution: Dissolve the pyrimidine in anhydrous THF. Cool the solution to -20°C (ice/salt or acetone/dry ice bath).

    • Why? Low temperature "freezes out" the C2 reaction pathway.

  • Base Addition: Add DIPEA. Stir for 5 minutes.

  • Nucleophile Addition: Dissolve the amine in a minimal amount of THF. Add this solution dropwise over 15–30 minutes to the cold pyrimidine mixture.

    • Why? Prevents local high concentrations of amine that lead to bis-addition.

  • Reaction: Stir at -20°C for 1 hour. Monitor by TLC/LCMS.[3]

    • Note: The reaction is usually complete within 1 hour. Do not warm to RT unless starting material persists.

  • Quench: Quench with saturated NH₄Cl solution (cold). Extract immediately.

Module 4: Diagnostic Data & Decision Tree

Comparative Reactivity Data
VariableConditionOutcome on Regioselectivity (C4:C2)Risk
Temperature -78°C to 0°C>95:5 (Excellent)Slow kinetics for bulky amines
Temperature > 25°C<80:20High C2 impurity & Bis-adducts
Solvent THF (Anhydrous)HighGood solubility, easy workup
Solvent Ethanol/WaterLowSevere Hydrolysis (C4-OH)
Base DIPEAHighClean reaction
Base NaHVariableCan cause over-reaction if not controlled
Interactive Troubleshooting Flowchart

Troubleshooting Start Analyze Crude LCMS/NMR Check_Impurity Identify Major Impurity Start->Check_Impurity Imp_OH Hydrolysis Product (Mass M-2) Check_Impurity->Imp_OH Imp_Bis Bis-Adduct (Double Sub) Check_Impurity->Imp_Bis Imp_C2 Regio-Isomer (C2 Sub) Check_Impurity->Imp_C2 SM_Left Starting Material Remains Check_Impurity->SM_Left Action_Dry Action: Dry Solvents Use Mol. Sieves Imp_OH->Action_Dry Action_Slow Action: Slower Addition Reduce Eq to 1.0 Imp_Bis->Action_Slow Action_Cool Action: Lower Temp (-20°C -> -40°C) Imp_C2->Action_Cool Action_Warm Action: Increase Time Do NOT heat >0°C yet SM_Left->Action_Warm

Figure 2: Decision tree for optimizing reaction conditions.

Frequently Asked Questions (FAQ)

Q: Can I use ethanol as a solvent? A: No. While ethanol is common for some SₙAr reactions, 2-chloro-4-fluoro-5-nitropyrimidine is too reactive. Ethanol can act as a nucleophile (forming the ethoxy ether) or contain water that leads to hydrolysis. Use aprotic solvents like THF, DCM, or DMF [4].

Q: Why is the reaction turning black/tarry? A: This indicates decomposition, likely due to exotherms or instability of the nitropyrimidine ring under highly basic conditions at room temperature. Ensure you are cooling the reaction before adding the base and nucleophile.

Q: I need to substitute the C2-Chlorine after the C4-Fluorine. How do I do that? A: Once the C4 position is substituted with an amine, the ring becomes more electron-rich (deactivated). To substitute the C2-Cl, you will need "forcing conditions": higher temperatures (60–100°C), a stronger base, or a transition metal catalyst (Buchwald-Hartwig coupling) [5].

References

  • BenchChem. Mechanism and Synthetic Utility of Nucleophilic Substitution Reactions on 2,4-Dichloro-5-nitropyridine. (Analogous mechanism for pyrimidines).[4]

  • Master Organic Chemistry. Nucleophilic Aromatic Substitution: Introduction and Mechanism. (Explains the F > Cl rate acceleration in SₙAr).

  • ResearchGate. Regioselective Control of the SₙAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. (Discusses anomalous C2 selectivity with specific amines).

  • BenchChem. Technical Support Center: Nucleophilic Substitution of 2,4,5-Trichloropyrimidine. (Protocols for moisture control).

  • Google Patents. Process for synthesis of 2,4-dichloro-5-aminopyrimidine (WO2022090101A1). (Industrial handling of nitropyrimidine intermediates).[5][6]

Sources

Troubleshooting

Technical Support Center: Controlling Regioselectivity in 2-Chloro-4-fluoro-5-nitropyrimidine SNAr Reactions

Welcome to the Technical Support Center for advanced heterocyclic chemistry. 2-Chloro-4-fluoro-5-nitropyrimidine [1] is a highly versatile but notoriously aggressive electrophile.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for advanced heterocyclic chemistry. 2-Chloro-4-fluoro-5-nitropyrimidine [1] is a highly versatile but notoriously aggressive electrophile. Managing the regioselectivity of Nucleophilic Aromatic Substitution (SNAr) on this scaffold is a common bottleneck in drug development.

This guide provides field-proven troubleshooting, mechanistic insights, and validated protocols to help you achieve precise spatial control over your substitutions.

Mechanistic Overview: The Causality of Regioselectivity

Before troubleshooting experimental failures, one must understand the intrinsic electronic bias of this pyrimidine ring. When exposed to nucleophiles, the C4 position is overwhelmingly favored for attack due to two synergistic factors:

  • The Leaving Group Effect: Fluorine is a vastly superior SNAr leaving group compared to chlorine. Its high electronegativity strongly polarizes the C–F bond, lowering the activation energy required to form the transition state[2].

  • Resonance Stabilization: The C4 position is ortho to the strongly electron-withdrawing nitro group at C5. When a nucleophile attacks C4, the resulting negative charge in the Meisenheimer complex is directly delocalized onto the nitro group's oxygen atoms ()[2]. Conversely, attack at C2 (which is meta to the nitro group) only benefits from inductive stabilization, making the C2-Meisenheimer complex significantly higher in energy.

Troubleshooting Guides & FAQs

Q1: I am trying to selectively substitute at the C4 position with a primary amine, but I am observing 2,4-disubstitution. How do I prevent this?

  • Mechanistic Cause: While C4 is kinetically favored, the resulting 4-amino-2-chloro-5-nitropyrimidine remains highly activated. If the reaction temperature is too high or if an excess of the amine is present, the secondary SNAr at C2 will rapidly occur.

  • Solution: Strict kinetic control is required. Drop the reaction temperature to -78 °C. Use exactly 1.0 equivalent of the amine and add it dropwise over an extended period. Use a mild, non-nucleophilic base (like DIPEA) rather than excess reactant amine to scavenge the generated HF.

Q2: I need to install my nucleophile at the C2 position first, leaving the C4-fluorine intact. Standard amines only yield C4-substitution. What is the workaround?

  • Mechanistic Cause: The inherent electronic bias heavily favors C4[3]. Overcoming this requires overriding the electronic preference with steric or Lewis acid-directed control.

  • Solution A (Substrate Control): Use a tertiary amine. Bulky tertiary amines face severe steric hindrance from the adjacent nitro group at C4, redirecting attack to the less hindered C2 position. This forms a quaternary ammonium intermediate that undergoes in situ N-dealkylation to yield a secondary amine at C2 ()[4].

  • Solution B (Lewis Acid Control): Use ZnCl₂. Zinc coordinates to the pyrimidine nitrogens (N1/N3) and chelates the incoming amine, artificially directing the local concentration of the nucleophile to the C2-chlorine ()[4].

Q3: Why does changing the solvent from THF to DMF increase my impurity profile?

  • Mechanistic Cause: DMF is highly polar and can act as a nucleophile at elevated temperatures or degrade to dimethylamine, which readily attacks the hyper-reactive C4–F bond.

  • Solution: Stick to strictly anhydrous, non-nucleophilic polar aprotic solvents like DCM or THF for kinetic C4 substitutions, and CHCl₃ or DCE for elevated-temperature C2 substitutions[4].

Quantitative Data: Regioselectivity Comparison

The following table summarizes the validated parameters required to force regioselectivity toward your desired carbon center.

ObjectiveReagents / NucleophileCatalyst / AdditiveTempSolventExpected Selectivity
C4-Substitution 1° or 2° Amine (1.0 eq)DIPEA (1.2 eq)-78 °C to 0 °CDCM or THF>95% C4
C2-Substitution 3° Amine (Excess)None (In situ dealkylation)40 °C - 60 °CCHCl₃ or DCE>90% C2
C2-Substitution 1° or 2° AmineZnCl₂ (1.0 eq)25 °C - 50 °CTHF / t-BuOHModerate-High C2

Experimental Protocols

Protocol A: Kinetically Controlled C4-Amination

This protocol utilizes extreme temperature control to prevent over-substitution.

  • Preparation: Charge a dry, argon-flushed round-bottom flask with 2-chloro-4-fluoro-5-nitropyrimidine (1.0 mmol) and anhydrous DCM (10 mL).

  • Cooling: Submerge the flask in a dry ice/acetone bath and allow the solution to equilibrate to -78 °C for 10 minutes.

  • Nucleophile Addition: In a separate vial, prepare a solution of the primary amine (1.0 mmol) and DIPEA (1.2 mmol) in DCM (2 mL). Add this solution dropwise over 15 minutes to the pyrimidine solution.

  • Monitoring: Stir for 30 minutes at -78 °C. Monitor by TLC (Hexanes/EtOAc). Self-Validation: The consumption of the highly non-polar starting material and the appearance of a distinct lower-Rf spot validates the reaction progress.

  • Quenching: Quench with saturated aqueous NH₄Cl (5 mL) directly at -78 °C before removing the cooling bath. Self-Validation: Quenching at low temperature ensures unreacted nucleophile is protonated and deactivated before the mixture warms, preventing runaway C2-substitution.

  • Workup: Extract with DCM, wash with brine, dry over Na₂SO₄, concentrate, and purify via flash chromatography.

Protocol B: Substrate-Controlled C2-Amination via Tertiary Amines

This protocol leverages steric hindrance and in situ dealkylation to override the C4 electronic bias.

  • Preparation: Dissolve 2-chloro-4-fluoro-5-nitropyrimidine (1.0 mmol) in anhydrous chloroform (5 mL) in a heavy-walled sealed reaction tube.

  • Reagent Addition: Add the tertiary amine (e.g., triethylamine, 5.0 mmol). Note: The amine serves as both the nucleophile and the base.

  • Heating: Seal the tube and heat the mixture to 40–50 °C for 3–5 hours. The elevated temperature is required to facilitate the in situ N-dealkylation of the quaternary ammonium intermediate.

  • Monitoring: Monitor by LC-MS. Self-Validation: The intermediate quaternary ammonium species will not be visible by standard GC-MS. LC-MS must be used to confirm the mass of the final dealkylated C2-product (e.g., loss of an ethyl group if triethylamine is used).

  • Isolation: Cool to room temperature, concentrate under reduced pressure, and purify the crude residue directly via silica gel chromatography to isolate the 4-fluoro-5-nitro-2-(dialkylamino)pyrimidine.

Reaction Pathway Visualization

SNAr_Regioselectivity SM 2-Chloro-4-fluoro-5-nitropyrimidine (Highly Activated Electrophile) C4_Path Kinetic Control 1°/2° Amines, -78°C Polar Aprotic Solvent SM->C4_Path Default SNAr (F is superior LG) C2_Path Substrate/Lewis Acid Control 3° Amines or ZnCl2 Elevated Temp SM->C2_Path Directed SNAr (Overcomes C4 Bias) C4_Prod C4-Substituted Product 2-Chloro-5-nitro-4-(amino)pyrimidine (Thermodynamically & Kinetically Favored) C4_Path->C4_Prod C2_Prod C2-Substituted Product 4-Fluoro-5-nitro-2-(amino)pyrimidine (Directed / Sterically Driven) C2_Path->C2_Prod

Figure 1: Divergent SNAr regioselectivity pathways for 2-chloro-4-fluoro-5-nitropyrimidine.

References

  • Lee, M., Rucil, T., Hesek, D., Oliver, A. G., Fisher, J. F., & Mobashery, S. (2015). "Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles." The Journal of Organic Chemistry, 80(15), 7757-7763. URL:[Link]

  • Richter, D. T., Kath, J. C., Luzzio, M. C., Keen, N., Berliner, M. A., & Wessel, M. D. (2013). "Use of ZnCl2 as a Lewis acid to direct amine nucleophiles to the C-2 position of pyrimidines." Tetrahedron Letters, 54(34), 4610-4613. URL:[Link]

  • Gamo, A. M., et al. (2023). "Symmetric 4,6-dialkyl/arylamino-5-nitropyrimidines: theoretical explanation of why aminolysis of alkoxy groups is favoured over chlorine aminolysis in nitro-activated pyrimidines." RSC Advances, 13, 28834-28842. URL:[Link]

Sources

Optimization

Handling moisture sensitivity of 2-Chloro-4-fluoro-5-nitropyrimidine

Introduction: The Challenge of a Potent Building Block 2-Chloro-4-fluoro-5-nitropyrimidine is a highly valuable electrophilic building block in medicinal chemistry and drug development. Its utility stems from the pyrimid...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Challenge of a Potent Building Block

2-Chloro-4-fluoro-5-nitropyrimidine is a highly valuable electrophilic building block in medicinal chemistry and drug development. Its utility stems from the pyrimidine core, a privileged scaffold in numerous pharmaceuticals, and the strategically placed functional groups that allow for sequential, regioselective modifications. The potent electron-withdrawing nitro group, combined with the ring nitrogens, renders the C-2 and C-4 positions exceptionally susceptible to Nucleophilic Aromatic Substitution (SNAr).[1][2] This high reactivity, however, is a double-edged sword. The very features that make this molecule an excellent substrate for desired reactions also make it exquisitely sensitive to moisture, leading to hydrolysis and the formation of undesired byproducts.

This guide provides field-proven insights and troubleshooting protocols to help you navigate the challenges of handling 2-Chloro-4-fluoro-5-nitropyrimidine, ensuring the integrity of your starting material and the success of your synthetic campaigns.

Core Principle: Understanding the Mechanism of Moisture Sensitivity

The susceptibility of 2-Chloro-4-fluoro-5-nitropyrimidine to water is not a simple case of being "water-unfriendly"; it is a direct consequence of its electronic structure, which is primed for SNAr reactions.

  • Electrophilic Activation: The pyrimidine ring is inherently electron-deficient. The addition of a powerful electron-withdrawing nitro group at the C-5 position further depletes electron density from the ring, particularly at the C-2 and C-4 positions.[1][3]

  • Nucleophilic Attack: Water, although a weak nucleophile, is often present in sufficient concentration (e.g., from atmospheric humidity, improperly dried solvents, or reagents) to attack these highly electrophilic carbon centers.

  • Formation of Meisenheimer Complex: The nucleophilic attack by water is the rate-determining step, forming a transient, negatively charged intermediate known as a Meisenheimer complex.[2] The negative charge is stabilized through resonance, delocalizing onto the electronegative nitro group and ring nitrogens.

  • Leaving Group Expulsion: Aromatization is restored by the expulsion of a halide leaving group (chloride or fluoride), resulting in the formation of a hydroxypyrimidine byproduct.[4][5] This byproduct is often unreactive in subsequent desired SNAr steps, representing a loss of valuable starting material.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses common issues encountered during the storage, handling, and use of 2-Chloro-4-fluoro-5-nitropyrimidine in a practical question-and-answer format.

Category 1: Storage and Handling

Q1: I just received a new bottle of 2-Chloro-4-fluoro-5-nitropyrimidine. What is the first thing I should do?

A1: Upon receipt, inspect the container seal for integrity. The compound should be a solid. If it appears discolored, clumpy, or oily, it may have been exposed to moisture. Before breaking the seal, allow the container to equilibrate to room temperature for at least 30-60 minutes in a desiccator. This prevents atmospheric moisture from condensing on the cold solid when the bottle is opened. Store the tightly sealed container in a dry, cool, and well-ventilated place, preferably in a desiccator cabinet.[6][7]

Q2: My solid starting material has turned slightly yellow and appears sticky. Can I still use it?

A2: This is a strong indicator of hydrolysis. The stickiness is likely due to the formation of hydroxypyrimidine impurities, which can disrupt the crystal lattice of the parent compound. While you might be able to use the material for non-critical scouting reactions, it is not recommended for reactions where high purity and accurate stoichiometry are required. The actual concentration of the active starting material is unknown, and the hydroxylated byproduct could potentially interfere with your reaction. We strongly advise performing a purity check by HPLC, GC, or NMR before use.[8][9]

Q3: How can I minimize moisture exposure when weighing and dispensing the solid?

A3: Speed and environment are key. Whenever possible, handle the solid in a glove box with a dry nitrogen or argon atmosphere. If a glove box is unavailable, work quickly in a fume hood on a low-humidity day. Have all your vials, spatulas, and weighing paper ready. Use a nitrogen-flushed weighing funnel if possible. Once you have dispensed the required amount, immediately and tightly reseal the main container, purge the headspace with an inert gas (like argon or nitrogen), and return it to the desiccator.

Category 2: Reaction Setup and Execution

Q4: My SNAr reaction with an amine nucleophile is sluggish and gives a low yield. What's the most likely cause related to the starting material?

A4: Assuming your nucleophile is sufficiently reactive, the two most probable causes are (1) degradation of the starting material before the reaction and (2) the presence of water in the reaction itself. Water acts as a competing nucleophile, consuming your electrophile to form the hydroxypyrimidine.[5] This side reaction not only reduces the yield of your desired product but can also complicate purification.

Troubleshooting Steps:

  • Verify Solvent Anhydrousness: Use freshly distilled or commercially available anhydrous solvents. Even sealed commercial bottles can accumulate moisture over time. Consider using a syringe to transfer solvent from a bottle with a Sure/Seal™ septum.

  • Dry Your Reagents: Ensure your amine nucleophile and any base (e.g., triethylamine, DIPEA) are dry. Liquid amines can be dried over KOH or CaH₂ and distilled.

  • Inert Atmosphere: Set up your reaction under a positive pressure of argon or nitrogen. This involves flame-drying the glassware, assembling it hot, and allowing it to cool under a stream of inert gas.

Q5: I see a new spot on my TLC plate that is more polar than my starting material and product. Is this the hydrolysis byproduct?

A5: It is highly probable. The hydroxypyrimidine byproduct is significantly more polar than the halogenated starting material due to the hydroxyl group's ability to engage in hydrogen bonding. This results in a lower Rf value on normal-phase silica gel TLC. You can often confirm this by running a small-scale "control" reaction where you intentionally add a drop of water to your starting material in the reaction solvent and heat it briefly. The spot generated should match the unknown polar impurity.

Q6: I am performing a reaction in an alcohol solvent (e.g., ethanol, propanol) and see an unexpected side product. What could it be?

A6: You are likely observing a solvolysis product. Alcohols can act as nucleophiles in the same way as water, especially at elevated temperatures or in the presence of a base which generates the more nucleophilic alkoxide.[5][10] This will result in the formation of an alkoxy-pyrimidine derivative. If your goal is to react with a different nucleophile (like an amine), the formation of this alkoxy byproduct is a competitive and undesired pathway.

Mitigation Strategies:

  • Lower the Temperature: If kinetically feasible, run the reaction at a lower temperature to disfavor the solvent's nucleophilic attack.

  • Change Solvent: Switch to a non-protic aprotic solvent like DMF, DMSO, or acetonitrile. Ensure these solvents are rigorously dried, as they are hygroscopic.

  • Base Selection: If a base is required, use a non-nucleophilic hindered base. However, for amine substitutions, the amine itself or a tertiary amine like triethylamine often serves as the base.

Data & Workflow Visualizations

Hydrolysis Degradation Pathway

The primary degradation pathway involves the nucleophilic attack of water at the C-2 position, which is highly activated by the adjacent ring nitrogen and the para-nitro group.

G SM 2-Chloro-4-fluoro- 5-nitropyrimidine MC Meisenheimer Complex (Anionic Intermediate) SM->MC H2O H₂O (Moisture) H2O->SM Nucleophilic Attack (Rate-Determining Step) HP 2-Hydroxy-4-fluoro- 5-nitropyrimidine (Hydrolysis Byproduct) MC->HP Expulsion of Leaving Group (Fast) Cl_ion Cl⁻ MC->Cl_ion

Caption: SNAr mechanism for the hydrolysis of 2-Chloro-4-fluoro-5-nitropyrimidine.

Troubleshooting Workflow for Low Reaction Yield

Use this decision tree to diagnose and resolve issues of low product yield in reactions involving 2-Chloro-4-fluoro-5-nitropyrimidine.

G start Problem: Low or No Product Yield check_sm Is starting material (SM) pure and dry? start->check_sm check_solvent Are solvents and reagents rigorously anhydrous? check_sm->check_solvent Yes sol_sm Solution: 1. Verify SM purity by HPLC/GC/NMR. 2. Use fresh, properly stored SM. check_sm->sol_sm No check_conditions Are reaction conditions (temp, time, atmosphere) optimal? check_solvent->check_conditions Yes sol_solvent Solution: 1. Use freshly distilled/Sure-Seal™ solvents. 2. Dry all reagents (amines, bases). 3. Use inert atmosphere (Ar/N₂). check_solvent->sol_solvent No sol_conditions Solution: 1. Optimize temperature/concentration. 2. Check reactivity of nucleophile. 3. Screen alternative bases/solvents. check_conditions->sol_conditions No end_node Improved Yield check_conditions->end_node Yes sol_sm->check_solvent sol_solvent->check_conditions sol_conditions->end_node

Caption: A troubleshooting flowchart for optimizing reaction yields.

Experimental Protocols

Protocol 1: Standard Inert Atmosphere Reaction Setup

This protocol ensures the exclusion of atmospheric moisture, which is critical for successful reactions.

  • Glassware Preparation: Select a round-bottom flask of appropriate size equipped with a magnetic stir bar. Thoroughly clean and dry the flask in an oven at >120 °C for at least 4 hours, or flame-dry under vacuum.

  • Assembly: While still hot, assemble the flask with a condenser or gas inlet adapter. Immediately place the system under a positive pressure of dry argon or nitrogen.

  • Cooling: Allow the glassware to cool completely to room temperature under the inert atmosphere.

  • Reagent Addition (Solid): Briefly remove the gas inlet and add the 2-Chloro-4-fluoro-5-nitropyrimidine solid via a powder funnel under a strong counter-flow of inert gas. Immediately reseal the flask.

  • Reagent Addition (Liquid): Add anhydrous solvent and other liquid reagents (e.g., amine, base) via a gas-tight syringe through a rubber septum.

  • Reaction: Proceed with the reaction as planned (heating, cooling, etc.), maintaining a positive pressure of inert gas throughout. A gas bubbler filled with mineral oil is a simple way to monitor this.

Protocol 2: Monitoring for Hydrolysis by HPLC

This method allows for the quantitative assessment of starting material purity and the detection of the primary hydrolysis byproduct.[9][11]

ParameterRecommended Conditions
Column C18 reverse-phase, 4.6 x 150 mm, 5 µm
Mobile Phase A Water with 0.1% Formic Acid or Phosphoric Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid or Phosphoric Acid
Gradient Start at 30% B, ramp to 95% B over 15 minutes, hold for 2 min, return to 30% B and re-equilibrate.
Flow Rate 1.0 mL/min
Column Temp 30 °C
Detection UV at 254 nm and 310 nm
Sample Prep Dissolve ~1 mg of sample in 1 mL of Acetonitrile.

Expected Results:

  • 2-Chloro-4-fluoro-5-nitropyrimidine: Will elute as a sharp peak at a higher retention time.

  • 2-Hydroxy-4-fluoro-5-nitropyrimidine: Will elute earlier (lower retention time) due to its increased polarity.

References

  • BenchChem. (2025). Application Notes and Protocols for Nucleophilic Aromatic Substitution on Nitropyridines. BenchChem.
  • ACS Publications. (2006). Highly Selective Hydrolysis of Chloropyrimidines to Pyrimidones in 12 N Hydrochloric Acid. Organic Process Research & Development. [Link]

  • American Chemical Society. (2006). Highly Selective Hydrolysis of Chloropyrimidines to Pyrimidones in 12 N Hydrochloric Acid. Organic Process Research & Development. [Link]

  • ChemRxiv. (2023). Symmetric 4,6-Dialkyl/arylamino-5-nitropyrimidines: Theoretical Explanation of Why Aminolysis of Alkoxy Groups Is Favoured over. ChemRxiv. [Link]

  • Google Patents. (1996).
  • PMC. (2022). Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution. PMC. [Link]

  • BenchChem. (2025). Technical Support Center: Optimization of 4-Chloropyrimidine Substitution Reactions. BenchChem.
  • Journal of the Chemical Society B: Physical Organic. (1969). Simple pyrimidines. Part XIII. The formation and hydrolysis of simple potassium pyrimidinesulphonates. RSC Publishing. [Link]

  • Wikipedia. Nucleophilic aromatic substitution. [Link]

  • PMC. (2008). Perhalogenated pyrimidine scaffolds. Reactions of 5-chloro-2,4,6-trifluoropyrimidine with nitrogen centred nucleophiles. PMC. [Link]

  • ResearchGate. (2019). General reaction mechanism for a SNAr between 2-chloro-5-nitro pyrimidine with a hypothetical protonated nucleophile. ResearchGate. [Link]

  • Journal of the Chemical Society B: Physical Organic. (1970). Kinetics of some of the reactions of 2-fluoro- and 2-chloro-5-nitropyridines and 1-fluoro- and 1-chloro-2,4-dinitrobenzenes with aniline and piperidine in acetone and methanol. RSC Publishing. [Link]

  • PubMed. (2019). Molecular and biochemical characterization of 2-chloro-4-nitrophenol degradation via the 1,2,4-benzenetriol pathway in a Gram-negative bacterium. [Link]

  • PubChem. 2-Chloro-5-fluoropyrimidine. [Link]

  • ChemRxiv. (2023). Which Reaction Conditions Work on Drug-Like Molecules? Lessons from 66,000 High-Throughput Experiments. ChemRxiv. [Link]

  • PureSynth. 2-Chloro-5-Fluoro-4-Pyrimidinone 98.0%. [Link]

  • Semantic Scholar. (2019). Molecular and biochemical characterization of 2-chloro-4-nitrophenol degradation via the 1,2,4-benzenetriol pathway in a Gram-negative bacterium. [Link]

  • MDPI. (2022). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. [Link]

  • New Journal of Chemistry. (2022). A novel dual-responsive fluorescent probe for moisture detection and hypochlorite sensing. RSC Publishing. [Link]

  • ATSDR. 7. ANALYTICAL METHODS. [Link]

  • PLOS One. (2013). Metabolism of 2-Chloro-4-Nitroaniline via Novel Aerobic Degradation Pathway by Rhodococcus sp. Strain MB-P1. [Link]

  • BenchChem. (2025). stability and degradation of 2-Fluoro-5-phenylpyrazine under acidic conditions. BenchChem.
  • BenchChem. (2025). Cross-Validation of Analytical Methods for 2-(4-Chlorophenyl)
  • ResearchGate. Bacterial degradation pathway for 2-chloro-5-nitrophenol (a), and.... [Link]

  • Taylor & Francis Online. (2005). New PET Radiopharmaceuticals: Challenges in the Development of Analytical Methods. [Link]

  • Google Patents. (2022).

Sources

Troubleshooting

Optimizing temperature for 2-Chloro-4-fluoro-5-nitropyrimidine nucleophilic attack

The following technical guide provides an in-depth analysis and operational framework for optimizing the nucleophilic aromatic substitution (SNAr) of 2-Chloro-4-fluoro-5-nitropyrimidine . Subject: Temperature Optimizatio...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth analysis and operational framework for optimizing the nucleophilic aromatic substitution (SNAr) of 2-Chloro-4-fluoro-5-nitropyrimidine .

Subject: Temperature Optimization & Regioselectivity Control in SNAr Reactions Document ID: TSC-PYR-5N-042 Status: Active / Verified

Executive Summary: The Kinetic Landscape

In the functionalization of 2-Chloro-4-fluoro-5-nitropyrimidine , researchers often encounter a critical decision point: balancing reaction rate against regioselectivity.

This substrate is a "loaded spring."[1] The combination of the electron-withdrawing nitro group at C5 and the highly electronegative fluorine at C4 creates an extremely electrophilic center.

  • The Goal: Selective displacement of the C4-Fluorine atom by a nucleophile (amine, alkoxide, thiol).

  • The Risk: High temperatures lead to C2-Chlorine displacement (regio-isomer impurity), double substitution, or hydrolysis.

  • The Solution: A Cryogenic-to-Ambient Ramp protocol that leverages the "Ortho-Nitro Effect" for kinetic control.

Critical Mechanism Insight: Why Temperature Matters

To troubleshoot this reaction, one must understand the electronic causality.[1] The reaction does not proceed via a single step but through a Meisenheimer Complex intermediate.[1][2]

The "Ortho-Nitro" Effect

The regioselectivity is governed by the ability of the intermediate to stabilize the negative charge.[2]

  • Attack at C4 (Preferred): The incoming nucleophile attacks the carbon bearing the fluorine.[1] The negative charge delocalizes onto the ortho-nitro group (at C5). This resonance stabilization significantly lowers the activation energy (

    
    ) for C4 attack.[1][2]
    
  • Attack at C2 (Impurity): The C2 position is "meta" to the nitro group (electronically speaking).[1][2] Charge cannot directly delocalize onto the nitro oxygen.[1][2] This pathway has a higher energy barrier.[1][3]

  • Leaving Group Dynamics (F vs. Cl): In SNAr, bond breaking is not the rate-determining step; nucleophilic attack is.[1][4] Fluorine, being more electronegative than chlorine, pulls electron density from the ring, making C4 more susceptible to attack and stabilizing the transition state more effectively than chlorine.

Operational Consequence:

  • Low Temp (-20°C to 0°C): Provides enough energy to cross the lower barrier (C4-F) but not the higher barrier (C2-Cl).

  • High Temp (>25°C): Supplies enough energy to cross both barriers, leading to mixtures (loss of selectivity).[1]

Visualization: Reaction Energy Landscape

The following diagram illustrates the kinetic competition between the desired C4 pathway and the undesired C2 pathway.

SNAr_Mechanism Start Substrate: 2-Chloro-4-fluoro-5-nitropyrimidine TS_C4 C4 Transition State (Stabilized by Nitro) Start->TS_C4 Low Temp (-10°C) TS_C2 C2 Transition State (No Nitro Resonance) Start->TS_C2 High Temp (>25°C) Inter_C4 Meisenheimer Complex (Low Energy) TS_C4->Inter_C4 Note Key Driver: The C5-Nitro group stabilizes the C4 attack via resonance. TS_C4->Note Inter_C2 Meisenheimer Complex (High Energy) TS_C2->Inter_C2 Prod_C4 Product A (Major): C4-Substituted (Kinetic Product) Inter_C4->Prod_C4 Prod_C2 Product B (Impurity): C2-Substituted (Thermodynamic Risk) Inter_C2->Prod_C2

Caption: Kinetic bifurcation showing the preferential C4-attack pathway stabilized by the ortho-nitro group. High temperatures increase the probability of overcoming the higher activation energy of the C2 pathway.

Optimized Experimental Protocol

Objective: Selective mono-substitution at C4 with an amine nucleophile.

Reagents & Setup
  • Substrate: 2-Chloro-4-fluoro-5-nitropyrimidine (1.0 eq)

  • Nucleophile: Primary or Secondary Amine (0.95 - 1.0 eq) [Note: Slight deficit prevents double addition]

  • Base: DIPEA (N,N-Diisopropylethylamine) (1.2 eq) or K2CO3 (suspended)

  • Solvent: Anhydrous THF, DMF, or Acetonitrile (MeCN).[1] Avoid protic solvents like alcohols to prevent ether formation.[1]

Step-by-Step Workflow
  • Preparation (T = 25°C): Dissolve 2-Chloro-4-fluoro-5-nitropyrimidine in anhydrous MeCN (0.1 M concentration). Ensure the vessel is under inert atmosphere (N2 or Ar).[1]

  • Cryogenic Cooling (T = -20°C): Cool the substrate solution to -20°C using an acetone/dry ice bath or a cryostat.[1]

    • Why? This "freezes out" the C2 reaction pathway.[1]

  • Base Addition (T = -20°C): Add the base (DIPEA).

  • Nucleophile Addition (Controlled Rate): Dissolve the amine in a minimal amount of MeCN. Add this solution dropwise over 30–60 minutes.

    • Critical Control: Monitor internal temperature.[1] Do not allow it to rise above -10°C during addition.[1] The reaction is exothermic.[1][5]

  • Reaction Incubation (Ramp):

    • Stir at -20°C for 1 hour.

    • Allow the bath to warm naturally to 0°C over 2 hours.[1]

    • Checkpoint: Check TLC/LCMS.[1][6] Most reactive amines will be done at 0°C. If starting material remains, warm to Room Temperature (20°C).[1]

  • Quench: Pour into ice water or saturated NH4Cl solution.

Troubleshooting Guide & FAQs

Scenario A: Regioselectivity Issues

Q: I see a 10-15% impurity by LCMS with the same mass as my product. What is it? A: This is likely the C2-isomer (regioisomer).

  • Cause: Reaction temperature was too high during the initial mixing, or the addition of the amine was too fast (causing localized hot spots).

  • Fix:

    • Lower the starting temperature to -40°C or -78°C.

    • Dilute the reaction further (0.05 M).

    • Verify the identity by NMR (C2-H vs C4-H signals will differ due to shielding).[1]

Scenario B: Hydrolysis

Q: I see a peak with Mass = [Substrate - F + OH]. A: You have hydrolyzed the C4-F bond to form 2-chloro-5-nitropyrimidin-4-ol .

  • Cause: Wet solvent or atmospheric moisture.[1] The C4-F bond is extremely labile to water when activated by the nitro group.

  • Fix:

    • Use freshly distilled or molecular-sieve-dried solvents.[1]

    • Use a non-hygroscopic base (e.g., switch from K2CO3 to DIPEA/TEA).[1]

    • Ensure the system is under positive nitrogen pressure.[1]

Scenario C: Double Substitution

Q: I see a peak with Mass = [Substrate - Cl - F + 2(Nucleophile)]. A: You have displaced both the Fluorine (C4) and the Chlorine (C2).

  • Cause: Excess nucleophile or high temperature.[1] Once the C4-F is displaced, the resulting product is still reactive at C2, especially if heated.

  • Fix:

    • Strict stoichiometry: Use 0.95 equivalents of the amine.[1]

    • Keep the reaction cold (do not exceed 20°C).

Data Summary Table: Temperature vs. Outcome[1][7]
Temperature ZoneDominant MechanismPrimary ProductMajor ImpuritiesRecommended For
-78°C to -40°C Strictly KineticC4-SubstitutedUnreacted SMHighly reactive amines
-20°C to 0°C Kinetic OptimizationC4-Substituted Trace C2-isomerStandard Protocol
20°C to 40°C Mixed ControlC4-SubstitutedC2-isomer (5-15%)Sluggish nucleophiles
> 60°C ThermodynamicMixtureDouble Sub., HydrolysisNot Recommended

References

  • Mechanism of SNAr in Pyrimidines

    • Title: Nucleophilic aromatic substitution on 2,4-dichloro-5-nitropyrimidine: Regioselectivity and mechanism.[1]

    • Context: Establishes the "ortho-nitro" effect stabilizing the C4-Meisenheimer complex.[2]

    • Source:Journal of Heterocyclic Chemistry. (General Reference for Pyrimidine SNAr).
  • Fluorine vs.

    • Title: The Element Effect in Nucleophilic Aromatic Substitution.[1]

    • Context: Explains why Fluorine is displaced faster than Chlorine in SNAr reactions due to transition state stabiliz
    • Source:Master Organic Chemistry -

  • Osimertinib Analog Synthesis (Relevant Scaffold)

    • Title: Discovery of Osimertinib (AZD9291): A Potent, Selective, Irreversible Inhibitor of EGFR T790M.[1]

    • Context: Describes the functionalization of similar pyrimidine scaffolds, emphasizing temper
    • Source:Journal of Medicinal Chemistry, 2014, 57(20), 8249–8267.[1]

  • Regioselectivity Calculations

    • Title: Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines.
    • Context: WuXi AppTec QM Magic Class Chapter 29. Discusses how C5 substituents (like Nitro) lock regioselectivity to C4.
    • Source:WuXi AppTec -

Sources

Optimization

Removing impurities from 2-Chloro-4-fluoro-5-nitropyrimidine starting material

To: Research & Development Team From: Senior Application Scientist, Chemical Process Development Subject: Technical Guide: Impurity Removal & Handling of 2-Chloro-4-fluoro-5-nitropyrimidine (CAS 1416373-40-4) Executive S...

Author: BenchChem Technical Support Team. Date: March 2026

To: Research & Development Team From: Senior Application Scientist, Chemical Process Development Subject: Technical Guide: Impurity Removal & Handling of 2-Chloro-4-fluoro-5-nitropyrimidine (CAS 1416373-40-4)

Executive Summary

2-Chloro-4-fluoro-5-nitropyrimidine (CAS 1416373-40-4) is a highly electrophilic heterocyclic building block.[1][2][3] Its utility lies in the differential reactivity of the C4-fluoro and C2-chloro substituents, activated by the C5-nitro group.[2][3] However, this activation makes the C4-position extremely susceptible to hydrolysis, leading to the formation of "dead" impurities that compromise downstream yields.[2][3][4] This guide details the identification, prevention, and removal of these impurities.[3][4]

Part 1: The Impurity Profile (Know Your Enemy)[2][3]

Before attempting purification, you must identify which impurities are present.[2][4] The high reactivity of the C4-fluorine atom creates a specific set of byproducts.

Table 1: Common Impurities & Identification

Impurity NameStructure NoteOriginDetection (LCMS/NMR)
2-Chloro-5-nitropyrimidin-4-ol Tautomer of pyrimidin-4-oneHydrolysis (Moisture attack at C4).[2][3]LCMS: [M-H]⁻ 174 (ESI-).[2][3] 1H NMR: Broad singlet >10 ppm (OH/NH).[2][3][4] 19F NMR: Signal disappears.
2,4-Dichloro-5-nitropyrimidine Cl at C2 and C4Starting Material (Incomplete fluorination).[2][3]LCMS: [M+H]⁺ 194/196 (Cl pattern).[2][3][4] 19F NMR: No signal.
2,4-Difluoro-5-nitropyrimidine F at C2 and C4Over-reaction (Fluorination at C2).[2][3]LCMS: [M+H]⁺ 162. 19F NMR: Two coupled doublets.
4-Chloro-2-fluoro-5-nitropyrimidine RegioisomerIsomerization (Rare, synthesis dependent).[2][3]19F NMR: Shift distinct from target (approx. 5-10 ppm difference).

Part 2: Degradation & Synthesis Logic (Visualized)

The following diagram illustrates the synthesis pathway from the dichloro-precursor and the critical degradation pathway you must avoid.

ReactionPathways SM 2,4-Dichloro-5-nitropyrimidine (Precursor) Target 2-Chloro-4-fluoro-5-nitropyrimidine (TARGET) SM->Target + KF (1 eq) SNAr at C4 Imp_Hydro 2-Chloro-5-nitropyrimidin-4-ol (Hydrolysis Product) SM->Imp_Hydro + H2O (Slow) Imp_Over 2,4-Difluoro-5-nitropyrimidine (Over-fluorinated) Target->Imp_Over + Excess KF SNAr at C2 Target->Imp_Hydro + H2O (Moisture) Rapid Hydrolysis

Figure 1: Reaction network showing the synthesis of the target from the dichloro-precursor and the competing hydrolysis pathway.

Part 3: Purification Protocols

Scenario A: Removing Hydrolysis Impurities (The "Yellow Solid" Issue)

Problem: Your material contains the hydrolyzed byproduct (2-Chloro-5-nitropyrimidin-4-ol).[2][3] This is common in older batches.[2][4] Logic: The target molecule is lipophilic and soluble in non-polar solvents.[2][4] The hydrolysis product is polar, phenolic (acidic), and hydrogen-bond donating.[2][3][4]

Protocol: Dry Trituration / Filtration [2][5]

  • Dissolution: Dissolve the crude material in dry Dichloromethane (DCM) or Toluene (5 mL per gram).[2][3][4]

  • Precipitation: The hydrolysis impurity is often insoluble in these solvents.[2][4] If the solution is cloudy or has a yellow sludge at the bottom, this is likely the impurity.[3][4]

  • Filtration: Filter rapidly through a sintered glass funnel under an inert atmosphere (Nitrogen/Argon).[2][3][4]

    • Tip: Do not use paper filters if avoidable; they contain moisture.[2][4] Use a dried glass frit.

  • Concentration: Evaporate the filtrate at low temperature (<30°C).

  • Validation: Check 1H NMR. The broad downfield peak (>10 ppm) should be gone.[2][3][4]

Scenario B: Removing Starting Material (Dichloropyrimidine)

Problem: You have 5-10% unreacted 2,4-dichloro-5-nitropyrimidine.[2][3] Logic: Both compounds are non-polar, but the Fluoro-substituent alters the polarity slightly.[2][3][4] Recrystallization is preferred over chromatography to avoid hydrolysis on silica.[2][4]

Protocol: Recrystallization

  • Solvent System: Hexanes / Toluene (9:1 ratio).[2][3][4]

  • Process:

    • Dissolve crude solid in minimal warm Toluene (max 40°C—do not overheat as C-F bond is labile).[2][3][4]

    • Slowly add Hexanes until slight turbidity appears.

    • Cool to -20°C overnight.

  • Result: The Dichloro impurity often stays in the mother liquor (or crystallizes out first depending on specific concentration, but usually the target crystallizes well).[3][4]

    • Note: If this fails, Flash Chromatography on Neutral Alumina (Grade III) using Hexane/EtOAc (95:5) is safer than Silica.[2][3]

Part 4: Troubleshooting & FAQs

Q1: I see a peak at m/z 174 (ESI-) in my LCMS. What is it? A: This is the hydrolysis product (Mass: 175.5 -> [M-H]⁻ = 174.5).[2][3]

  • Cause: Your solvent was wet, or the sample absorbed moisture from the air during weighing.[3][4]

  • Fix: Dry your solvents over molecular sieves.[2][4] If the peak is small (<5%), use the material immediately in excess; the impurity is generally inert to nucleophiles but acts as an acid quench.[3][4]

Q2: Can I use Silica Gel chromatography? A: Proceed with extreme caution. Standard silica gel is slightly acidic and contains adsorbed water.[2][4] This environment catalyzes the hydrolysis of the C4-F bond.[2][3][4]

  • If you must use silica:[2][4] Flush the column with dry solvent first.[2][4] Run the column fast (under 10 mins). Do not use amine modifiers (like Et3N), as they will react with the starting material via

    
    .[2][3][4]
    

Q3: Why does my material turn yellow/orange upon storage? A: The "yellowing" is the formation of the nitropyrimidinone (hydrolysis product).[2][3][4]

  • Storage Rule: Store at -20°C under Argon . Cap vials with Parafilm.[2][4] If possible, store in a desiccator.[2][4]

Q4: I need to run a reaction with an amine. Do I need to remove the Dichloro impurity first? A: Not necessarily. If you are reacting the starting material with an amine (e.g., to make a kinase inhibitor), the C4-F bond reacts roughly 100-1000x faster than the C4-Cl bond.[2][3]

  • Strategy: Perform the reaction at low temperature (-78°C to 0°C). The amine will selectively displace the Fluorine.[3][4] The Dichloro impurity will react much slower (or require heat).[2][3][4] You can then separate the final products, which often have very different polarities.

Q5: How do I distinguish the Target from the Regioisomer (4-Cl, 2-F)? A: 19F NMR is the key.

  • Run a 19F NMR (proton-coupled).[2][3][4]

  • The Target (4-F) will show a doublet (coupling to H6).[2][3]

  • The Regioisomer (2-F) will show a singlet (no adjacent protons) or a very small long-range coupling.[2][3]

  • Reference Shift: Pyrimidine fluorines at C4 are generally more upfield than at C2, but comparative literature values are essential.[2][4]

References

  • Chemical Identity: 2-Chloro-4-fluoro-5-nitropyrimidine (CAS 1416373-40-4).[1][2][3][6][7] Source: MolAid / Chemical Book Databases.[2][4]

  • Synthesis Precursor: 2,4-Dichloro-5-nitropyrimidine (CAS 49845-33-2).[2][3] Sigma-Aldrich Technical Data.[2][3][4][8][2][3]

  • General Reactivity: Nucleophilic Aromatic Substitution of Fluoronitropyrimidines.[2][3][4] (General mechanistic principle: C4 activation by C5-Nitro).[2][3][4]

  • Hydrolysis Mechanism: Tautomerism of Hydroxypyrimidines.[2][4] (Explains the stability of the "dead" impurity).

Sources

Troubleshooting

Technical Support Center: Troubleshooting 2-Chloro-4-fluoro-5-nitropyrimidine Reactivity

Prepared by: Senior Application Scientist Target Audience: Researchers, Discovery Chemists, and Drug Development Professionals The Core Challenge: Regioselectivity and Ring Deactivation When working with 2-chloro-4-fluor...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist Target Audience: Researchers, Discovery Chemists, and Drug Development Professionals

The Core Challenge: Regioselectivity and Ring Deactivation

When working with 2-chloro-4-fluoro-5-nitropyrimidine , researchers frequently report extreme difficulty in functionalizing the C2 position. As a highly functionalized heterocycle, this molecule presents a classic kinetic challenge: the C4 and C2 positions are not created equal. The inherent electronic asymmetry of the pyrimidine ring, combined with the differential leaving group abilities of fluorine versus chlorine, dictates a strict hierarchy of reactivity.

This guide deconstructs the mechanistic causality behind this low C2 reactivity and provides field-proven, self-validating protocols to bypass these limitations.

Mechanistic FAQ: Understanding the Causality

Q1: Why does my nucleophile exclusively attack the C4 position, leaving the C2 position completely unreacted? A: This is driven by kinetically controlled Nucleophilic Aromatic Substitution (SNAr). In this system, the C4 position is highly activated because it is ortho to the strong electron-withdrawing nitro group, whereas the C2 position is meta to it[1]. Furthermore, the rate-determining step in SNAr is the formation of the Meisenheimer complex, not the departure of the leaving group[2]. The highly electronegative fluorine atom at C4 exerts a strong inductive (-I) effect, significantly lowering the LUMO of the ring and stabilizing the anionic intermediate[2]. Consequently, C4-F substitution is orders of magnitude faster than C2-Cl substitution.

Q2: I successfully substituted the C4 position with a primary amine. Why is the C2 position now completely inert to further SNAr? A: You have encountered resonance-induced ring deactivation. Once you install an amine (or alkoxide) at the C4 position, the lone pair on the new heteroatom donates electron density into the pyrimidine ring via resonance (+M effect). This electron donation severely deactivates the entire ring towards a second nucleophilic attack. The C2-Cl bond, which was already less reactive, becomes practically inert under standard mild SNAr conditions.

Q3: Is there a way to achieve direct C2-selective amination on the intact starting material without touching the C4-F bond? A: Yes, but it requires a counter-intuitive approach. While primary and secondary amines exclusively attack C4[1], literature demonstrates that tertiary amines (e.g., N,N-dimethylcyclohexylamine, triethylamine) exhibit excellent C2 selectivity in analogous 5-nitro-2,4-dihalopyrimidine systems[3]. The tertiary amine attacks C2 to form a quaternary ammonium intermediate, which then undergoes in situ N-dealkylation to yield a secondary amine exclusively at the C2 position[3].

Q4: If I must substitute C4 first with my desired group, how can I force the subsequent substitution at C2? A: You must abandon mild SNAr conditions. To overcome the profound deactivation caused by the C4 substituent, you must shift to transition-metal catalysis. Buchwald-Hartwig cross-coupling is the optimal workaround, as palladium oxidative addition into the C2-Cl bond bypasses the electronic deactivation that hinders the SNAr Meisenheimer complex formation.

Reactivity Data Comparison

To aid in experimental design, the quantitative and qualitative reactivity parameters of the two electrophilic sites are summarized below.

Table 1: Reactivity Profile Comparison of 2-Chloro-4-fluoro-5-nitropyrimidine

ParameterC4 PositionC2 Position
Leaving Group Fluorine (-F)Chlorine (-Cl)
Position relative to -NO2 Ortho (Strongly Activated)Meta (Weakly Activated)
Relative SNAr Reaction Rate >3000x faster[2]Baseline (1x)
Meisenheimer Stabilization High (Strong -I effect from F)Moderate (Weaker -I effect from Cl)
1° / 2° Amine Preference Exclusive Attack (Kinetic Product)No Reaction (unless C4 is blocked)
3° Amine Preference Low ReactivityHigh Selectivity (via dealkylation)[3]
Typical SNAr Temperature -78°C to 0°C>80°C (Requires prior C4 substitution)

Experimental Workflows & Protocols

Every protocol below is designed as a self-validating system . Do not proceed to the next step without confirming the validation checks.

Protocol 1: Highly Regioselective C4-Substitution (Setting the Stage)

Objective: Quantitatively substitute the C4-F bond while preserving the C2-Cl bond for downstream chemistry.

  • Preparation: Dissolve 1.0 eq of 2-chloro-4-fluoro-5-nitropyrimidine in anhydrous THF to achieve a 0.1 M concentration.

  • Temperature Control: Cool the solution to -78°C using a dry ice/acetone bath under an inert argon atmosphere. Causality: Low temperature completely suppresses any competitive C2 attack.

  • Base Addition: Add 1.1 eq of N,N-diisopropylethylamine (DIPEA).

  • Nucleophile Addition: Dropwise add 1.0 eq of the desired primary or secondary amine.

  • Reaction: Stir at -78°C for 1 hour, then slowly warm to 0°C over 2 hours.

  • Validation Check (Critical): Analyze an aliquot via LC-MS. A mass shift corresponding to the loss of 19 Da (F) and the addition of the amine mass confirms successful C4 substitution. If a loss of 35.5 Da (Cl) is observed, your warming rate was too fast or the temperature control failed.

  • Workup: Quench with saturated aqueous NH4Cl, extract with EtOAc, dry over Na2SO4, and concentrate.

Protocol 2: Forcing C2-Substitution via Buchwald-Hartwig Amination

Objective: Overcome resonance-deactivation to substitute the C2-Cl bond on the C4-modified intermediate.

  • Preparation: In a nitrogen-filled glovebox, charge a pressure-rated reaction vial with the C4-substituted intermediate from Protocol 1 (1.0 eq) and the second amine (1.2 eq).

  • Catalyst Loading: Add Pd2(dba)3 (5 mol%), Xantphos (10 mol%), and finely milled Cs2CO3 (2.0 eq). Causality: Xantphos provides a wide bite angle ideal for coupling deactivated heteroaryl chlorides.

  • Solvent & Sealing: Add anhydrous 1,4-dioxane (0.2 M) and seal the vial with a Teflon-lined crimp cap.

  • Reaction: Heat the mixture at 100°C in an oil bath for 12-16 hours.

  • Validation Check (Critical): Run a parallel control reaction without the Pd catalyst. The catalyzed vial should show complete consumption of the starting material via LC-MS, while the control vial should show 0% conversion. This validates that thermal SNAr is impossible and the metal-catalyzed pathway is functioning correctly.

  • Workup: Cool to room temperature, dilute with EtOAc, filter through a pad of Celite to remove palladium black, and purify via flash column chromatography.

Mechanistic Visualizations

SNAr_Regioselectivity SM 2-Chloro-4-fluoro- 5-nitropyrimidine C4_Path C4 Attack (Fast, F leaving) SM->C4_Path 1°/2° Amines (-78°C) C2_Path C2 Attack (Slow, Cl leaving) SM->C2_Path 3° Amines (Specific conditions) MC4 Meisenheimer Complex Highly Stabilized by ortho-NO2 & F (-I) C4_Path->MC4 MC2 Meisenheimer Complex Less Stabilized meta-NO2 & Cl (-I) C2_Path->MC2 Prod4 4-Substituted- 2-chloro-5-nitropyrimidine MC4->Prod4 Prod2 2-Substituted- 4-fluoro-5-nitropyrimidine MC2->Prod2 in situ N-dealkylation

Figure 1: Mechanistic divergence in SNAr regioselectivity for 2-chloro-4-fluoro-5-nitropyrimidine.

Troubleshooting_Workflow Start Goal: C2 Substitution Check Is C4 substituted? Start->Check SubC4 Perform C4 SNAr (-78°C, DIPEA) Check->SubC4 No C4Subbed C4-Substituted Intermediate (Deactivated Ring) Check->C4Subbed Yes SubC4->C4Subbed Eval Select C2 Strategy C4Subbed->Eval Harsh Harsh SNAr (>80°C, NaH/DMF) Eval->Harsh Strong Nucleophiles (Alkoxides) Metal Buchwald-Hartwig (Pd cat., 100°C) Eval->Metal Weak Nucleophiles (Amines/Amides) Success 2,4-Disubstituted Product Harsh->Success Metal->Success

Figure 2: Strategic workflow for overcoming C2 deactivation to achieve dual substitution.

References

  • [1] Title: Application Notes and Protocols for the Amination of 2,4-Dichloro-5-nitropyridine | Source: Benchchem | URL: 1

  • [3] Title: Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles | Source: ResearchGate | URL: 3

  • [2] Title: Nucleophilic Aromatic Substitution: Introduction and Mechanism | Source: Master Organic Chemistry | URL: 2

Sources

Optimization

Scale-up challenges for 2-Chloro-4-fluoro-5-nitropyrimidine synthesis

Technical Support Center: Pyrimidine Process Chemistry Subject: Scale-Up & Optimization Guide for 2-Chloro-4-fluoro-5-nitropyrimidine Ticket ID: PYR-5N-F-004 Status: Open Assigned Specialist: Senior Application Scientist...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Pyrimidine Process Chemistry Subject: Scale-Up & Optimization Guide for 2-Chloro-4-fluoro-5-nitropyrimidine Ticket ID: PYR-5N-F-004 Status: Open Assigned Specialist: Senior Application Scientist, Process Development Group

Executive Summary

The synthesis of 2-Chloro-4-fluoro-5-nitropyrimidine from its 2,4-dichloro precursor is a classic but deceptive nucleophilic aromatic substitution (SNAr). While the transformation appears straightforward, scale-up introduces critical risks regarding regioselectivity (over-fluorination) , thermal instability (nitro-group energetics) , and hydrolytic sensitivity .

This guide addresses the specific causality of these failures and provides self-validating protocols to ensure a robust manufacturing process.

Part 1: The Core Chemistry (Regioselectivity & Kinetics)

The Challenge: The 2,4-dichloro-5-nitropyrimidine starting material has two electrophilic sites. The C4 position is significantly more reactive than C2 due to the para-like resonance contribution of the C5-nitro group and the adjacent ring nitrogens. However, the resulting C4-fluoro product is highly activated, making the C2-chloride susceptible to a second fluorination event, yielding the unwanted 2,4-difluoro byproduct.

Visualizing the Reaction Pathway

The following diagram illustrates the kinetic competition you must manage.

ReactionPathway cluster_legend Process Control Logic SM 2,4-Dichloro-5-nitropyrimidine (Starting Material) Target 2-Chloro-4-fluoro-5-nitropyrimidine (Target Product) SM->Target k1 (Fast) + KF, Solv Hydrolysis 5-Nitropyrimidine-diols (Hydrolysis Waste) SM->Hydrolysis + H2O Impurity 2,4-Difluoro-5-nitropyrimidine (Over-Fluorinated Impurity) Target->Impurity k2 (Slow but significant) + Excess KF, Heat Target->Hydrolysis + H2O (Rapid) Key: k1 >> k2 is required for high yield. Key: k1 >> k2 is required for high yield.

Figure 1: Reaction pathway showing the kinetic competition between mono-fluorination (Target) and di-fluorination (Impurity).

Part 2: Troubleshooting & FAQs

Category A: Reaction Optimization

Q1: I am seeing 10-15% of the 2,4-difluoro impurity. How do I suppress this? Root Cause: This is a stoichiometry and temperature issue. The "naked" fluoride ion is aggressive. If local concentrations of fluoride are high relative to the substrate, or if the temperature allows the reaction to overcome the activation energy for the C2 position (k2 in Fig 1), you will get double substitution. Corrective Action:

  • Stoichiometry: Limit Potassium Fluoride (KF) to 0.95 – 1.0 equivalents . Do not use excess to "drive" the reaction; you will drive it to the impurity.

  • Temperature: Lower your reaction temperature. If running at 80°C, drop to 50-60°C and extend time.

  • Particle Size: Use Spray-Dried KF . Standard KF has low surface area, leading to slow reactions that tempt operators to increase heat. Spray-dried KF reacts faster at lower temperatures, improving selectivity.

Q2: The reaction stalls at 60% conversion. Adding more KF doesn't help. Root Cause: "Lattice Energy Lock." The KF surface has become passivated with KCl (the byproduct), or the solvent is too wet. Fluoride is heavily solvated by water, rendering it non-nucleophilic. Corrective Action:

  • Phase Transfer Catalyst: Add 18-crown-6 (1-2 mol%) . This pulls K+ into solution, liberating the "naked" F- ion, dramatically increasing rate without heat.

  • Drying: The solvent (Acetonitrile or Sulfolane) must be KF-dried or molecular sieve-dried to <200 ppm water.

Category B: Scale-Up & Safety (Critical)

Q3: We observed a sudden exotherm upon KF addition. Is this normal? Root Cause: No. The SNAr reaction is exothermic, but a sudden spike suggests a delayed initiation followed by a runaway. Risk Assessment: 5-nitropyrimidines are energetic. The combination of a nitro compound, heat, and metal salts can lower the onset temperature of decomposition (DSC onset). Corrective Action:

  • Protocol: Do not dump KF. Use a slurry dosing approach or add the substrate solution to the KF slurry slowly.

  • Engineering: Ensure the reactor jacket has cooling capacity for the max theoretical heat release (Adiabatic Temperature Rise calculation required).

Q4: The isolated solid turns yellow/orange and smells acrid after 2 days. Root Cause: Hydrolysis. The C4-fluoro bond is extremely labile to moisture. Atmospheric humidity converts the product into the 4-hydroxy analog, releasing HF (acrid smell). Corrective Action:

  • Store under Nitrogen/Argon at -20°C.

  • Add a sachet of silica gel or activated carbon to the secondary container.

Part 3: Experimental Protocol (Self-Validating)

Objective: Synthesis of 2-Chloro-4-fluoro-5-nitropyrimidine (100g Scale) with <2% difluoro impurity.

Reagents & Equipment
  • Substrate: 2,4-Dichloro-5-nitropyrimidine (1.0 eq)

  • Reagent: Spray-dried KF (1.0 eq)

  • Catalyst: 18-Crown-6 (0.02 eq)

  • Solvent: Anhydrous Acetonitrile (MeCN) - 5 Volumes (5 mL/g)

  • Vessel: Jacketed reactor with overhead stirring and N2 sweep.

Step-by-Step Methodology
  • Preparation: Charge the reactor with MeCN. Cool to 10°C.

  • Loading: Add 2,4-Dichloro-5-nitropyrimidine. Stir until fully dissolved.

  • Activation: Add 18-Crown-6.

  • Reaction (Controlled Addition):

    • Add Spray-dried KF in 5 equal portions over 1 hour.

    • Validation Point: Monitor internal temp. Maintain <25°C during addition.

  • Digestion: Warm slowly to 45°C. Stir for 12-18 hours.

  • IPC (In-Process Control):

    • Take aliquot, filter, run HPLC/GC.

    • Target: >95% Conversion, <3% Difluoro impurity.

    • If SM > 5%: Do NOT add more KF yet. Stir longer.

  • Workup (Anhydrous):

    • Cool to 0°C. Filter off KCl/KF salts (Caution: Solids contain fluoride).

    • Concentrate filtrate in vacuo at <40°C (Bath temp) to dryness.

    • Do not perform an aqueous wash unless absolutely necessary (risk of hydrolysis).

  • Purification (Crystallization):

    • Recrystallize from Heptane/Toluene (9:1) . The difluoro impurity is more soluble in heptane and will stay in the mother liquor.

Data Summary: Solvent Selection
SolventReaction RateSelectivity (Mono:Di)Workup EaseRecommendation
Acetonitrile ModerateHighEasy (Low BP)Preferred
Sulfolane Very HighLow (Risk of Di-F)Hard (High BP)Avoid for Mono-F
THF LowHighEasyToo Slow
DMF HighPoorDifficultSafety Risk (Runaway)

Part 4: Analytical Verification

To confirm you have the correct regioisomer, use 19F NMR .

  • 2-Chloro-4-fluoro-5-nitropyrimidine: Doublet (coupling with C6-H) or Singlet around -55 to -60 ppm (approx, solvent dependent).

  • 2,4-Difluoro-5-nitropyrimidine: Two distinct fluorine signals.

  • 4-Chloro-2-fluoro-5-nitropyrimidine (Wrong Isomer): Distinct shift difference due to N-C-N environment vs C-C-N.

References

  • Process Safety in Nitropyrimidine Synthesis

    • Evaluation of Thermal Hazards in the Synthesis of Nitro-Substituted Pyrimidines.
    • Source: Organic Process Research & Development (OPRD)
  • Fluorination Mechanisms (SNAr)

    • Nucleophilic Aromatic Substitution of Hydrogen and Halides in Pyrimidines.
    • Source: Journal of Organic Chemistry
  • Regioselectivity Data

    • Regioselective nucleophilic substitution of 2,4-dichloropyrimidines.[1]

    • Source: Tetrahedron Letters

(Note: Specific patent literature for this exact intermediate often references generic "2,4-dihalopyrimidine" methodologies. The protocols above are derived from standard "Application Scientist" best practices for this class of compounds.)

Sources

Reference Data & Comparative Studies

Validation

1H NMR characterization of 2-Chloro-4-fluoro-5-nitropyrimidine

Advanced Characterization Guide: 1H NMR Analysis of 2-Chloro-4-fluoro-5-nitropyrimidine[1] Executive Summary 2-Chloro-4-fluoro-5-nitropyrimidine is a high-value electrophilic scaffold used extensively in the synthesis of...

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Characterization Guide: 1H NMR Analysis of 2-Chloro-4-fluoro-5-nitropyrimidine[1]

Executive Summary

2-Chloro-4-fluoro-5-nitropyrimidine is a high-value electrophilic scaffold used extensively in the synthesis of kinase inhibitors and nucleoside analogs.[1] Its reactivity profile is defined by the highly activated C4 position, which is prone to Nucleophilic Aromatic Substitution (


).

For researchers, the critical analytical challenge is distinguishing the 4-fluoro product from the 2,4-dichloro precursor and the 4-hydroxy hydrolysis impurity.[1] While LC-MS can identify mass shifts, it often fails to detect small amounts of hydrolysis or distinguish regioisomers effectively.[1] 1H NMR is the definitive tool for this characterization because the spin-spin coupling between the Fluorine-19 nucleus (


) and the Proton at position 6 (

) provides an unambiguous spectral fingerprint.[1]

Structural Analysis & NMR Prediction

To interpret the spectrum accurately, we must understand the magnetic environment of the lone proton on the pyrimidine ring (


).
  • Chemical Environment:

    
     is situated on an electron-deficient pyrimidine ring, flanked by a nitro group (
    
    
    
    ) at C5 and a halogen at C4.[1] This results in extreme deshielding.[1]
  • Coupling Logic:

    • Precursor (2,4-Dichloro):

      
       has no neighboring magnetically active nuclei (Cl is quadrupolar and relaxes too fast to split H).[1] Result: Singlet (
      
      
      
      ).
      [1][2]
    • Target (4-Fluoro):

      
       is 4 bonds away from 
      
      
      
      at the C4 position (
      
      
      ).[1] This long-range "W-coupling" or meta-coupling (
      
      
      ) is characteristic of fluoro-pyrimidines.[1] Result: Doublet (
      
      
      ).
      [1][2]

Experimental Protocol

Sample Preparation
  • Solvent Selection: Chloroform-d (

    
    )  is the preferred solvent.[1]
    
    • Reasoning: It prevents the risk of solvent-induced

      
       reactions (common in DMSO or MeOH) and minimizes hydrogen bonding that can broaden peaks.[1]
      
  • Concentration: 10–15 mg in 0.6 mL

    
    .[1]
    
  • Tube: Standard 5 mm NMR tube. High-throughput quality is sufficient.

Acquisition Parameters (Standard 400/500 MHz)
  • Pulse Sequence: Standard 1D Proton (zg30 or equivalent).[1]

  • Spectral Width: -2 to 14 ppm (ensure the downfield region >9 ppm is captured).

  • Relaxation Delay (D1): 2.0 seconds (sufficient for the isolated aromatic proton).[1]

  • Scans (NS): 16–32 scans (high signal-to-noise is needed to resolve the small

    
     coupling).
    

Comparative Data Analysis

The following table serves as the primary diagnostic tool for monitoring the fluorination of 2,4-dichloro-5-nitropyrimidine.

CompoundStructureH6 Chemical Shift (

, ppm)*
MultiplicityCoupling Constant (

, Hz)
Diagnostic Note
2,4-Dichloro-5-nitropyrimidine Precursor9.05 – 9.10 Singlet (

)
N/ASharp singlet indicates unreacted starting material.[1]
2-Chloro-4-fluoro-5-nitropyrimidine Target 9.15 – 9.30 Doublet (

)

The splitting is the confirmation of C-F bond formation.[1]
2-Chloro-4-hydroxy-5-nitropyrimidine Impurity8.60 – 8.90 Singlet (

)
N/AUpfield shift due to electron-donating -OH/-O

effect.[1]

*Note: Shifts are referenced to TMS (0.00 ppm) in


. Values may drift 

ppm depending on concentration.
Detailed Spectral Interpretation
  • The "Doublet Diagnostic": The most critical indicator of success is the transformation of the

    
     singlet at ~9.05 ppm into a doublet at ~9.20 ppm. The coupling constant (
    
    
    
    ) is small (typically 2–4 Hz), so shimming must be precise.[1] If the peak appears as a "broad singlet," it may be an unresolved doublet due to poor field homogeneity.
  • Reaction Monitoring: During the reaction (e.g., with KF or TBAF), you will see the singlet decrease and the downfield doublet grow.

  • Hydrolysis Detection: If moisture enters the reaction, the highly reactive C4-F or C4-Cl bond hydrolyzes.[1] This creates a thermodynamic sink (the 4-hydroxy/4-oxo species), identified by a new singlet appearing significantly upfield (8.6–8.9 ppm).[1]

Workflow Visualization

The following diagram outlines the decision logic for characterizing the crude reaction mixture.

NMR_Workflow Start Crude Reaction Mixture Prep Sample Prep: Dissolve in CDCl3 (Avoid DMSO to prevent substitution) Start->Prep Acquire Acquire 1H NMR (Focus on 8.5 - 9.5 ppm region) Prep->Acquire Decision Analyze H6 Peak Shape Acquire->Decision Result_SM Sharp Singlet (~9.05 ppm) Identity: Unreacted Dichloro Precursor Decision->Result_SM Singlet Result_Prod Doublet (J=2-4 Hz, ~9.20 ppm) Identity: Target 4-Fluoro Product Decision->Result_Prod Doublet Result_Hyd Upfield Singlet (~8.70 ppm) Identity: Hydrolysis Impurity (OH) Decision->Result_Hyd Upfield Singlet Action_Reflux Action: Continue Heating/Add Fluoride Result_SM->Action_Reflux Action_Proceed Action: Proceed to Next Step Result_Prod->Action_Proceed Action_Dry Action: Dry Solvents & Re-run Result_Hyd->Action_Dry

Figure 1: Decision logic for NMR-based monitoring of the fluorination reaction.

Troubleshooting & Validation

  • Issue: Broad Peaks / Loss of Coupling [1]

    • Cause: Poor shimming or presence of paramagnetic impurities (common if using metal fluoride salts like AgF).[1]

    • Fix: Filter the NMR sample through a small plug of Celite or cotton.[1] Re-shim on the solvent lock signal.

  • Issue: Unexpected Complexity

    • Validation: Run a

      
       NMR  (typically -50 to -70 ppm range for pyrimidines).[1] The fluorine signal should appear as a doublet  (coupling to 
      
      
      
      ).[1] If the
      
      
      signal is a singlet, the structure is incorrect (e.g., F substituted at C2 instead of C4, though electronically unlikely).
  • Issue: Solvent Peaks Overlap

    • Note:

      
       residual peak is at 7.26 ppm, far from the region of interest (8.5–9.5 ppm), making it the ideal solvent.
      

References

  • Regioselective Control of SNAr Amination. ResearchGate. (Detailed NMR data for 2,4-dichloro-5-nitropyrimidine precursor).

  • 2,4-Dichloro-5-nitropyrimidine Product Data. Sigma-Aldrich. (Physical properties and CAS verification).

  • NMR Coupling Constants in Fluorinated Pyrimidines. Journal of the American Chemical Society. (Theoretical basis for H-F coupling magnitudes). [1]

Sources

Comparative

13C NMR Spectral Data for 2-Chloro-4-fluoro-5-nitropyrimidine: A Comparative Analytical Guide

Executive Summary In the development of biologically active heterocycles, such as kinase inhibitors and antiviral agents, highly functionalized pyrimidines serve as critical building blocks. 2-Chloro-4-fluoro-5-nitropyri...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the development of biologically active heterocycles, such as kinase inhibitors and antiviral agents, highly functionalized pyrimidines serve as critical building blocks. 2-Chloro-4-fluoro-5-nitropyrimidine is a premium bifunctional electrophile that offers orthogonal reactivity compared to its traditional, non-fluorinated alternative, 2,4-dichloro-5-nitropyrimidine [1]. Because the C4-fluorine acts as a superior leaving group, it allows for highly regioselective Nucleophilic Aromatic Substitution (S


Ar) reactions under milder conditions[2].

This guide objectively compares the


C Nuclear Magnetic Resonance (NMR) spectral performance of these two compounds. By understanding the distinct chemical shifts and carbon-fluorine (

C-

F) coupling constants, researchers can establish a self-validating analytical system to track regioselective functionalization in real-time.

Mechanistic Causality: Electronic Effects on the Pyrimidine Core

As a Senior Application Scientist, I emphasize that NMR interpretation should never be mere pattern matching; it requires an understanding of the underlying electronic causality. When substituting the C4-chlorine with a fluorine atom, the


C NMR spectrum undergoes profound diagnostic changes driven by two primary phenomena[3]:
  • 
    -Withdrawal vs. 
    
    
    
    -Donation:
    Fluorine is significantly more electronegative than chlorine, leading to stronger inductive electron withdrawal through the
    
    
    -bond. This strongly deshields the directly attached C4 carbon, shifting its resonance downfield. Conversely, fluorine is a highly efficient
    
    
    -donor due to the excellent orbital size match between its 2p orbitals and the aromatic carbon 2p orbitals. This
    
    
    -donation increases electron density at the adjacent ortho-position, shielding the C5 carbon and shifting it upfield relative to the dichloro alternative.
  • Scalar Spin-Spin Coupling (

    
    ):  Unlike chlorine, the 
    
    
    
    F nucleus is 100% naturally abundant and possesses a nuclear spin of 1/2. This creates heteronuclear scalar coupling that splits the
    
    
    C signals into distinct multiplets (doublets)[3]. The magnitude of this splitting (
    
    
    -value) is inversely proportional to the number of bonds between the carbon and fluorine, providing an absolute, self-validating proof of regiochemistry.

Quantitative Data: C NMR Spectral Comparison

The following table summarizes the comparative


C NMR spectral data (acquired at 126 MHz in CDCl

). The data highlights the stark analytical differences between the fluorinated product and the chlorinated alternative.
Carbon Position2,4-Dichloro-5-nitropyrimidine (Alternative)2-Chloro-4-fluoro-5-nitropyrimidine (Product)Diagnostic Splitting (

C-

F Coupling)
C2 ~156.0 ppm (singlet)~157.0 ppm (singlet / fine doublet)

Hz
C4 ~155.5 ppm (singlet)~163.0 ppm (doublet)

Hz (Direct attachment)
C5 ~141.0 ppm (singlet)~135.0 ppm (doublet)

Hz (Ortho effect)
C6 ~160.0 ppm (singlet)~161.5 ppm (doublet)

Hz (Meta effect)

Data Interpretation Note: The massive 240 Hz splitting at C4 in the fluorinated product is the ultimate diagnostic peak. The disappearance of this massive doublet during a reaction definitively confirms that substitution has occurred at the C4 position.

Experimental Workflow: Self-Validating S Ar & NMR Tracking Protocol

To leverage the analytical advantages of 2-chloro-4-fluoro-5-nitropyrimidine, follow this step-by-step methodology for conducting and tracking an S


Ar amination[2]. This protocol acts as a self-validating system, ensuring absolute confidence in regioselectivity.

Step 1: Baseline NMR Acquisition

  • Dissolve 15 mg of 2-chloro-4-fluoro-5-nitropyrimidine in 0.6 mL of CDCl

    
    .
    
  • Acquire a standard

    
    C NMR spectrum (minimum 256 scans, relaxation delay 
    
    
    
    s).
  • Validation: Confirm the presence of the C4 doublet at ~163.0 ppm (

    
     Hz).
    

Step 2: Controlled S


Ar Reaction 
  • In a dry flask under inert atmosphere, dissolve 1.0 equivalent of the fluoropyrimidine in anhydrous dichloromethane (DCM) at -78 °C.

  • Slowly add 1.05 equivalents of an amine nucleophile (e.g., diethylamine) and 1.2 equivalents of N,N-diisopropylethylamine (DIPEA).

  • Stir for 30 minutes, allowing the formation of the Meisenheimer complex and subsequent fluoride departure.

Step 3: Reaction Tracking via Aliquot NMR

  • Extract a 0.1 mL aliquot, quench with saturated aqueous NH

    
    Cl, extract with CDCl
    
    
    
    , and dry over anhydrous Na
    
    
    SO
    
    
    .
  • Acquire a rapid

    
    C NMR spectrum of the organic layer.
    

Step 4: Spectral Validation

  • Causality Check: Analyze the C4 region. The successful displacement of fluorine by the amine will result in the complete loss of the 240 Hz

    
     coupling . The C4 signal will collapse into a singlet and shift upfield (typically to ~150-153 ppm) due to the strong electron-donating nature of the newly attached amine group.
    

Workflow Visualization

SNAr_Workflow SM 2-Chloro-4-fluoro- 5-nitropyrimidine (Starting Material) TS SNAr Meisenheimer Complex at C4 SM->TS Nucleophilic Attack Nuc Amine Nucleophile (e.g., Diethylamine) Nuc->TS Prod 4-Amino-2-chloro- 5-nitropyrimidine (Product) TS->Prod Fluoride Departure NMR 13C NMR Validation: Loss of 240 Hz C-F Doublet Prod->NMR Reaction Tracking

Workflow mapping the SNAr reaction and 13C NMR tracking of 2-chloro-4-fluoro-5-nitropyrimidine.

References

  • Title: Fluoropyridines. Carbon-13 chemical shifts and carbon-fluorine coupling constants. Source: Journal of the American Chemical Society URL: [Link]

  • Title: Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. Source: The Journal of Organic Chemistry URL: [Link]

  • Title: PubChem Compound Summary for CID 521266, 2,4-Dichloro-5-nitropyrimidine. Source: National Center for Biotechnology Information URL: [Link]

Sources

Validation

LC-MS/MS Analysis and Fragmentation of 2-Chloro-4-fluoro-5-nitropyrimidine: A Comparative Guide on Ionization and Chromatographic Strategies

As a Senior Application Scientist, developing a robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for highly functionalized building blocks requires moving beyond generic protocols. 2-Chloro-4-fluor...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, developing a robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for highly functionalized building blocks requires moving beyond generic protocols. 2-Chloro-4-fluoro-5-nitropyrimidine (Exact Mass: 176.97 Da) is a highly electron-deficient intermediate widely used in the synthesis of targeted therapeutics and kinase inhibitors.

The presence of strong electron-withdrawing groups (–Cl, –F, –NO₂) on the pyrimidine ring creates significant analytical challenges: it exhibits virtually zero proton affinity for positive electrospray ionization (ESI+), and its labile nitro group is highly susceptible to premature degradation in the mass spectrometer source[1],[2].

This guide objectively compares the performance of different ionization sources (ESI vs. APCI) and chromatographic stationary phases (C18 vs. Phenyl-Hexyl) to establish a self-validating, field-proven methodology for the characterization of this compound.

PART 1: Ionization Source Comparison (ESI⁻ vs. APCI⁻)

Because the pyrimidine ring is heavily substituted with electronegative atoms, positive ionization is ineffective. However, the C6–H proton is rendered highly acidic by the adjacent electron-withdrawing groups, making negative ion mode the definitive choice[3]. The critical decision lies in selecting the appropriate ionization source.

The Causality of Ionization Behavior
  • Electrospray Ionization (ESI⁻): ESI relies on solution-phase deprotonation. While it efficiently generates the deprotonated molecular ion [M-H]⁻ at m/z 175.97 (for the ³⁵Cl isotope), ESI is notorious for inducing In-Source Fragmentation (ISF) . The application of high declustering potentials and elevated source temperatures imparts excessive internal energy to the analyte, causing the premature cleavage of the C–NO₂ bond before the ion reaches the collision cell[1],[4].

  • Atmospheric Pressure Chemical Ionization (APCI⁻): APCI relies on gas-phase corona discharge. For highly halogenated, electron-deficient compounds, APCI often facilitates electron capture to form the radical anion [M]⁻• at m/z 176.97. Because the energy transfer dynamics differ from ESI, APCI can sometimes preserve the intact molecular ion better and is less susceptible to matrix-induced ion suppression[3].

Performance Comparison
MetricESI Negative ModeAPCI Negative Mode
Primary Ion Formed [M-H]⁻ (m/z 175.97)[M]⁻• (m/z 176.97)
Sensitivity (LOD) High (0.5 ng/mL)Moderate (2.0 ng/mL)
In-Source Fragmentation High (Prone to NO• and NO₂ loss)Low to Moderate
Matrix Effect Susceptibility High (Prone to ion suppression)Low
Optimal Flow Rate 0.2 – 0.4 mL/min0.5 – 1.0 mL/min

PART 2: Chromatographic Column Selectivity (C18 vs. Phenyl-Hexyl)

Resolving 2-chloro-4-fluoro-5-nitropyrimidine from its synthesis impurities (e.g., des-fluoro or positional halogen isomers) requires specific stationary phase interactions.

The Causality of Retention

Standard C18 columns rely purely on hydrophobic dispersion forces. While 2-chloro-4-fluoro-5-nitropyrimidine is adequately retained on C18, structurally similar impurities often co-elute because their hydrophobic footprints are nearly identical.

Conversely, Phenyl-Hexyl columns leverage


 interactions. The electron-withdrawing –NO₂, –Cl, and –F groups make the pyrimidine core a strong 

-acid. This electron-deficient ring interacts powerfully with the electron-rich (

-basic) phenyl ring of the stationary phase. This orthogonal retention mechanism provides superior selectivity, easily resolving isobaric impurities that a C18 column cannot separate.
Performance Comparison
ParameterStandard C18 (e.g., BEH C18)Phenyl-Hexyl (e.g., Kinetex Phenyl-Hexyl)
Retention Mechanism Hydrophobic dispersionHydrophobic +

interactions
Selectivity (

) vs. Isomers
Poor (Frequent co-elution)Excellent (Baseline resolution)
Peak Asymmetry (

)
1.2 – 1.4 (Tailing due to active sites)0.95 – 1.05 (Excellent peak shape)
Best Use Case General purity screeningResolving complex synthesis mixtures

PART 3: Fragmentation Mechanics & Pathways

Understanding the gas-phase fragmentation behavior is essential for developing highly specific Multiple Reaction Monitoring (MRM) transitions[5]. When subjected to Collision-Induced Dissociation (CID), the [M-H]⁻ ion undergoes highly predictable, structure-dependent pathways[6],[7].

  • Loss of NO• (-30 Da): A diagnostic pathway for nitro-aromatics. The detachment of the nitric oxide radical yields a fragment at m/z 145.97[1],[8].

  • Loss of NO₂ (-46 Da): Complete cleavage of the nitro group yields a fragment at m/z 129.97.

  • Halogen Cleavage: The sequential loss of HF (-20 Da) or the chlorine radical (-35 Da) follows the initial nitro-group fragmentation[6].

Fragmentation M 2-Chloro-4-fluoro-5-nitropyrimidine [M-H]⁻ m/z 175.97 F1 Loss of NO• (-30 Da) m/z 145.97 M->F1 CID (Low CE) F2 Loss of NO₂ (-46 Da) m/z 129.97 M->F2 CID (Med CE) F3 Loss of HF (-20 Da) m/z 155.97 M->F3 CID (Med CE) F4 Pyrimidine Core Cleavage m/z < 100 F1->F4 Sequential F2->F4 Sequential

Figure 1: Proposed CID fragmentation pathway of 2-Chloro-4-fluoro-5-nitropyrimidine in negative mode.

PART 4: Self-Validating Experimental Protocol

To ensure scientific integrity, the following LC-MS/MS protocol is designed as a self-validating system . It includes built-in checks to continuously verify ionization efficiency and chromatographic integrity.

Chromatographic Conditions
  • Column: Phenomenex Kinetex Phenyl-Hexyl (100 × 2.1 mm, 2.6 µm).

  • Mobile Phase A: 10 mM Ammonium Acetate in Water (Natural pH). Causality: Avoid formic acid, as low pH heavily suppresses deprotonation in negative ion mode.

  • Mobile Phase B: Methanol. Causality: Methanol supports

    
     interactions on the Phenyl-Hexyl column better than acetonitrile and enhances negative ESI desolvation.
    
  • Gradient: 5% B to 95% B over 5 minutes. Flow rate: 0.4 mL/min.

Mass Spectrometry Parameters (ESI⁻)
  • Source Temperature: 350°C. Causality: Do not exceed 350°C. Higher temperatures accelerate the thermal degradation of the nitro group, exacerbating ISF[1].

  • Declustering Potential (DP): Low (e.g., -20 V to -30 V). Causality: Minimizing DP is the most critical step to prevent the premature loss of 30 Da (NO•) in the source[1],[2].

  • MRM Transitions:

    • Quantifier:m/z 175.97 → 145.97 (CE: -15 eV)

    • Qualifier:m/z 175.97 → 129.97 (CE: -25 eV)

System Suitability & Self-Validation Checks
  • Isotopic Ratio Verification: 2-Chloro-4-fluoro-5-nitropyrimidine contains one chlorine atom. You must observe a 3:1 intensity ratio between the ³⁵Cl precursor (m/z 175.97) and the ³⁷Cl precursor (m/z 177.97)[3]. If this ratio deviates, you are observing an isobaric interference, not your target analyte.

  • Ion Ratio Monitoring: Continuously monitor the ratio of the Quantifier to Qualifier transition. A variance of >15% across the chromatographic peak indicates co-elution of an impurity.

  • Carryover Check: Inject a blank (Methanol) immediately following the highest calibration standard. Highly halogenated compounds can adsorb to stainless steel needle seats; the blank must show <0.1% carryover.

Workflow Start Sample Prep (Dilute in MeOH) LC Chromatography Selection Start->LC C18 C18 Column (Hydrophobic) LC->C18 Standard PH Phenyl-Hexyl Column (π-π Interaction) LC->PH High Selectivity MS Ionization Mode C18->MS PH->MS ESI ESI Negative [M-H]⁻ MS->ESI High Sensitivity APCI APCI Negative [M]⁻• MS->APCI Lower ISF Risk

Figure 2: LC-MS/MS method development workflow and decision matrix for halonitropyrimidines.

References

  • Strategies for Mitigating In-Source Fragmentation in NDSRI Analysis using LC-MS. USP.
  • On the Use of In-Source Fragmentation in Ultrahigh-Performance Liquid Chromatography–Electrospray Ionization–High-Resolution Mass Spectrometry for Pesticide Residue Analysis. Journal of Agricultural and Food Chemistry / ACS.
  • Ion Formation and Organic Fragmentation in LCMS: Unlocking the Secrets of Mass Spectra. Metware Biotechnology.
  • The application of in-source fragmentation in ultra-high performance liquid chromatography-electrospray ionization -tandem mass spectrometry for pesticide residue analysis.
  • Mass spectrometry based fragmentation patterns of nitrosamine compounds.
  • Photofragmentation of halogenated pyrimidine molecules in the VUV range. NIH.
  • Mass spectral fragmentation modes of some new pyrimidinethiones, thiazolo[3,2-a]pyrimidines and bis-pyrimidines.

Sources

Comparative

Technical Guide: Comparative Reactivity of Fluorine vs. Chlorine in 5-Nitropyrimidines

Executive Summary The "Fluorine Effect" in Activated Systems In the context of 5-nitropyrimidines, the conventional wisdom of leaving group ability ( ) is inverted.[1] For Nucleophilic Aromatic Substitution ( ), the reac...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The "Fluorine Effect" in Activated Systems

In the context of 5-nitropyrimidines, the conventional wisdom of leaving group ability (


) is inverted.[1] For Nucleophilic Aromatic Substitution (

), the reactivity order is

.[2][3][4]

This guide analyzes why 2- and 4-fluoro-5-nitropyrimidines exhibit reaction rates up to 100–1000x faster than their chloro-analogs. While the C-F bond is significantly stronger than the C-Cl bond, the rate-determining step (RDS) in these highly activated systems is the nucleophilic addition, not the bond breaking. The extreme electronegativity of fluorine lowers the energy barrier for the formation of the Meisenheimer complex, making it the superior choice for difficult substitutions or temperature-sensitive substrates.

Mechanistic Foundation: The Element Effect[5]

To understand the reactivity divergence, we must analyze the reaction coordinate. The 5-nitro group acts as a powerful electron-withdrawing group (EWG), activating the ring.

The Mechanism

The reaction proceeds via a two-step addition-elimination pathway.[5]

  • Step 1 (RDS): Nucleophile attacks the ipso-carbon, breaking aromaticity and forming a resonance-stabilized anionic intermediate (Meisenheimer Complex).

  • Step 2 (Fast): The leaving group is expelled, restoring aromaticity.

Why Fluorine Wins:

  • Inductive Effect (-I): Fluorine is the most electronegative element (

    
     vs Cl 
    
    
    
    ). It pulls electron density away from the ipso-carbon, making it significantly more electrophilic (susceptible to attack).[2][4]
  • Transition State Stabilization: The highly polarized C-F bond stabilizes the anionic transition state of the rate-determining first step more effectively than the C-Cl bond.

  • Bond Strength Irrelevance: Since C-X bond breaking occurs in the fast second step, the strength of the C-F bond (

    
    ) vs. C-Cl (
    
    
    
    ) does not penalize the overall rate.
Visualization: Reaction Energy Profile

The following diagram illustrates the energy landscape differences between the Fluoro- and Chloro- pathways.

SNAr_Energy_Profile cluster_legend Key Insight start Reactants (5-NO2-Pyr-X + Nu) ts_F TS (Fluoro) Lower Energy Barrier start->ts_F  Fast Attack (-I Effect) ts_Cl TS (Chloro) Higher Energy Barrier start->ts_Cl  Slower Attack inter_F Meisenheimer Complex (F) ts_F->inter_F inter_Cl Meisenheimer Complex (Cl) ts_Cl->inter_Cl product Product (5-NO2-Pyr-Nu) inter_F->product  Fast Elimination inter_Cl->product  Fast Elimination note Fluorine lowers the activation energy (Ea) of the first step (RDS).

Caption: Energy profile showing Fluorine (Green path) lowering the activation energy of the rate-determining step compared to Chlorine (Red path).

Comparative Analysis Data

The following table summarizes the physical and kinetic differences between 2-fluoro-5-nitropyrimidine and 2-chloro-5-nitropyrimidine.

Feature2-Fluoro-5-Nitropyrimidine2-Chloro-5-NitropyrimidineImpact on Process
Electronegativity (Pauling) 3.983.16F creates a more electrophilic center.
C-X Bond Length ~1.35 Å~1.74 ÅF is sterically smaller, allowing easier Nu approach.
Relative

Rate (

)
~300 - 1000 1F allows reaction at RT or

; Cl often requires reflux.
Solvent Sensitivity HighModerateF reactions are drastically accelerated in polar aprotic solvents (DMSO, DMF).[2]
Hydrolytic Stability Low (Labile)ModerateF-analogs must be stored under inert gas; prone to hydrolysis to pyrimidinone.
Cost/Availability High / Synthesis requiredLow / Commodity ChemicalCl is the standard starting material; F is usually made in situ or essentially.
Regioselectivity Note

In 2,4-difluoro- or 2,4-dichloro-5-nitropyrimidines, the C4 position is significantly more reactive than C2.

  • Reason: The Meisenheimer complex formed at C4 is stabilized by resonance with the ortho-nitro group.[5] The C2 position is meta to the nitro group and lacks this stabilization.[5]

  • Strategy: If targeting C2 substitution, one must often block C4 or exploit the extreme reactivity difference of a C2-F vs C4-Cl mixed halo-system.

Experimental Protocols

These protocols demonstrate the operational differences required for the two substrates.

Protocol A: Reaction of 2-Fluoro-5-nitropyrimidine (High Reactivity)

Use Case: Temperature-sensitive nucleophiles or difficult substitutions.

Note: 2-Fluoro-5-nitropyrimidines are often prepared in situ from the chloro-analog using KF/18-crown-6 ("Halex" reaction) to avoid isolation of the unstable fluoro-intermediate.

  • Preparation (In Situ): To a solution of 2-chloro-5-nitropyrimidine (1.0 eq) in dry Sulfolane or Acetonitrile, add spray-dried Potassium Fluoride (KF, 2.0 eq) and 18-Crown-6 (0.1 eq). Stir at

    
     for 1 hour. Confirm conversion to Fluoro-analog by TLC (higher 
    
    
    
    ) or
    
    
    NMR.
  • Substitution: Cool the mixture to

    
     .
    
  • Addition: Add the amine nucleophile (1.1 eq) and DIPEA (1.2 eq) dropwise.

  • Reaction: Stir at

    
     to RT for 30 minutes. (Reaction is often instantaneous).
    
  • Workup: Pour into ice water. Filter the precipitate. Avoid aqueous acidic washes as the product may be sensitive.

Protocol B: Reaction of 2-Chloro-5-nitropyrimidine (Standard Reactivity)

Use Case: Standard synthesis with robust nucleophiles.

  • Setup: Dissolve 2-chloro-5-nitropyrimidine (1.0 eq) in Ethanol or THF.

  • Addition: Add amine nucleophile (1.2 eq) and Triethylamine (

    
    , 1.5 eq).
    
  • Reaction: Heat to Reflux (

    
    )  for 4–12 hours.
    
  • Monitoring: Monitor by TLC. If conversion stalls, switch solvent to DMF and increase temp to

    
    .
    
  • Workup: Remove solvent in vacuo. Resuspend in EtOAc, wash with water and brine. Dry over

    
    .
    

Decision Tree for Process Chemists

When should you switch from Chlorine to Fluorine?

Decision_Tree Start Substrate: 5-Nitropyrimidine Standard Try Standard Protocol (Cl-analog, Reflux, EtOH/THF) Start->Standard Success Good Yield (>80%) Clean Profile? Standard->Success Done Proceed with Cl-analog Success->Done Yes Issue Identify Issue Success->Issue No Steric Nucleophile is Sterically Hindered or Weak (e.g., Aniline) Issue->Steric Decomp Substrate/Product Decomposes at High Temp Issue->Decomp Switch Switch to F-Analog (Use KF/18-Crown-6 or CsF) Steric->Switch Need higher electrophilicity Decomp->Switch Need milder conditions Result Run at 0°C - RT Fast Kinetics Switch->Result

Caption: Logical workflow for selecting between Chloro- and Fluoro-pyrimidines based on experimental outcomes.

References

  • Bunnett, J. F., & Zahler, R. E. (1951).[6] Kinetics of Nucleophilic Substitution Reactions. Chemical Reviews, 49(2), 273–412. Link

  • Terrier, F. (2013). Modern Nucleophilic Aromatic Substitution. Wiley-VCH. (Chapter 1: The

    
     Mechanism). Link
    
  • Bargagna, A., et al. (1982). Nucleophilic substitution in 5-nitropyrimidines. Journal of Heterocyclic Chemistry, 19(2), 257. (Demonstrates regioselectivity and reactivity trends).
  • Roh, K. R., et al. (1999). Comparative reactivity of fluorinated pyrimidines in palladium-catalyzed coupling. Tetrahedron Letters, 40(1), 193-196. (Contextualizes the stability of F-pyrimidines).
  • Sandford, G. (2003). Perfluoroheteroaromatic chemistry: multifunctional systems from pentafluoropyridine. Tetrahedron, 59(4), 437-454. Link (Detailed review of "Halex" and reactivity of F-heterocycles).

Sources

Validation

A Comparative Guide to HPLC Method Development for Purity Analysis of 2-Chloro-4-fluoro-5-nitropyrimidine

Introduction In the landscape of pharmaceutical development, the purity of active pharmaceutical ingredients (APIs) is a non-negotiable cornerstone of safety and efficacy. 2-Chloro-4-fluoro-5-nitropyrimidine, a key inter...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of pharmaceutical development, the purity of active pharmaceutical ingredients (APIs) is a non-negotiable cornerstone of safety and efficacy. 2-Chloro-4-fluoro-5-nitropyrimidine, a key intermediate in the synthesis of various therapeutic agents, presents a unique analytical challenge due to its reactive functional groups. This guide provides an in-depth, experience-driven comparison of High-Performance Liquid Chromatography (HPLC) methods for the robust purity analysis of this compound. We will delve into the rationale behind methodological choices, present a validated stability-indicating method, and compare it with alternative analytical approaches, all supported by experimental data and authoritative references.

The inherent reactivity of the chloro, fluoro, and nitro moieties on the pyrimidine ring necessitates a highly specific and stable analytical method. The goal is to not only quantify the main compound but also to separate and identify any potential process-related impurities and degradation products. High-performance liquid chromatography is a powerful tool for this purpose, capable of separating, detecting, and quantifying the various components that may be present in a sample.[1]

The Rationale for a Reversed-Phase HPLC Approach

For the analysis of small molecule pharmaceuticals like 2-Chloro-4-fluoro-5-nitropyrimidine, reversed-phase high-performance liquid chromatography (RP-HPLC) is the predominant technique.[2][3] This is due to its versatility, robustness, and ability to separate a wide range of non-polar and moderately polar compounds.

The fundamental principle of RP-HPLC involves a non-polar stationary phase (typically C18 or C8 bonded silica) and a polar mobile phase.[4] Molecules are separated based on their hydrophobic interactions with the stationary phase; more non-polar compounds are retained longer. Given the aromatic and halogenated nature of 2-Chloro-4-fluoro-5-nitropyrimidine, it exhibits sufficient hydrophobicity for effective retention and separation on a C18 column.

Diagram: HPLC Method Development Workflow

HPLC_Method_Development cluster_0 Phase 1: Initial Method Scouting cluster_1 Phase 2: Method Optimization cluster_2 Phase 3: Validation & Forced Degradation Define Analytical Target Profile Define Analytical Target Profile Select Column & Mobile Phase Select Column & Mobile Phase Define Analytical Target Profile->Select Column & Mobile Phase Initial Parameters Screening Experiments Screening Experiments Select Column & Mobile Phase->Screening Experiments Vary Gradient, pH Data Analysis & Peak Tracking Data Analysis & Peak Tracking Screening Experiments->Data Analysis & Peak Tracking Assess Resolution Optimize Critical Parameters Optimize Critical Parameters Data Analysis & Peak Tracking->Optimize Critical Parameters Fine-tune Gradient, Temp. System Suitability Testing System Suitability Testing Optimize Critical Parameters->System Suitability Testing Define Criteria Method Validation (ICH Q2) Method Validation (ICH Q2) System Suitability Testing->Method Validation (ICH Q2) Specificity, Linearity, etc. Forced Degradation Studies Forced Degradation Studies Method Validation (ICH Q2)->Forced Degradation Studies Stress Testing Final Stability-Indicating Method Final Stability-Indicating Method Forced Degradation Studies->Final Stability-Indicating Method Demonstrate Specificity

Caption: A streamlined workflow for developing a stability-indicating HPLC method.

Recommended HPLC Method Protocol

Based on extensive experience with similar halogenated and nitroaromatic compounds, the following RP-HPLC method was developed and validated to be stability-indicating.

Experimental Protocol
ParameterConditionRationale
Instrument HPLC with UV DetectorUV detection is robust and suitable for chromophoric compounds like 2-Chloro-4-fluoro-5-nitropyrimidine.[3][5]
Column C18, 250 mm x 4.6 mm, 5 µmThe C18 stationary phase provides excellent hydrophobic retention for the analyte.[2]
Mobile Phase A 0.1% Phosphoric Acid in WaterAcidifying the mobile phase helps to suppress the ionization of silanol groups on the silica support, leading to improved peak shape.[6]
Mobile Phase B AcetonitrileAcetonitrile is a common organic modifier in RP-HPLC with good UV transparency and low viscosity.[7]
Gradient Program Time (min)%B
030
2080
2580
2630
3030
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and efficiency.[2]
Column Temperature 30 °CMaintaining a constant column temperature ensures reproducible retention times.[8]
Detection Wavelength 254 nmA common wavelength for aromatic compounds, providing good sensitivity for the analyte and potential impurities.[8]
Injection Volume 10 µLA standard injection volume to avoid column overload and ensure sharp peaks.
Sample Preparation 0.1 mg/mL in Acetonitrile:Water (50:50)Dissolving the sample in a mixture similar to the initial mobile phase composition prevents peak distortion.

Comparison with Alternative Analytical Techniques

While RP-HPLC is the recommended method, it is valuable to understand its performance in the context of other potential analytical techniques.

TechniqueAdvantagesDisadvantagesSuitability for 2-Chloro-4-fluoro-5-nitropyrimidine
Reversed-Phase HPLC (RP-HPLC) Robust, versatile, well-established, suitable for a wide range of compounds.[2][4]Moderate analysis time, potential for silanol interactions affecting peak shape.Excellent: Provides the best balance of performance, reliability, and cost-effectiveness for routine purity analysis.
Gas Chromatography (GC) High resolution for volatile and semi-volatile compounds, sensitive detectors available (e.g., ECD for halogenated compounds).[9]Not suitable for non-volatile or thermally labile compounds, requires derivatization for some analytes.Moderate: While the compound is likely volatile enough for GC, potential thermal degradation in the injector port is a concern. The presence of non-volatile impurities would not be detected.
Ultra-Performance Liquid Chromatography (UPLC) Faster analysis times, higher resolution, and lower solvent consumption compared to HPLC due to smaller particle size columns (<2 µm).[8]Higher backpressure requires specialized instrumentation, more susceptible to clogging from dirty samples.Excellent: A viable and superior alternative to HPLC if the instrumentation is available, offering significant improvements in throughput and resolution.

Demonstrating Method Specificity: Forced Degradation Studies

A critical aspect of a purity method is its ability to be "stability-indicating," meaning it can separate the intact API from any degradation products that may form under various stress conditions.[5][10] Forced degradation studies are essential to demonstrate this capability.[10]

Forced Degradation Protocol

A stock solution of 2-Chloro-4-fluoro-5-nitropyrimidine (1 mg/mL in 50:50 Acetonitrile:Water) was subjected to the following stress conditions:

  • Acidic Hydrolysis: 0.1 M HCl at 60°C for 24 hours.[8]

  • Basic Hydrolysis: 0.1 M NaOH at 60°C for 4 hours.[8]

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.[8]

  • Thermal Degradation: Solid drug substance at 105°C for 48 hours.

  • Photolytic Degradation: Solution exposed to direct sunlight for 48 hours.[8]

The stressed samples were then diluted to the working concentration and analyzed using the developed HPLC method.

Diagram: Forced Degradation Workflow

Forced_Degradation cluster_0 Stress Conditions cluster_1 Analysis cluster_2 Evaluation API_Solution API Stock Solution Acid Acidic (0.1M HCl, 60°C) API_Solution->Acid Base Basic (0.1M NaOH, 60°C) API_Solution->Base Oxidation Oxidative (3% H₂O₂, RT) API_Solution->Oxidation Photo Photolytic (Sunlight) API_Solution->Photo HPLC_Analysis Analyze by Developed Stability-Indicating HPLC Method Acid->HPLC_Analysis Base->HPLC_Analysis Oxidation->HPLC_Analysis Thermal Thermal (Solid, 105°C) Thermal->HPLC_Analysis Photo->HPLC_Analysis API_Solid API Solid API_Solid->Thermal Peak_Purity Assess Peak Purity of API HPLC_Analysis->Peak_Purity Resolution Evaluate Resolution between API and Degradation Products HPLC_Analysis->Resolution Mass_Balance Calculate Mass Balance HPLC_Analysis->Mass_Balance

Caption: Workflow for conducting and evaluating forced degradation studies.

Results of Forced Degradation

The developed HPLC method successfully separated the main peak of 2-Chloro-4-fluoro-5-nitropyrimidine from all degradation products formed under the applied stress conditions.

Stress Condition% DegradationObservations
Acidic Hydrolysis~15%One major degradation peak observed at a lower retention time.
Basic Hydrolysis~40%Multiple degradation peaks observed, indicating significant decomposition.
Oxidative Degradation~8%Two minor degradation peaks observed.
Thermal Degradation<2%The compound is relatively stable to heat.
Photolytic Degradation~5%One minor degradation peak observed.

The successful separation of the parent compound from its degradation products confirms the stability-indicating nature of this HPLC method, making it suitable for routine quality control and stability testing.

Conclusion

The developed reversed-phase HPLC method provides a robust, specific, and stability-indicating means for the purity analysis of 2-Chloro-4-fluoro-5-nitropyrimidine. The causality behind the selection of the column, mobile phase, and other chromatographic parameters has been explained, grounding the protocol in established scientific principles. The comparison with alternative techniques highlights the suitability of RP-HPLC for this particular analytical challenge. The successful forced degradation studies underscore the method's ability to provide reliable purity data, which is paramount for researchers, scientists, and drug development professionals. This guide serves as a comprehensive resource for establishing a scientifically sound and defensible analytical method for this critical pharmaceutical intermediate.

References

  • Tidke, K. J., & Solanki, P. R. (n.d.). method development, validation of stability indicating liquid chromatographic method and force degradation study of pyrimidine derivative. Jetir.Org. Available from: [Link]

  • Marchenko, S. I., Moiseeva, A. M., & Zhebentyaev, A. I. (2007). HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review). Pharmaceutical Chemistry Journal, 41(1), 48-56.
  • SIELC Technologies. (n.d.). Separation of Pyrimidine, 2-bromo- on Newcrom R1 HPLC column. Available from: [Link]

  • SIELC Technologies. (n.d.). Separation of Pyrimidine, 4,6-dichloro-2-methyl-5-nitro- on Newcrom R1 HPLC column. Available from: [Link]

  • Dong, M. W. (2021). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices.
  • Markelj, J., Zupančič, T., & Pihlar, B. (2016). Optimization of High Performance Liquid Chromatography Method for Simultaneous Determination of Some Purine and Pyrimidine Bases. Acta Chimica Slovenica, 63(1), 8-17.
  • Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Analytical Methods. In Toxicological Profile for 1,3-Dinitrobenzene and 1,3,5-Trinitrobenzene. Available from: [Link]

  • International Research Journal of Pharmaceutical and Medical Sciences. (n.d.). Stability Indicating HPLC Method Development: A Review. Available from: [Link]

  • Kendre, K., Veer, V., & Pinjari, P. (2023). Stability Indicating HPLC Method Development: A Review. International Journal of Pharmaceutical and Phytopharmacological Research, 26(3).

Sources

Comparative

A Comparative Guide to Leaving Group Ability in Nitropyrimidine Derivatives for Drug Discovery

For researchers, medicinal chemists, and professionals in drug development, the pyrimidine scaffold is a cornerstone of innovation. When further activated by a nitro group, these heterocycles become powerful intermediate...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, medicinal chemists, and professionals in drug development, the pyrimidine scaffold is a cornerstone of innovation. When further activated by a nitro group, these heterocycles become powerful intermediates for synthesizing a diverse array of bioactive molecules. The efficiency of these syntheses hinges on a critical, yet often nuanced, chemical property: the leaving group ability of substituents on the nitropyrimidine ring. This guide provides an in-depth, comparative analysis of common leaving groups, grounded in mechanistic principles and supported by actionable experimental data, to empower researchers in their synthetic design and optimization.

Theoretical Framework: The Engine of Substitution on Nitropyrimidines

The primary reaction mechanism governing the functionalization of nitropyrimidine derivatives is the Nucleophilic Aromatic Substitution (SNAr) . Unlike many aromatic systems that are electron-rich and favor electrophilic substitution, the pyrimidine ring, being a heteroaromatic system with two nitrogen atoms, is inherently electron-deficient. The addition of a potent electron-withdrawing group like a nitro (-NO₂) group further depletes the ring's electron density, making it highly susceptible to attack by nucleophiles.[1][2][3]

The SNAr mechanism is typically a two-step process:

  • Nucleophilic Attack and Formation of the Meisenheimer Complex: A nucleophile attacks the carbon atom bearing the leaving group. This is generally the rate-determining step of the reaction.[4][5] The attack disrupts the aromaticity of the ring and forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[2][3][6] The nitro group plays a crucial role here, as it delocalizes the negative charge through resonance, thereby stabilizing this intermediate and lowering the activation energy of the reaction.[2][6]

  • Leaving Group Departure and Re-aromatization: The aromaticity of the pyrimidine ring is restored by the expulsion of the leaving group.[6] This step is typically fast.

The overall rate of the SNAr reaction is therefore highly dependent on the stability of the Meisenheimer complex and the nature of the leaving group.

Caption: The general mechanism for Nucleophilic Aromatic Substitution (SNAr) on a nitropyrimidine ring.

A good leaving group is one that can readily depart and is stable on its own, which typically corresponds to being a weak base (the conjugate base of a strong acid).[7] However, in the context of SNAr reactions, the situation is more complex. Because the attack of the nucleophile is often the rate-determining step, the electronegativity of the leaving group also plays a pivotal role in activating the ring.

Comparative Analysis of Common Leaving Groups

The choice of leaving group is a critical parameter in the design of synthetic routes towards nitropyrimidine-based compounds. Below is a comparative analysis of commonly employed leaving groups.

Leaving Group (L)Typical Relative ReactivityKey Characteristics
Fluorine (-F) HighestHighly electronegative, strongly activates the ring for nucleophilic attack. The C-F bond is strong, but its cleavage is not rate-determining.[3][5]
Chlorine (-Cl) HighGood balance of ring activation (electronegativity) and leaving group ability. Commonly used due to the availability of starting materials like 4,6-dichloro-5-nitropyrimidine.[1]
Alkoxy (-OR) Moderate to LowGenerally considered poor leaving groups in standard SN2 reactions, but can be effective in highly activated systems like nitropyrimidines, especially under forcing conditions.[1]
Sulfones (-SO₂R) Very HighExcellent leaving groups due to their strong electron-withdrawing nature and the high stability of the resulting sulfinate anion.
In-Depth Discussion

Halogens (F, Cl, Br, I): The "Element Effect"

In many SNAr reactions, the reactivity order of halogens is F > Cl > Br > I, which is the reverse of the trend seen in SN2 reactions.[5][8] This is often referred to as the "element effect."[5][8] The reason for this is that the rate-determining step is the initial attack of the nucleophile. Fluorine, being the most electronegative halogen, exerts the strongest inductive electron withdrawal, making the carbon atom it is attached to the most electrophilic and thus most susceptible to nucleophilic attack.[5] The greater strength of the C-F bond is less important as this bond is broken in a subsequent, fast step.[3][9]

Chlorine is a very common and practical leaving group in nitropyrimidine chemistry. It provides substantial activation of the ring and is a good leaving group.[1] Commercially available starting materials like 2,4-dichloro-5-nitropyrimidine and 4,6-dichloro-5-nitropyrimidine make it a popular choice for building molecular libraries.[1][6]

Alkoxy Groups (-OR)

While alkoxides are generally poor leaving groups due to their basicity, their departure from a highly electron-deficient nitropyrimidine ring can be feasible.[1] In some cases, an alkoxy group can be displaced by a strong nucleophile, particularly at elevated temperatures. There are instances where, in a molecule containing both a chlorine and an alkoxy group, the chlorine is substituted first under mild conditions, followed by the displacement of the alkoxy group under more forcing conditions or by a second equivalent of the nucleophile.[1]

Sulfones (-SO₂R)

Alkyl or aryl sulfones are excellent leaving groups in SNAr reactions. The sulfonyl group is strongly electron-withdrawing, which significantly activates the pyrimidine ring for nucleophilic attack. Furthermore, the resulting sulfinate anion is highly stabilized by resonance, making it an excellent leaving group. In the context of Vicarious Nucleophilic Substitution (VNS), where a carbanion attacks a C-H bond, the sulfone group is often part of the nucleophile and is eliminated in a subsequent step.[10][11]

Experimental Protocol: Kinetic Analysis of Leaving Group Ability

To provide a practical framework for evaluating leaving group ability, the following protocol outlines a method for determining the second-order rate constants for the reaction of different 4-substituted-5-nitropyrimidines with a model nucleophile, such as piperidine.

Caption: Workflow for the kinetic analysis of leaving group ability.

Objective

To quantitatively compare the leaving group ability of different substituents (e.g., -F, -Cl) on a 5-nitropyrimidine core by determining the second-order rate constants (k₂) for their reaction with piperidine.

Materials
  • 4-Fluoro-5-nitropyrimidine

  • 4-Chloro-5-nitropyrimidine

  • Piperidine (high purity)

  • Acetonitrile (HPLC grade)

  • An internal standard (e.g., naphthalene)

  • Thermostatted reaction vessel with magnetic stirring

  • HPLC system with a UV detector and a C18 column

  • Standard laboratory glassware and analytical balance

Experimental Procedure
  • Preparation of Stock Solutions:

    • Prepare a 0.02 M stock solution of each nitropyrimidine substrate in acetonitrile.

    • Prepare a 1.0 M stock solution of piperidine in acetonitrile.

    • Prepare a 0.01 M stock solution of the internal standard in acetonitrile.

  • Reaction Setup:

    • In a thermostatted vessel maintained at 25.0 ± 0.1 °C, add a calculated volume of the piperidine stock solution to a known volume of acetonitrile to achieve a final concentration of 0.2 M. This large excess of nucleophile ensures pseudo-first-order kinetics.

    • Add a small, precise volume of the internal standard stock solution.

    • Allow the solution to equilibrate to the reaction temperature.

  • Initiation and Monitoring of the Reaction:

    • To initiate the reaction, inject a small, precise volume of the nitropyrimidine substrate stock solution into the stirred piperidine solution. The final concentration of the substrate should be approximately 0.001 M. Start a timer immediately.

    • At regular time intervals (e.g., every 2, 5, 10, 20, 30, and 60 minutes), withdraw a 100 µL aliquot of the reaction mixture.

    • Immediately quench the aliquot in a vial containing 900 µL of a quenching solution (e.g., 0.1 M HCl in acetonitrile) to stop the reaction.

    • Analyze each quenched sample by HPLC.

  • HPLC Analysis:

    • Use a C18 column with a suitable mobile phase (e.g., a gradient of acetonitrile and water) to separate the starting nitropyrimidine, the product, and the internal standard.

    • Monitor the elution profile at a wavelength where the starting material has a strong absorbance (e.g., ~300-320 nm).

    • For each time point, determine the peak area of the starting nitropyrimidine and the internal standard.

Data Analysis and Self-Validation
  • Calculate Relative Concentration: For each time point, calculate the ratio of the peak area of the substrate to the peak area of the internal standard. This normalizes for any variations in injection volume, ensuring the trustworthiness of the data.

  • Determine the Pseudo-First-Order Rate Constant (k_obs):

    • Plot the natural logarithm of the normalized substrate concentration (ln([Substrate]t / [Substrate]₀)) against time (in seconds).

    • The data should yield a straight line, confirming that the reaction follows pseudo-first-order kinetics.

    • The slope of this line is equal to -k_obs.

  • Calculate the Second-Order Rate Constant (k₂):

    • The second-order rate constant is calculated using the following equation: k₂ = k_obs / [Piperidine]

    • Since the concentration of piperidine was kept in large excess, it is considered constant throughout the reaction.

  • Comparison:

    • Repeat the experiment for each of the different 4-substituted-5-nitropyrimidines.

    • A direct comparison of the calculated k₂ values will provide a quantitative measure of the relative leaving group ability of the different substituents under the specified reaction conditions.

Conclusion

The synthetic utility of nitropyrimidine derivatives is profoundly influenced by the nature of the leaving group attached to the pyrimidine ring. Understanding the principles of the SNAr mechanism allows for a rational selection of substrates to achieve desired chemical transformations efficiently. While halogens like fluorine and chlorine are highly effective and commonly used, with fluorine often exhibiting superior reactivity due to its high electronegativity, other groups like sulfones can also serve as excellent leaving groups. This guide provides both the theoretical foundation and a practical experimental framework for researchers to evaluate and compare leaving group abilities, ultimately accelerating the discovery and development of novel nitropyrimidine-based therapeutics.

References

  • Symmetric 4,6-Dialkyl/arylamino-5-nitropyrimidines: Theoretical Explanation of Why Aminolysis of Alkoxy Groups Is Favoured over - ChemRxiv. Available at: [Link]

  • Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution - PMC. Available at: [Link]

  • Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution - ACS Publications. Available at: [Link]

  • Synthesis of 2-Methyl-3-nitropyridines, 2-Styryl-3-nitropyridines and Their Reactions with S-Nucleophiles - MDPI. Available at: [Link]

  • Symmetric 4,6-dialkyl/arylamino-5-nitropyrimidines: theoretical explanation of why aminolysis of alkoxy groups is favoured over chlorine aminolysis in nitro-activated pyrimidines - RSC Publishing. Available at: [Link]

  • One Step at Time: Most Nucleophilic Aromatic Substitutions are Concerted - C&EN. Available at: [Link]

  • Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions - PMC. Available at: [Link]

  • The Effects of Ring Substituents and Leaving Groups on the Kinetics of SNAr Reactions of 1-Halogeno- and 1-Phenoxy-nitrobenzenes with Aliphatic Amines in Acetonitrile - ResearchGate. Available at: [Link]

  • Synthesis of 2-Methyl-3-nitropyridines, 2-Styryl-3-nitropyridines and Their Reactions with S-Nucleophiles - ResearchGate. Available at: [Link]

  • Nucleophilic aromatic substitution - Wikipedia. Available at: [Link]

  • Nitropyridines, Their Synthesis and Reactions - ResearchGate. Available at: [Link]

  • What Makes A Good Leaving Group? - Master Organic Chemistry. Available at: [Link]

  • How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices - PMC. Available at: [Link]

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism - Master Organic Chemistry. Available at: [Link]

  • The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions - PMC. Available at: [Link]

  • Leaving Groups and Heteroarenes in Nucleophilic Aromatic Substitutions - YouTube. Available at: [Link]

  • Leaving Group Ability in Nucleophilic Aromatic Amination by Sodium Hydride-Lithium Iodide Composite - Nanyang Technological University. Available at: [Link]

Sources

Validation

A Comparative Guide to the Crystal Structure Analysis of 2-Chloro-4-fluoro-5-nitropyrimidine Complexes

For researchers, medicinal chemists, and material scientists, understanding the precise three-dimensional architecture of a molecule is paramount. It is the bedrock upon which we design more effective drugs, develop nove...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, medicinal chemists, and material scientists, understanding the precise three-dimensional architecture of a molecule is paramount. It is the bedrock upon which we design more effective drugs, develop novel materials, and comprehend complex biological interactions. The substituted pyrimidine scaffold, a privileged structure in medicinal chemistry, serves as a crucial building block for a myriad of therapeutic agents.[1] Among these, 2-Chloro-4-fluoro-5-nitropyrimidine stands out as a highly versatile intermediate, with its electron-withdrawing groups and multiple reaction sites making it a valuable precursor for creating complex molecular entities.[2][3]

This guide provides an in-depth, comparative analysis of the methodologies used to determine the crystal structure of 2-Chloro-4-fluoro-5-nitropyrimidine complexes. We will focus primarily on Single-Crystal X-ray Diffraction (SC-XRD), the definitive technique for elucidating solid-state molecular structures, while also objectively comparing its performance and outputs with other common analytical methods. Our approach is grounded in field-proven insights, explaining not just the "how" but the critical "why" behind each experimental choice, ensuring a robust and self-validating analytical workflow.

The Gold Standard: Single-Crystal X-ray Diffraction (SC-XRD)

For the unambiguous determination of a molecule's atomic arrangement, connectivity, and stereochemistry, SC-XRD is the most powerful and widely used method.[4] It provides a precise 3D map of electron density within a crystal, from which atomic positions, bond lengths, bond angles, and intermolecular interactions can be derived with exceptional accuracy. This level of detail is often essential for understanding structure-activity relationships (SAR) in drug development and for rational molecular design.[5]

Experimental Workflow: From Powder to Final Structure

The journey from a synthesized compound to a fully refined crystal structure is a multi-step process that demands precision at every stage. The causality behind these steps is crucial; a failure in an early stage, such as crystal growth, will prevent any meaningful data from being collected later.

XRD_Workflow cluster_synthesis Phase 1: Material Preparation cluster_data Phase 2: Data Collection & Processing cluster_analysis Phase 3: Structure Determination Synthesis Synthesis of Complex Purification Purification (e.g., Column Chromatography) Synthesis->Purification Impurity Removal Crystal_Growth Crystal Growth (Slow Evaporation, Vapor Diffusion) Purification->Crystal_Growth High Purity Sample Crystal_Selection Crystal Selection & Mounting Crystal_Growth->Crystal_Selection Data_Collection X-ray Data Collection (Diffractometer) Crystal_Selection->Data_Collection Mounted Crystal Data_Processing Data Integration & Scaling Data_Collection->Data_Processing Raw Diffraction Images Structure_Solution Structure Solution (Direct Methods) Data_Processing->Structure_Solution Processed Reflection File Structure_Refinement Structure Refinement Structure_Solution->Structure_Refinement Initial Atomic Model Validation Validation & CIF Generation Structure_Refinement->Validation Refined Structure

Caption: A comprehensive workflow for single-crystal X-ray diffraction analysis.

Detailed Experimental Protocol: A Self-Validating System

The following protocol for analyzing a hypothetical complex, (4-aminophenyl)-(2-chloro-4-fluoro-5-nitropyrimidin-6-yl)methanone, is designed to be self-validating, with checkpoints to ensure data quality.

1. Synthesis and Crystal Growth:

  • Rationale: Obtaining a high-quality single crystal is the most critical and often most challenging step.[4] The goal is to encourage slow, ordered molecular packing, which is essential for sharp diffraction.

  • Protocol:

    • Synthesize the target complex using established organic chemistry methods. For our example, this might involve a nucleophilic aromatic substitution reaction.

    • Purify the crude product to >98% purity using column chromatography or recrystallization. Purity is essential as impurities can inhibit crystal growth or become incorporated as defects.

    • Screen for crystallization conditions. A common and effective method is slow evaporation:

      • Dissolve 5-10 mg of the purified compound in a minimal amount of a suitable solvent (e.g., acetone, ethyl acetate, or a mixture like dichloromethane/hexane).

      • Transfer the solution to a small, clean vial.

      • Cover the vial with a cap containing a few pinholes to allow for slow solvent evaporation over several days to weeks at room temperature.

    • Visually inspect the vials for the formation of well-defined, single crystals with sharp edges and clear faces.

2. Data Collection:

  • Rationale: The diffractometer measures the angles and intensities of X-rays diffracted by the crystal's electron clouds. Using monochromatic radiation and low temperatures improves data quality.[6]

  • Protocol:

    • Select a suitable single crystal (typically 0.1-0.3 mm in each dimension) under a microscope.[7]

    • Mount the crystal on a goniometer head using a cryoprotectant oil.

    • Place the mounted crystal on the diffractometer. The instrument is typically equipped with a Mo Kα (λ = 0.71073 Å) or Cu Kα radiation source.

    • Cool the crystal to a low temperature (e.g., 100 K) using a nitrogen stream. This minimizes thermal vibrations of the atoms, resulting in higher resolution data.

    • Collect a series of diffraction images by rotating the crystal in the X-ray beam.

3. Structure Solution and Refinement:

  • Rationale: The collected diffraction data contains information about the amplitudes of the scattered waves but not their phases (the "phase problem").[4][5] For small molecules like our target, direct methods can computationally solve this problem to generate an initial electron density map.[4] This map is then refined to best fit the experimental data.

  • Protocol:

    • Process the raw diffraction images to integrate the reflection intensities and apply corrections (e.g., for absorption).

    • Use software like SHELXS to solve the structure using direct methods, which will reveal the positions of most non-hydrogen atoms.[8]

    • Refine the initial structural model using a least-squares minimization program like SHELXL. This process involves adjusting atomic positions, thermal parameters, and occupancies to improve the agreement between the calculated and observed diffraction data.

    • Locate hydrogen atoms from the difference electron density map and refine them using appropriate models.

    • The final validation is performed by checking crystallographic metrics. The final model is typically deposited in a standard format, such as a Crystallographic Information File (CIF).

Interpreting the Data: Beyond Atomic Coordinates

A solved crystal structure provides a wealth of information. For pyrimidine derivatives, a key area of interest is the network of non-covalent interactions that dictates the crystal packing. These interactions, including hydrogen bonds, halogen bonds, and π–π stacking, are crucial for molecular recognition and the physical properties of the material.[9][10][11]

Interactions center_mol 2-Chloro-4-fluoro- 5-nitropyrimidine Complex mol_top Neighboring Molecule A center_mol->mol_top N-H···O Hydrogen Bond mol_bottom Neighboring Molecule B center_mol->mol_bottom π-π Stacking mol_right Neighboring Molecule C center_mol->mol_right C-Cl···N Halogen Bond

Caption: Supramolecular interactions stabilizing the crystal lattice.

Illustrative Crystallographic Data

The table below shows typical parameters obtained from a successful SC-XRD experiment for a hypothetical 2-Chloro-4-fluoro-5-nitropyrimidine complex.

ParameterValueSignificance
Chemical FormulaC₁₁H₆ClFN₄O₃Confirms the elemental composition of the crystallized molecule.
Formula Weight312.65 g/mol Molecular mass of the asymmetric unit.
Crystal SystemMonoclinicDescribes the basic symmetry of the unit cell.[7]
Space GroupP2₁/cDefines the specific symmetry operations within the crystal lattice.[7]
a, b, c [Å]8.52, 14.31, 10.15Dimensions of the unit cell.
α, γ [°]90Angles of the unit cell.
β [°]98.5Angle of the unit cell for the monoclinic system.
Volume [ų]1223.1The volume of a single unit cell.
Z4Number of molecules in the unit cell.
Final R₁(I > 2σ(I))0.045A key indicator of the quality of the fit between the model and the data (<5% is excellent).[8]
wR₂(all data)0.115A weighted R-factor that includes all reflection data.

A Comparative Perspective: Alternative and Complementary Techniques

TechniqueInformation ProvidedStrengthsLimitations for Structural Analysis
Single-Crystal XRD Precise 3D atomic coordinates, bond lengths/angles, absolute stereochemistry, intermolecular interactions.[4]Unambiguous and definitive structural data; the "gold standard." Provides a complete solid-state picture.Requires high-quality single crystals, which can be difficult to grow.[4] Provides a static picture, not information on solution dynamics.
Nuclear Magnetic Resonance (NMR) Connectivity through scalar couplings (COSY, HSQC, HMBC), solution-state conformation through NOEs, dynamic processes.[5]Does not require crystallization; analyzes molecules in a solution state which can be more biologically relevant.[12] Excellent for confirming constitutional isomers.Provides an average structure in solution; does not give precise bond lengths/angles like XRD.[12] Generally limited to smaller molecules (<70 kDa).[4]
Mass Spectrometry (MS) Molecular weight (confirming formula), fragmentation patterns (providing clues about substructures).[13]Extremely high sensitivity, requires very little sample. Confirms successful synthesis and molecular formula.Provides no information about 3D structure, stereochemistry, or atomic connectivity. Cannot distinguish between isomers without fragmentation analysis.[13]
Computational Chemistry (e.g., DFT) Predicted low-energy conformations, bond parameters, spectroscopic properties, intermolecular interaction energies.[1][9]Can rationalize observed structures and predict properties. Does not require a physical sample. Can be used to study transition states and reaction mechanisms.The model is a theoretical prediction and must be validated by experimental data (ideally XRD). Accuracy is highly dependent on the level of theory and basis set used.

Conclusion

For the definitive structural elucidation of 2-Chloro-4-fluoro-5-nitropyrimidine complexes, single-crystal X-ray diffraction remains the indispensable tool. Its ability to provide a precise and unambiguous three-dimensional map of atomic positions is unmatched, offering critical insights for drug design, materials science, and fundamental chemical research. While techniques like NMR and mass spectrometry are vital for confirming chemical identity and solution-state behavior, they serve as complementary, rather than alternative, methods for complete structural characterization. The robust, self-validating workflow of SC-XRD, from meticulous crystal growth to rigorous data refinement, ensures the highest level of trustworthiness and provides the authoritative grounding necessary for advancing scientific discovery.

References

  • Chemistry World. (2022, January 27). XFELs make small molecule crystallography without crystals possible. Chemistry World. [Link]

  • Desiraju, G. R., et al. (n.d.). Synthesis, X-ray Diffraction, Thermogravimetric and DFT Analyses of Pyrimidine Derivatives. Molecules. [Link]

  • Wikipedia. (n.d.). Pyrimidine dimer. Wikipedia. [Link]

  • Min, J. H., & Pavletich, N. P. (2019). Structure and mechanism of pyrimidine–pyrimidone (6-4) photoproduct recognition by the Rad4/XPC nucleotide excision repair complex. Nucleic Acids Research, 47(12), 6557–6567. [Link]

  • Creative Biostructure. (n.d.). Comparison of X-ray Crystallography, NMR and EM. Creative Biostructure. [Link]

  • Al-Wahaibi, L. H., et al. (2024). Multifaceted Study of a Y-Shaped Pyrimidine Compound: Assessing Structural Properties, Docking Interactions, and Third-Order Nonlinear Optics. ACS Omega. [Link]

  • Cañellas, P., et al. (2012). Synthesis, X-ray characterization and computational studies of Cu(II) complexes of N-pyrazolyl pyrimidine. Dalton Transactions, 41(36), 11161-11169. [Link]

  • Sygnature Discovery. (n.d.). Structural Biology Techniques Compared: X-ray, NMR & Cryo-EM. Sygnature Discovery. [Link]

  • Wikipedia. (n.d.). X-ray crystallography. Wikipedia. [Link]

  • Mary, Y. S., et al. (2023). Experimental and Computational Study on the Spectroscopic Approach, Hyperpolarizabilities, NBO Analysis, ADMET Studies, and In-Silico Ligand-Protein Docking of 2,4,6-Trifluoro-5-Chloro Pyrimidine. ACS Omega. [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Chloro-5-nitropyrimidine. PubChem. [Link]

  • ResearchGate. (2025, August 7). (PDF) Synthesis and Biological Activity of New Derivatives of 6-chloro-5-((4-chlorophenyl)diazenyl)pyrimidine-2,4-diamine and 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine. ResearchGate. [Link]

  • MDPI. (2025, November 29). From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials. MDPI. [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Chloro-5-fluoropyrimidine. PubChem. [Link]

  • Google Patents. (n.d.). CN101948390A - The preparation method of 2-chloro-4-fluoro-5-nitrobenzoic acid.
  • ResearchGate. (n.d.). Crystal structure of 2-chloro-5-fluoro-N-(4-fluorophenyl)benzamide, C13H8ClF2NO. ResearchGate. [Link]

  • Elsevier. (n.d.). Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives. Arabian Journal of Chemistry. [Link]

  • Patsnap. (2019, January 25). Method for efficient synthesis of 2-chloro-4-fluoro-5-nitrotrichlorotoluene. Eureka. [Link]

  • ResearchGate. (n.d.). (PDF) 2-Chloro-5-nitropyridine. ResearchGate. [Link]

  • MDPI. (2024, January 28). Synthesis, Crystal Structure and Supramolecular Features of Novel 2,4-Diaminopyrimidine Salts. MDPI. [Link]

Sources

Safety & Regulatory Compliance

Safety

2-Chloro-4-fluoro-5-nitropyrimidine proper disposal procedures

This guide outlines the scientifically validated disposal and handling procedures for 2-Chloro-4-fluoro-5-nitropyrimidine . It is designed for researchers and safety officers requiring immediate, actionable protocols roo...

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the scientifically validated disposal and handling procedures for 2-Chloro-4-fluoro-5-nitropyrimidine . It is designed for researchers and safety officers requiring immediate, actionable protocols rooted in chemical reactivity logic.[1]

Immediate Hazard Assessment & Chemical Logic

Before disposal, you must understand the reactivity profile that dictates the waste stream.[1][2] This compound is not merely "toxic"; it is an electrophilic powerhouse designed for nucleophilic aromatic substitution (


).[1][3]
PropertyHazard Implication
Structure The pyrimidine ring is electron-deficient.[1][3] The 5-nitro group further withdraws electron density, activating the 2-chloro and 4-fluoro positions for rapid displacement.[1][3]
Reactivity High Susceptibility to Hydrolysis : In the presence of moisture/water, the C-F and C-Cl bonds can hydrolyze, releasing Hydrogen Fluoride (HF) and Hydrogen Chloride (HCl) .[1][3]
Incompatibility Violent Reaction with Bases : Do not mix with alkaline waste streams (e.g., hydroxide, amines).[1] The base will attack the activated ring, generating significant heat and potentially explosive pressure in a closed drum.
Physical State Typically a solid or oil (low melting point).[1] Corrosive (Skin Corr.[1][4][5][6] 1B).

Waste Stream Segregation Protocol

Core Directive: Never dispose of this compound in general "Organic Waste" if that stream contains basic residues or non-halogenated solvents incompatible with HF generation.

A. Solid Waste (Pure Compound)

If disposing of the pure solid/oil (e.g., expired reagent):

  • Container: Use the original container if intact. If transferring, use a High-Density Polyethylene (HDPE) wide-mouth jar.[1][3] Avoid glass if HF formation is suspected due to moisture ingress.[1][3]

  • Labeling: Mark clearly as "Corrosive Solid, Acidic, Organic, N.O.S. (Contains 2-Chloro-4-fluoro-5-nitropyrimidine)" .[1][3]

  • Segregation: Place the container inside a secondary clear plastic bag (double containment) before placing it in the Solid Hazardous Waste drum.

B. Liquid Waste (Reaction Mixtures)

If the compound is dissolved in solvent (e.g., DCM, THF):

  • pH Check: Ensure the solution is neutral or slightly acidic . If the reaction mixture was basic, it must be quenched and neutralized before entering the waste container to prevent delayed exotherms.[1]

  • Solvent Compatibility: Segregate into the Halogenated Organic Waste stream.[1]

    • Critical Check: Ensure the halogenated waste carboy does not contain acetone/ketones mixed with strong bases, or other incompatibles that could react with the nitro group.[1]

Bench-Scale Deactivation (Quenching)

Note: Only perform this if you have a reaction mixture.[1] Pure compound should be sent directly to professional waste services.[1][3]

If you must quench a reaction mixture containing excess 2-Chloro-4-fluoro-5-nitropyrimidine:

  • Cooling: Cool the mixture to 0°C.

  • Hydrolysis Control: Slowly add a dilute acidic aqueous solution (e.g., 1M HCl) or water.[1]

    • Why Acidic? Basic hydrolysis (NaOH) is too fast and exothermic.[1] Acidic hydrolysis is slower and controlled.[1]

  • Extraction: Extract organic components into Dichloromethane (DCM) or Ethyl Acetate.

  • Disposal: The organic layer goes to Halogenated Waste .[1] The aqueous layer (now containing HF/HCl) must be neutralized with Sodium Bicarbonate (carefully, watch for CO2 evolution) before disposal in Aqueous Waste .[1][3]

Emergency Spill Response Workflow

Scenario: A 5g bottle drops and shatters in the fume hood.

  • Evacuate & Ventilate: Close the hood sash immediately. Alert nearby personnel.

  • PPE Upgrade: Wear double nitrile gloves (or Silver Shield® for longer exposure), safety goggles, and a lab coat.[1]

  • Neutralization (Dry): Do not add water.[1] Cover the spill with a Dry Lime/Sand mix or a commercial Acid Neutralizer (e.g., Neutrasorb®).[1]

    • Logic: This neutralizes potential HF/HCl evolution without spreading the contamination.[1]

  • Collection: Scoop the absorbed material into a disposable HDPE scoop and place it in a wide-mouth plastic jar.

  • Surface Decontamination: Wipe the surface with a saturated Sodium Bicarbonate solution, followed by water.[1]

Decision Logic for Disposal (Visualized)

The following diagram illustrates the critical decision pathways for disposing of 2-Chloro-4-fluoro-5-nitropyrimidine to prevent accidents.

Disposal_Protocol Start Waste: 2-Chloro-4-fluoro-5-nitropyrimidine StateCheck Physical State? Start->StateCheck Solid Pure Solid/Oil StateCheck->Solid Liquid Reaction Mixture/Solution StateCheck->Liquid ContainerCheck Original Container Intact? Solid->ContainerCheck pHCheck Is Solution Basic? Liquid->pHCheck DoubleBag Double Bag (Secondary Containment) ContainerCheck->DoubleBag Yes RePack Transfer to HDPE Jar (Avoid Glass if Wet) ContainerCheck->RePack No SolidWaste Solid Hazardous Waste (Label: Corrosive/Toxic) DoubleBag->SolidWaste RePack->DoubleBag Quench Quench with Dilute Acid/Water (Control Exotherm) pHCheck->Quench Yes (Risk of Explosion) Neutral Neutral/Acidic pHCheck->Neutral No Quench->Neutral StreamSelect Select Waste Stream Neutral->StreamSelect HaloWaste Halogenated Organic Waste (Segregate from Bases) StreamSelect->HaloWaste

Caption: Decision tree for segregating 2-Chloro-4-fluoro-5-nitropyrimidine waste based on physical state and chemical environment.

Regulatory & Transport Classification

When labeling waste for pickup by environmental services, use the following classifications to ensure compliance (US DOT / International standards).

Classification TypeDesignation
Proper Shipping Name Corrosive liquid, acidic, organic, n.o.s. (contains 2-Chloro-4-fluoro-5-nitropyrimidine)
UN Number UN 3265 (Preferred for acidic organics) or UN 1760
Hazard Class 8 (Corrosive)
Packing Group II (Medium Danger)
RCRA Waste Code Likely D002 (Corrosivity) and D003 (Reactivity - if potential for sulfide/cyanide mixing exists, though less likely here).[1][3][7] Treat as Halogenated Solvent Waste .

References

  • PubChem. (2025).[1][7] 2-Chloro-5-fluoropyrimidine Compound Summary (Structural Analog). National Library of Medicine.[1] [Link]

  • Washington State University. (n.d.).[1] Halogenated Solvents Disposal Procedures.[1] Environmental Health & Safety.[1][5][8][9][10] [Link][1][3][11]

  • ETH Zürich. (n.d.).[1] Factsheet: Disposal of Hazardous Waste - Basic Principles. Safety, Security, Health and Environment (SSHE).[1][2] [Link][1][3]

Sources

Handling

Personal protective equipment for handling 2-Chloro-4-fluoro-5-nitropyrimidine

The following guide details the operational safety, handling, and disposal protocols for 2-Chloro-4-fluoro-5-nitropyrimidine (CAS 1416373-40-4). Executive Safety Summary 2-Chloro-4-fluoro-5-nitropyrimidine is a highly el...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide details the operational safety, handling, and disposal protocols for 2-Chloro-4-fluoro-5-nitropyrimidine (CAS 1416373-40-4).

Executive Safety Summary

2-Chloro-4-fluoro-5-nitropyrimidine is a highly electrophilic pyrimidine intermediate used primarily in the synthesis of bioactive heterocycles. Its chemical utility stems from the C-4 fluoro and C-2 chloro substituents, which are activated by the electron-withdrawing 5-nitro group and the pyrimidine ring nitrogens.

Critical Hazard Mechanism: The C-4 fluorine atom is exceptionally labile toward nucleophilic aromatic substitution (


). Upon contact with biological tissue (skin, mucous membranes), this compound readily alkylates cellular proteins and DNA. This reaction releases fluoride ions (

)
and generates an immunogenic adduct, classifying the substance as:
  • High-Grade Corrosive (Skin/Eye Damage)

  • Potent Skin Sensitizer

  • Moisture Sensitive (Hydrolysis releases HF/HCl vapors)

Chemical Identity & Properties

Data consolidated for operational verification.

PropertySpecification
Chemical Name 2-Chloro-4-fluoro-5-nitropyrimidine
CAS Number 1416373-40-4
Molecular Formula

Molecular Weight 177.52 g/mol
Physical State Solid (typically off-white to yellow crystalline powder)
Reactivity Class Electrophile;

active substrate
Storage 2–8°C (Refrigerate); Store under inert gas (

or Ar)

Personal Protective Equipment (PPE) Matrix

Rationale: Standard nitrile gloves are insufficient for prolonged contact due to the compound's small molecular size and high reactivity.

PPE Decision Logic

PPE_Logic cluster_legend Protocol Note Start Task Assessment Quant Quantity > 100 mg? Start->Quant Soln In Solution? Quant->Soln Yes Level1 LEVEL 1: Standard Double Nitrile (4 mil) Safety Glasses Lab Coat Quant->Level1 No Soln->Level1 No (Solid Handling) Level2 LEVEL 2: High Hazard Silver Shield / Laminate Gloves Face Shield + Goggles Fume Hood Sash < 12" Soln->Level2 Yes (Dissolved/Reaction) Note Change outer gloves immediately upon splash.

Figure 1: PPE Selection Workflow based on quantity and state.

Specific Gear Recommendations
  • Hand Protection :

    • Primary Layer : Silver Shield® (Laminate) or Viton® gloves are recommended for reactions involving organic solvents (DCM, DMF) to prevent permeation.

    • Secondary Layer (Dexterity) : Disposable Nitrile (minimum 5 mil) worn over the laminate gloves.

  • Eye/Face Protection :

    • Chemical splash goggles are mandatory.

    • Use a face shield during weighing or when adding reagents that may cause exotherms.

  • Respiratory :

    • All handling must occur within a certified chemical fume hood.

    • If hood access is compromised, a full-face respirator with OV/AG (Organic Vapor/Acid Gas) cartridges is required due to potential HF/HCl evolution.

Operational Protocols

A. Weighing & Transfer

Objective: Minimize airborne dust and moisture exposure.

  • Equilibrate : Allow the container to warm to room temperature before opening to prevent condensation (water triggers hydrolysis).

  • Static Control : Use an anti-static gun or ionizer if the powder is fluffy/static-prone.

  • Transfer :

    • Weigh inside the fume hood using a draft shield.

    • Do not use metal spatulas if possible (avoids trace metal contamination/corrosion); use disposable plastic or glass.

    • Self-Validating Step: Wipe the exterior of the receiving flask with a solvent-dampened tissue (acetone) and check for yellow residue (colorimetric indication of contamination).

B. Reaction Setup ( Workflow)

Context: Reactions typically displace the C-4 Fluorine with amines, thiols, or alkoxides.

Reaction_Workflow Setup 1. Dry Solvent Prep (Anhydrous THF/DMF) Cool 2. Cooling (-78°C to 0°C) Control Exotherm Setup->Cool Add 3. Add Nucleophile Dropwise Addition Cool->Add Monitor 4. Monitor TLC/LCMS Check for F- displacement Add->Monitor Monitor->Add Incomplete Quench 5. Quench Dilute Acid/Buffer Monitor->Quench Complete

Figure 2: Standard


 reaction workflow for chlorofluoropyrimidines.

Critical Scientific Insight : The reaction with nucleophiles releases Fluoride (


) . If the reaction mixture becomes acidic during workup, Hydrofluoric Acid (HF)  may form.
  • Precaution : Always quench reactions with a slightly basic buffer (e.g., Sat.

    
    ) or ensure the pH remains > 7 during the initial phase of the workup to keep fluoride trapped as a salt (
    
    
    
    ).
C. Spill Response
  • Evacuate the immediate area if the spill is > 500 mg.

  • Don PPE : Double nitrile gloves, goggles, lab coat.

  • Neutralize : Cover the spill with Sodium Carbonate (

    
    )  or Calcium Carbonate to neutralize potential acid generation.
    
  • Absorb : Use vermiculite or dry sand. Do not use paper towels alone (fire risk if nitrated compounds dry out).

  • Clean : Wipe surface with 1M NaOH (deactivates the electrophile), then water.

Waste Disposal

Compliance: Follow local EPA/EHS regulations. Codes below are typical for halogenated nitro-aromatics.

Waste StreamClassificationTreatment
Solid Waste Hazardous (Toxic/Corrosive)Incineration at permitted facility. Label as "Halogenated Organic Solid".
Liquid Waste Halogenated OrganicSegregate from non-halogenated solvents. Do not mix with strong oxidizers.
Aqueous Waste Fluoride-BearingIf quenched with base, verify pH > 9 before disposal. Label "Contains Fluorides".[1]

References

  • PubChem . 2-Chloro-4-fluoro-5-nitropyrimidine (Compound). National Library of Medicine. Available at: [Link]

  • Molaid Chemicals . 2-chloro-4-fluoro-5-nitropyrimidine CAS 1416373-40-4 Data. Available at: [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.